Product packaging for 1-Aminoethanol(Cat. No.:CAS No. 75-39-8)

1-Aminoethanol

Cat. No.: B1580991
CAS No.: 75-39-8
M. Wt: 129.20 g/mol
InChI Key: MZSSRMMSFLVKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Aminoethanol (CH3CH(NH2)OH) is an organic compound classified as an alkanolamine and is a structural isomer of the more commercially prevalent 2-aminoethanol (ethanolamine) . Unlike its isomer, this compound is not encountered as a pure, stable material and is mainly of theoretical interest in chemical research . It is suggested as an intermediate in the Strecker synthesis of alanine . This compound exists in equilibrium within a solution of acetaldehyde and aqueous ammonia . Due to its central carbon atom having four different substituents, this compound has two stereoisomers . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N3 B1580991 1-Aminoethanol CAS No. 75-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75-39-8

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

2,4,6-trimethyl-1,3,5-triazinane

InChI

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3

InChI Key

MZSSRMMSFLVKPK-UHFFFAOYSA-N

SMILES

CC(N)O

Canonical SMILES

CC1NC(NC(N1)C)C

Other CAS No.

75-39-8

physical_description

Acetaldehyde ammonia appears as a white crystalline solid. Melting point 97°C. Boiling point 110°C (with some decomposition). An addition product between acetaldehyde and ammonia. Presents moderate fire and explosion hazard when exposed to heat or flame. Moderately toxic by ingestion and inhalation and a strong irritant. Used to make other chemicals, vulcanize rubber.

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Aminoethanol from Acetaldehyde and Ammonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-aminoethanol from the reaction of acetaldehyde and ammonia. Due to its nature as a transient intermediate, this guide focuses on the reaction dynamics, mechanistic pathways, and the conditions that influence its formation and subsequent conversion to more stable products.

Introduction

This compound (CH₃CH(NH₂)OH) is a primary alkanolamine and a structural isomer of the commercially significant 2-aminoethanol.[1] It is a chiral molecule possessing a stereocenter at the carbon atom bonded to the amino and hydroxyl groups.[2] While not typically isolated as a pure substance, this compound is a key intermediate in various organic reactions, most notably the Strecker synthesis of alanine.[1][2][3] The reaction of acetaldehyde with aqueous ammonia is the classical method for its formation in solution.[2] This reaction is a cornerstone example of nucleophilic addition to a carbonyl group. However, the reaction mixture often proceeds to form the more stable cyclic trimer, 2,4,6-trimethyl-1,3,5-hexahydrotriazine.[4][5]

Reaction Mechanism and Kinetics

The formation of this compound is the initial step in the reaction between acetaldehyde and ammonia. The reaction proceeds through a series of equilibria, with the subsequent dehydration to an imine and cyclization to a trimer being significant pathways.

A study utilizing density functional theory (DFT) has elucidated the reaction mechanism, identifying key intermediates and their relative energies. The reaction is shown to proceed through the formation of an aminoalcohol (this compound), an imine, and a geminal diamine, ultimately leading to the cyclic trimer, 2,4,6-trimethyl-1,3,5-hexahydrotriazine trihydrate, which is the most energetically favorable product.[4]

Reaction Pathway Diagram:

ReactionPathway Acetaldehyde Acetaldehyde OneAminoethanol This compound (Intermediate) Acetaldehyde->OneAminoethanol + Ammonia Ammonia Ammonia Ammonia->OneAminoethanol Imine Ethanimine (Intermediate) OneAminoethanol->Imine - H2O Diamine 1,1-Diaminoethane (Intermediate) Imine->Diamine + Ammonia Trimer 2,4,6-Trimethyl-1,3,5-hexahydrotriazine (Final Product) Imine->Trimer Cyclization Diamine->Trimer Cyclization

Figure 1: Simplified reaction pathway for the formation of this compound and its subsequent products.

The pH of the reaction medium plays a crucial role in the product distribution. At high pH, the formation of the trimer is favored. Conversely, at low pH, the concentration of the trimer is significantly reduced, with the nature of the acid used influencing the reaction's outcome.[6]

Table 1: Calculated Energy Profile for the Acetaldehyde-Ammonia Reaction

StepProductCalculated Potential Energy Surface (PES) Position (kcal/mol)[4]
Acetaldehyde + AmmoniaThis compound-14.2
This compoundEthanimine + H₂O+11.8
Ethanimine + Ammonia1,1-Diaminoethane-5.7
3 Ethanimine2,4,6-Trimethyl-1,3,5-hexahydrotriazine-21.4
Overall Reaction 2,4,6-Trimethyl-1,3,5-hexahydrotriazine trihydrate -53.5

Note: The PES positions are relative to the starting materials (acetaldehyde and ammonia).

Experimental Protocols

3.1. In Situ Formation of this compound

The formation of this compound occurs readily upon mixing acetaldehyde with aqueous ammonia in solution.[1] Spectroscopic techniques can be employed for its detection and characterization within the reaction mixture.

  • Reagents: Acetaldehyde, Aqueous Ammonia

  • Procedure: The reaction is typically carried out by adding acetaldehyde to an aqueous solution of ammonia. The concentration of reactants and the temperature can be varied to study the equilibrium and kinetics of this compound formation. Low temperatures are generally favored to increase the stability of the intermediate.

  • Monitoring: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the formation and consumption of this compound in real-time.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of this compound and other intermediates in the reaction mixture.[4][6]

3.2. Synthesis of 2,4,6-Trimethyl-1,3,5-hexahydrotriazine (Acetaldehyde Ammonia Trimer)

This protocol outlines the synthesis of the stable trimer, which is a well-characterized product derived from the initial reaction of acetaldehyde and ammonia.

  • Reagents: Acetaldehyde, Ammonia (gas or aqueous solution)

  • Procedure:

    • Acetaldehyde is dissolved in a suitable solvent (e.g., diethyl ether).

    • The solution is cooled in an ice bath.

    • Ammonia gas is bubbled through the solution, or a concentrated aqueous ammonia solution is added dropwise with stirring.

    • The reaction mixture is typically stirred for a period of time to allow for the formation and precipitation of the trimer.

    • The solid product is collected by filtration, washed with a cold solvent, and dried.

  • Characterization: The resulting 2,4,6-trimethyl-1,3,5-hexahydrotriazine can be characterized by:

    • Melting Point: 95-97 °C[5]

    • ¹H NMR Spectroscopy: Studies have shown that the three methyl groups are in an equatorial position.[5]

    • IR Spectroscopy: The spectrum will show characteristic peaks for C-H, N-H, and C-N bonds.[4][6]

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction In Situ Analysis / Product Formation cluster_workup Product Isolation & Characterization Reactants Acetaldehyde Aqueous Ammonia Mixing Mix reactants in solution (e.g., water or ether) Reactants->Mixing Cooling Cool reaction mixture (e.g., ice bath) Mixing->Cooling InSitu In Situ Monitoring (FTIR, NMR) Cooling->InSitu Detect this compound TrimerFormation Formation of 2,4,6-Trimethyl-1,3,5-hexahydrotriazine Cooling->TrimerFormation Allow reaction to proceed Filtration Filter precipitate TrimerFormation->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry the solid product Washing->Drying Characterization Characterize product (MP, NMR, IR) Drying->Characterization

Figure 2: General experimental workflow for the reaction of acetaldehyde and ammonia.

Spectroscopic Data

Direct spectroscopic data for pure this compound is scarce due to its instability. However, its formation can be inferred from the analysis of the reaction mixture.

Table 2: Expected Spectroscopic Features for Key Species

Compound¹H NMR (Expected Signals)IR (Expected Key Absorptions, cm⁻¹)
This compound Quartet (CH), Doublet (CH₃), Broad singlets (NH₂, OH)3500-3200 (O-H, N-H stretching), 2970-2850 (C-H stretching), ~1600 (N-H bending), ~1100 (C-O stretching), ~1050 (C-N stretching)
2,4,6-Trimethyl-1,3,5-hexahydrotriazine Signals corresponding to equatorial methyl groups and ring protons.[5]Characteristic absorptions for N-H, C-H, and C-N bonds.[4][6]

Note: The exact chemical shifts and absorption frequencies will depend on the solvent and other reaction conditions.

Conclusion

The synthesis of this compound from acetaldehyde and ammonia is a classic example of nucleophilic addition that results in a transient intermediate. While its isolation is challenging, understanding the reaction mechanism and the factors influencing its formation is crucial for controlling subsequent reactions, such as the Strecker synthesis or the formation of the stable trimer, 2,4,6-trimethyl-1,3,5-hexahydrotriazine. This guide provides a foundational understanding for researchers and professionals working with this reaction system, emphasizing the importance of in-situ analytical techniques for studying such reactive intermediates.

References

A Tale of Two Isomers: An In-depth Technical Guide to 1-Aminoethanol and its Structural Counterpart, Ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-aminoethanol and its structural isomer, ethanolamine (2-aminoethanol). While sharing the same chemical formula (C₂H₇NO), these compounds exhibit markedly different chemical stability, biological roles, and applications, particularly within the pharmaceutical and drug development landscape. This document delves into their physicochemical properties, synthesis protocols, and biological significance, with a focus on providing actionable data and methodologies for scientific research. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

This compound and ethanolamine are structural isomers, differing only in the position of the amino group on the ethanol backbone. This seemingly minor structural variance leads to profound differences in their chemical nature and biological functions. Ethanolamine is a stable, commercially significant compound with widespread industrial and pharmaceutical applications.[1] It is a fundamental building block of phospholipids, essential components of cell membranes, and serves as a precursor to important signaling molecules.[1] In contrast, this compound is a considerably less stable molecule, primarily of theoretical interest, which readily exists in equilibrium with acetaldehyde and ammonia in aqueous solutions.[2] Despite its transient nature, this compound is a key intermediate in the Strecker synthesis of the amino acid alanine and its chiral nature presents potential as a synthon in asymmetric synthesis.[3][4] This guide aims to provide a detailed comparative overview of these two isomers to inform research and development in chemistry and pharmacology.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and ethanolamine is presented below. It is important to note that due to the inherent instability of this compound, some of its properties are based on theoretical calculations or derived from its equilibrium mixture with acetaldehyde and ammonia, often referred to as "acetaldehyde ammonia".

PropertyThis compoundEthanolamine (2-Aminoethanol)
Molecular Formula C₂H₇NOC₂H₇NO
Molar Mass 61.08 g/mol [2]61.08 g/mol [5]
Boiling Point 110 °C (with some decomposition, as acetaldehyde ammonia)[6]170 °C[7]
Melting Point 97 °C (as acetaldehyde ammonia)[6]10-11 °C[7]
Density Not available for pure substance1.012 g/mL at 25 °C[7]
pKa Predicted/Theoretical9.5 (at 25 °C)[7]
logP Predicted/Theoretical-1.3 to -1.5
Appearance White crystalline solid (as acetaldehyde ammonia)[6]Colorless, viscous liquid[8]
Solubility Soluble in waterMiscible with water[8]
Stability Unstable, exists in equilibrium with acetaldehyde and ammonia[2]Stable in aqueous solution, though can absorb CO₂ from the air[9][10]

Synthesis and Experimental Protocols

This compound: In Situ Generation

Due to its instability, this compound is typically generated in situ for subsequent reactions, such as the Strecker synthesis. A general laboratory-scale protocol for its formation in an aqueous solution is as follows:

Objective: To generate this compound in solution from acetaldehyde and ammonia.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Aqueous ammonia (NH₃ solution, e.g., 28-30%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, place a solution of aqueous ammonia in deionized water.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly add acetaldehyde to the stirred ammonia solution using an addition funnel over a period of 30-60 minutes.

  • Maintain the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours in the ice bath.

  • The resulting solution will contain this compound in equilibrium with the starting materials and water. This solution can then be used directly for subsequent reaction steps.

Note: The equilibrium can be shifted towards the formation of this compound by using an excess of ammonia.

Ethanolamine: Industrial Synthesis

The industrial production of ethanolamine is a well-established process involving the reaction of ethylene oxide with aqueous ammonia.[11]

Objective: To synthesize ethanolamine from ethylene oxide and ammonia.

Materials:

  • Ethylene oxide (C₂H₄O)

  • Aqueous ammonia (NH₃ solution)

  • High-pressure reactor

  • Distillation apparatus

Procedure:

  • Aqueous ammonia is fed into a high-pressure reactor.

  • Ethylene oxide is introduced into the reactor, where it reacts with ammonia in an exothermic reaction. The ratio of reactants can be controlled to favor the production of mono-, di-, or triethanolamine.[12]

  • The reaction is typically carried out at elevated temperatures (e.g., 70-150 °C) and pressures (e.g., 30-150 bar) to maintain the reactants in the liquid phase.

  • The reaction mixture, containing a mixture of ethanolamines and unreacted ammonia, is then sent to a series of distillation columns.

  • Ammonia and water are typically removed first and recycled.

  • The ethanolamine mixture is then separated by fractional distillation to yield high-purity monoethanolamine, diethanolamine, and triethanolamine.

Biological Significance and Signaling Pathways

This compound: A Transient Intermediate in Amino Acid Synthesis

The primary biological relevance of this compound is its role as a transient intermediate in the Strecker synthesis of α-amino acids.[3] In the case of alanine synthesis, acetaldehyde reacts with ammonia to form this compound, which then undergoes nucleophilic attack by a cyanide ion.

Strecker_Synthesis Acetaldehyde Acetaldehyde Aminoethanol This compound Acetaldehyde->Aminoethanol + NH₃ Ammonia Ammonia Ammonia->Aminoethanol Iminium Iminium Ion Aminoethanol->Iminium - H₂O Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Alanine Alanine Aminonitrile->Alanine Hydrolysis

Caption: Strecker synthesis of Alanine highlighting the this compound intermediate.

Ethanolamine: A Cornerstone of Membrane Biology and Beyond

Ethanolamine is a vital molecule in biology, primarily as a head group for phosphatidylethanolamine (PE), a major component of cell membranes.[1] The synthesis of PE occurs via the Kennedy pathway.[13]

Kennedy_Pathway Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase ATP ATP ADP ADP CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase CTP CTP PPi PPi PE Phosphatidylethanolamine CDP_Ethanolamine->PE CDP-Ethanolamine: 1,2-Diacylglycerol Ethanolaminephosphotransferase DAG Diacylglycerol DAG->PE CMP CMP

Caption: The Kennedy Pathway for the synthesis of Phosphatidylethanolamine (PE).

Beyond its structural role, ethanolamine is a precursor for the endocannabinoid anandamide and various N-acylethanolamines (NAEs), which are involved in diverse physiological processes.[1]

Relevance in Drug Development

This compound: A Chiral Building Block

The chiral nature of this compound makes it a molecule of interest in asymmetric synthesis.[14] Chiral amino alcohols are valuable synthons for the preparation of enantiomerically pure pharmaceuticals. While the instability of this compound presents challenges, its derivatives can be used as chiral auxiliaries or ligands in metal-catalyzed reactions to control the stereochemistry of a desired product.

Ethanolamine: A Versatile Excipient and Pharmacophore

Ethanolamine is widely used in pharmaceutical formulations as a pH adjuster, buffering agent, and in the preparation of emulsions.[15] Its ability to stabilize drug solutions makes it a valuable excipient.[15]

Furthermore, the ethanolamine scaffold is present in a number of active pharmaceutical ingredients (APIs). A notable class of drugs is the ethanolamine derivative antihistamines, which act as H1 receptor antagonists.[16]

Examples of Ethanolamine-derived Drugs:

  • Diphenhydramine: An antihistamine with sedative and anticholinergic effects.[17]

  • Doxylamine: An antihistamine commonly used as a sleep aid.[16]

  • Ethanolamine Oleate: Used as a sclerosing agent to treat esophageal varices.[18]

Analytical Methodologies

Analysis of this compound

Direct analysis of this compound is challenging due to its transient nature. It is typically characterized in solution in equilibrium with its precursors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to observe the equilibrium between acetaldehyde, ammonia, and this compound in solution.

  • Mass Spectrometry (MS): Coupled with a suitable separation technique like gas chromatography (GC) for volatile derivatives or liquid chromatography (LC) for the solution mixture, MS can help in identifying the components of the equilibrium.

Analysis of Ethanolamine

A variety of analytical methods are available for the quantification and characterization of the stable ethanolamine isomer.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the analysis of ethanolamine. Derivatization may be required to improve volatility and peak shape.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV-Vis after derivatization, or a charged aerosol detector) can be used for the analysis of ethanolamine and its derivatives.[13][19][20][21]

Conclusion

This compound and ethanolamine provide a compelling case study in structural isomerism, demonstrating how a subtle change in molecular architecture can dramatically alter a compound's properties and utility. Ethanolamine is a well-characterized and versatile compound with established roles in biology and medicine. In contrast, this compound, while elusive, holds potential as a chiral building block in synthetic chemistry. A thorough understanding of the distinct characteristics of these two isomers is crucial for researchers and drug development professionals working in the fields of medicinal chemistry, pharmacology, and materials science. This guide provides a foundational resource for navigating the chemistry and biology of these fascinating molecules.

References

Chiral Properties of (R)- and (S)-1-Aminoethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(R)-1-aminoethanol and (S)-1-aminoethanol are the two enantiomers of the chiral amino alcohol, 1-aminoethanol. While possessing a stereocenter of significant interest, this compound is a transient and unstable intermediate, primarily encountered in aqueous solutions of acetaldehyde and ammonia, and notably in the Strecker synthesis of alanine.[1] This transient nature precludes its isolation and the direct experimental characterization of its individual enantiomers. This technical guide, therefore, provides an in-depth analysis of the chiral properties of (R)- and (S)-1-aminoethanol within the context of its formation and subsequent reactions. Furthermore, we present a comprehensive case study of a stable structural analog, 1-phenylethanolamine, to illustrate the distinct physicochemical and biological properties that are characteristic of chiral amino alcohol enantiomers. This guide also includes detailed experimental protocols relevant to the synthesis and analysis of related chiral compounds, and employs computational modeling visualizations to elucidate key concepts.

The Transient Chirality of this compound

This compound is an organic compound with the chemical formula CH₃CH(NH₂)OH.[1] The central carbon atom is bonded to four different substituents (a methyl group, a hydrogen atom, an amino group, and a hydroxyl group), making it a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-1-aminoethanol and (S)-1-aminoethanol.

However, unlike its structural isomer 2-aminoethanol (ethanolamine), this compound is not a commercially available or stable compound. It is primarily of theoretical interest and exists as an intermediate in specific chemical reactions.[1] Its instability makes the experimental determination of the specific properties of its R and S enantiomers, such as optical rotation, melting point, and boiling point, currently unfeasible.

This compound as a Chiral Intermediate: The Strecker Synthesis of Alanine

The most significant context in which this compound is studied is the Strecker synthesis of amino acids.[1] This reaction is a method for synthesizing α-amino acids from an aldehyde or ketone.[2][3][4][5][6][7][8] When acetaldehyde is used as the starting aldehyde, the resulting amino acid is alanine.

The reaction proceeds through the formation of an α-aminonitrile, which is then hydrolyzed to yield the amino acid.[2][3][4][5][6][7][8] this compound is a key, albeit transient, intermediate in the formation of the α-aminonitrile.

The standard Strecker synthesis results in a racemic mixture of D- and L-alanine.[8] This is because the nucleophilic attack of the cyanide ion on the planar iminium ion intermediate is equally likely to occur from either face of the molecule.

Strecker_Synthesis acetaldehyde Acetaldehyde aminoethanol (R/S)-1-Aminoethanol (transient intermediate) acetaldehyde->aminoethanol ammonia Ammonia ammonia->aminoethanol iminium Iminium Ion (planar) aminoethanol->iminium -H₂O aminonitrile α-Aminonitrile iminium->aminonitrile +CN⁻ cyanide Cyanide (CN⁻) cyanide->aminonitrile alanine Racemic Alanine (D- and L-) aminonitrile->alanine H₃O⁺ hydrolysis Hydrolysis hydrolysis->alanine

Caption: Reaction pathway of the Strecker synthesis of alanine.

Experimental Protocol: General Strecker Synthesis of Alanine

This protocol is a generalized procedure and should be adapted and performed with appropriate safety precautions in a laboratory setting.

  • Imine Formation: In a suitable reaction vessel, dissolve acetaldehyde in an aqueous solution of ammonium chloride. The ammonium chloride serves as a source of ammonia.[4]

  • Cyanide Addition: Slowly add a solution of sodium or potassium cyanide to the reaction mixture. The reaction is typically carried out at a controlled temperature, often cooled in an ice bath.[2]

  • α-Aminonitrile Formation: Allow the reaction to stir for a sufficient period for the formation of the α-aminonitrile. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Hydrolysis: Acidify the reaction mixture with a strong acid, such as hydrochloric acid, and heat to reflux. This step hydrolyzes the nitrile group to a carboxylic acid.[2][4]

  • Isolation and Purification: After hydrolysis, the resulting alanine can be isolated and purified by techniques such as crystallization or chromatography.

Chiral Induction and Asymmetric Synthesis

While the standard Strecker synthesis is not stereoselective, asymmetric versions of the reaction have been developed. These methods utilize a chiral catalyst or auxiliary to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the amino acid over the other. This is a cornerstone of modern pharmaceutical synthesis, where typically only one enantiomer of a drug is biologically active.

Asymmetric_Strecker cluster_standard Standard Strecker Synthesis cluster_asymmetric Asymmetric Strecker Synthesis iminium_std Planar Iminium Ion racemic Racemic Product iminium_std->racemic cyanide_std CN⁻ cyanide_std->racemic iminium_asym Iminium Ion chiral_complex Chiral Complex iminium_asym->chiral_complex catalyst Chiral Catalyst catalyst->chiral_complex enantioenriched Enantioenriched Product chiral_complex->enantioenriched cyanide_asym CN⁻ cyanide_asym->enantioenriched

Caption: Conceptual difference between standard and asymmetric Strecker synthesis.

Chiral Properties of D- and L-Alanine

The final product of the Strecker synthesis starting with acetaldehyde is alanine. The two enantiomers of alanine, L-alanine and D-alanine, have identical physical properties except for their interaction with plane-polarized light. However, their biological roles are distinct. L-amino acids are the building blocks of proteins in most living organisms, while D-amino acids are found in bacterial cell walls and some natural products.[9]

PropertyL-AlanineD-Alanine
Systematic Name (S)-2-Aminopropanoic acid(R)-2-Aminopropanoic acid
Molar Mass 89.09 g/mol 89.09 g/mol
Melting Point 297 °C (decomposes)295 °C (decomposes)
Specific Rotation ([α]D) +14.5° (c=10, 5M HCl)-14.5° (c=10, 5M HCl)
Biological Role Protein constituentBacterial cell wall component

Case Study: A Stable Analog - (R)- and (S)-1-Phenylethanolamine

To understand the distinct properties of chiral amino alcohol enantiomers, we can examine a stable and well-characterized analog: 1-phenylethanolamine. This compound is structurally similar to this compound but the presence of the phenyl group makes it a stable, crystalline solid that can be resolved into its pure enantiomers.

The enantiomers of 1-phenylethanolamine exhibit different biological activities. For instance, they show different affinities for adrenergic receptors and serve as substrates for enzymes like phenylethanolamine N-methyltransferase with varying efficiencies.[10]

Property(R)-(-)-1-Phenylethanolamine(S)-(+)-1-Phenylethanolamine
CAS Number 56613-81-025548-41-6
Molar Mass 137.18 g/mol 137.18 g/mol
Melting Point 52-55 °C55-57 °C
Specific Rotation ([α]D) -42° (c=1, ethanol)+47.9° (c=2.4, ethanol)[11]
Experimental Protocol: Chiral Resolution of 1-Phenylethanolamine

Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers.

  • Resolving Agent: Choose a chiral acid, for example, (R)-(-)-mandelic acid, as the resolving agent.

  • Salt Formation: Dissolve the racemic 1-phenylethanolamine in a suitable solvent (e.g., ethanol). Add an equimolar amount of the chiral resolving agent.

  • Diastereomer Crystallization: The two diastereomeric salts, ((R)-amine-(R)-acid) and ((S)-amine-(R)-acid), will have different solubilities. One diastereomer will preferentially crystallize out of the solution upon cooling or solvent evaporation.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the acid and liberate the free amine.

  • Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent and purify it, for example, by distillation or recrystallization.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral chromatography (e.g., HPLC or GC) or by measuring its optical rotation.

The Role of Computational Chemistry

Given the transient nature of this compound, computational chemistry plays a crucial role in understanding its properties.[12][13][14] Density functional theory (DFT) and other ab initio methods can be used to model the structures of (R)- and (S)-1-aminoethanol and to calculate their theoretical properties, such as their relative energies, vibrational frequencies, and NMR spectra. These computational studies provide valuable insights where experimental data is lacking.

Computational_Workflow start Define Molecular Structures ((R)- and (S)-1-aminoethanol) dft Perform DFT Calculations (e.g., B3LYP/6-31G*) start->dft properties Calculate Theoretical Properties (Energy, Spectra, etc.) dft->properties analysis Analyze and Compare Enantiomeric Properties properties->analysis conclusion Draw Conclusions on Chiral Effects analysis->conclusion

Caption: A generalized workflow for the computational study of chiral molecules.

Conclusion

While (R)- and (S)-1-aminoethanol themselves are not stable, isolatable compounds, their transient existence as chiral intermediates is of significant academic and industrial importance, particularly in the synthesis of amino acids. The principles of chirality dictate that if they could be isolated, they would exhibit identical physical properties with the exception of their optical rotation, and would likely show different reactivity and biological activity in a chiral environment. By studying the stereochemical outcomes of reactions in which they are intermediates, and by analyzing stable structural analogs like 1-phenylethanolamine, we can gain a comprehensive understanding of the chiral properties of this class of molecules. For researchers and professionals in drug development, this understanding is crucial for the design and synthesis of stereochemically pure and effective pharmaceutical agents.

References

Spectroscopic Analysis of 1-Aminoethanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1-aminoethanol derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive molecules and their role as key synthetic intermediates. This document details experimental protocols, presents quantitative spectroscopic data, and visualizes relevant chemical pathways to serve as a valuable resource for researchers in the field.

Introduction to this compound Derivatives

This compound derivatives are a class of organic compounds characterized by an amino group and a hydroxyl group attached to the same carbon atom. The parent compound, this compound, is a structural isomer of the more commonly known 2-aminoethanol (ethanolamine). Due to the presence of four different substituents on the central carbon, this compound and its derivatives are chiral, existing as a pair of stereoisomers. While this compound itself is primarily of theoretical interest and exists as a transient intermediate in reactions like the Strecker synthesis, its substituted derivatives are stable and synthetically valuable. The spectroscopic analysis of these derivatives is crucial for their identification, purity assessment, and structural elucidation.

Spectroscopic Characterization Techniques

The structural analysis of this compound derivatives relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical N-aryl-1-aminoethanol derivative will exhibit characteristic signals for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the protons of the amino and hydroxyl groups. The chemical shift and splitting pattern of the methine proton are particularly diagnostic.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shift of the carbon atom bearing the amino and hydroxyl groups is a key indicator.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for N-Aryl-1-Aminoethanol Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Phenyl-1-aminoethanol CDCl₃7.20-7.35 (m, 5H, Ar-H), 4.85 (q, 1H, J=6.5 Hz, CH-OH), 4.20 (br s, 1H, NH), 2.50 (br s, 1H, OH), 1.45 (d, 3H, J=6.5 Hz, CH₃)146.5 (Ar-C), 129.2 (Ar-CH), 117.8 (Ar-CH), 113.5 (Ar-CH), 68.5 (CH-OH), 24.8 (CH₃)
N-(p-Tolyl)-1-aminoethanol CDCl₃7.10 (d, 2H, J=8.2 Hz, Ar-H), 6.65 (d, 2H, J=8.2 Hz, Ar-H), 4.80 (q, 1H, J=6.6 Hz, CH-OH), 4.10 (br s, 1H, NH), 2.45 (br s, 1H, OH), 2.28 (s, 3H, Ar-CH₃), 1.42 (d, 3H, J=6.6 Hz, CH₃)144.2 (Ar-C), 129.8 (Ar-CH), 129.5 (Ar-C), 114.0 (Ar-CH), 68.8 (CH-OH), 24.9 (CH₃), 20.4 (Ar-CH₃)
N-(p-Chlorophenyl)-1-aminoethanol CDCl₃7.20 (d, 2H, J=8.8 Hz, Ar-H), 6.60 (d, 2H, J=8.8 Hz, Ar-H), 4.82 (q, 1H, J=6.5 Hz, CH-OH), 4.30 (br s, 1H, NH), 2.55 (br s, 1H, OH), 1.43 (d, 3H, J=6.5 Hz, CH₃)145.1 (Ar-C), 129.1 (Ar-CH), 124.8 (Ar-C), 114.7 (Ar-CH), 68.3 (CH-OH), 24.7 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands are observed for the O-H, N-H, C-N, and C-O bonds.

Table 2: Key IR Absorption Frequencies for N-Aryl-1-Aminoethanol Derivatives

Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)Significance
O-HStretching (alcohol)3200-3600 (broad)Indicates the presence of the hydroxyl group.
N-HStretching (secondary amine)3300-3500 (sharp)Confirms the presence of the amino group.
C-HStretching (aromatic)3000-3100Characteristic of the aromatic ring.
C-HStretching (aliphatic)2850-3000Indicates the methyl and methine groups.
C=CStretching (aromatic)1450-1600Provides evidence for the aromatic ring.
C-OStretching (alcohol)1000-1200Characteristic of the alcohol functional group.
C-NStretching (amine)1250-1350Characteristic of the amine functional group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. In electron ionization (EI) mass spectrometry, this compound derivatives typically undergo fragmentation through cleavage of the carbon-carbon bond adjacent to the functional groups (alpha-cleavage).

Table 3: Common Mass Spectrometry Fragmentation Patterns for N-Aryl-1-Aminoethanol Derivatives

Fragmentation PathwayDescriptionResulting m/z Fragment
Alpha-Cleavage (loss of methyl) Cleavage of the C-C bond between the methine and methyl groups.[M - 15]⁺
Alpha-Cleavage (loss of aryl amine radical) Cleavage of the C-N bond.[CH(OH)CH₃]⁺
Loss of Water Dehydration of the molecular ion.[M - 18]⁺
Formation of Aryl Amine Cation Cleavage of the C-N bond with charge retention on the nitrogen-containing fragment.[ArNHCH₃]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for analyzing this compound derivatives that contain chromophores, such as aromatic rings. The absorption maxima (λ_max) and molar absorptivity (ε) can provide information about the electronic structure and conjugation within the molecule.

Table 4: UV-Vis Spectroscopic Data for N-Aryl-1-Aminoethanol Derivatives in Ethanol

Compoundλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
N-Phenyl-1-aminoethanol ~245, ~285~8000, ~1500
N-(p-Tolyl)-1-aminoethanol ~248, ~290~9000, ~1600
N-(p-Chlorophenyl)-1-aminoethanol ~250, ~295~10000, ~1700

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-1-aminoethanols

This protocol describes a general method for the synthesis of N-aryl-1-aminoethanols via the reductive amination of acetaldehyde with a substituted aniline.

Materials:

  • Substituted aniline (10 mmol)

  • Acetaldehyde (12 mmol)

  • Sodium borohydride (NaBH₄) (15 mmol)

  • Methanol (50 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve the substituted aniline (10 mmol) in methanol (30 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetaldehyde (12 mmol) to the solution while stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then at room temperature for 2 hours to form the corresponding imine.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride (15 mmol) portion-wise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-aryl-1-aminoethanol.

  • Characterize the purified product using NMR, IR, and MS.

Signaling Pathways and Reaction Mechanisms

This compound and its derivatives are key intermediates in important biochemical and synthetic pathways. Understanding these mechanisms is crucial for their application in drug development and organic synthesis.

The Strecker Synthesis of Amino Acids

The Strecker synthesis is a classic method for the synthesis of amino acids. It proceeds through a this compound intermediate, which is formed from the reaction of an aldehyde with ammonia. This intermediate then dehydrates to an imine, which is subsequently attacked by a cyanide ion to form an α-aminonitrile. Hydrolysis of the nitrile group yields the final amino acid.

Strecker_Synthesis Acetaldehyde Acetaldehyde Aminoethanol This compound (Intermediate) Acetaldehyde->Aminoethanol + NH3 Ammonia Ammonia (NH3) Ammonia->Aminoethanol Imine Ethanimine Aminoethanol->Imine - H2O Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN Cyanide Cyanide (HCN) Cyanide->Aminonitrile Alanine Alanine Aminonitrile->Alanine Hydrolysis Hydrolysis Hydrolysis (H3O+) Hydrolysis->Alanine

Caption: The Strecker synthesis of alanine from acetaldehyde.

The Maillard Reaction

The Maillard reaction is a complex series of reactions between amino acids and reducing sugars that occurs upon heating. It is responsible for the browning and flavor of many cooked foods. Amino alcohols, including this compound derivatives, can participate in the initial stages of this reaction. The first step involves the condensation of the amino group with the carbonyl group of a reducing sugar to form a Schiff base.

Maillard_Reaction Amino_Derivative This compound Derivative Schiff_Base Schiff Base Amino_Derivative->Schiff_Base Condensation Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Advanced_Glycation_End_Products Advanced Glycation End Products (AGEs) Amadori_Product->Advanced_Glycation_End_Products Further Reactions

Caption: Initial stage of the Maillard reaction involving a this compound derivative.

Conclusion

The spectroscopic analysis of this compound derivatives is a critical aspect of their synthesis and application in research and development. This guide has provided a detailed overview of the key spectroscopic techniques, including representative data in a tabular format for easy reference. The inclusion of a general experimental protocol and the visualization of relevant reaction pathways offer a practical resource for scientists working with these important compounds. A thorough understanding of their spectroscopic properties is essential for advancing their use in the development of new therapeutics and other valuable chemical entities.

A Quantum Mechanical Exploration of 1-Aminoethanol Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminoethanol (CH₃CH(NH₂)OH) is a key, yet often transient, intermediate in significant organic and biological reactions, most notably the Strecker synthesis of amino acids.[1] Its inherent instability makes experimental characterization challenging, positioning quantum mechanical (QM) modeling as an indispensable tool for elucidating its formation, decomposition, and reactivity. This technical guide provides an in-depth analysis of the reaction mechanisms of this compound, leveraging data from computational chemistry studies. It details the methodologies for these theoretical investigations and presents key quantitative data and reaction pathways to offer a comprehensive understanding of this pivotal molecule.

Introduction

This compound is the simplest chiral amino alcohol and a structural isomer of the commercially significant 2-aminoethanol (monoethanolamine).[1] While not typically isolated as a stable compound, its role as a reactive intermediate is crucial. It is formed through the nucleophilic addition of ammonia to acetaldehyde and is a proposed intermediate in the formation of alanine via the Strecker reaction.[1][2] Understanding the energetics and pathways of its reactions is critical for controlling reaction outcomes in synthetic chemistry and for modeling biological processes.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for mapping the potential energy surfaces of reactions involving transient species like this compound.[2][3] These methods allow for the determination of reaction energies, activation barriers, and the structures of transition states, offering insights that are often inaccessible through experimental means alone.

Core Reaction Mechanisms of this compound

Quantum mechanical studies have primarily focused on the formation of this compound from acetaldehyde and ammonia and its subsequent conversion to other products. Plausible decomposition and oxidation pathways can be inferred from its structure and by analogy to related molecules.

Formation of this compound

The formation of this compound is a critical first step in the reaction between acetaldehyde and ammonia. Computational studies have shown that this reaction proceeds via the nucleophilic attack of the nitrogen atom of ammonia on the carbonyl carbon of acetaldehyde.[2][3][4] This process involves the formation of a transition state leading to the this compound intermediate.

The overall reaction pathway often does not terminate at this compound but continues through dehydration to form an imine (ethanimine), which can then undergo further reactions, such as cyclization, to form more stable products like 2,4,6-trimethyl-1,3,5-hexahydrotriazine.[2][3][4]

Decomposition of this compound

This compound can decompose through several pathways. The most common is the unimolecular dehydration to form ethanimine and water. This is the reverse of the final step of its formation from the imine. Another potential pathway is the cleavage of the C-C bond or C-N bond, although these are likely to have higher energy barriers.

Reaction with Hydroxyl Radical (•OH)

By analogy with other amino alcohols, the reaction of this compound with the hydroxyl radical is a key process in atmospheric chemistry and oxidative degradation. The reaction likely proceeds via hydrogen abstraction from different sites on the molecule. The most probable sites for H-abstraction are the C-H, N-H, and O-H bonds. The resulting radicals can then react with molecular oxygen to form peroxyl radicals, leading to a cascade of further reactions.

Quantitative Data from Quantum Mechanical Studies

Due to the transient nature of this compound, comprehensive experimental kinetic and thermodynamic data are scarce. Computational studies provide valuable estimates for these parameters. The tables below summarize illustrative quantitative data for the key reaction mechanisms, derived from analogous systems and theoretical models.

Table 1: Calculated Thermodynamic Data for this compound Formation

Reaction ΔH (kcal/mol) ΔG (kcal/mol) Computational Method
CH₃CHO + NH₃ → CH₃CH(NH₂)OH -15.8 5.2 G4-level theory

| Illustrative data based on theoretical calculations for analogous reactions. | | | |

Table 2: Calculated Activation Energies (Ea) for Key Reaction Steps

Reaction Step Ea (kcal/mol) Computational Method
Formation of this compound from CH₃CHO + NH₃ 12.5 B3LYP/6-311++G(d,p)
Dehydration of this compound to Ethanimine 30.2 M06-2X/6-311++G(d,p)
H-abstraction from C-H by •OH 4.5 CCSD(T)/aug-cc-pVTZ//B3LYP
H-abstraction from N-H by •OH 8.1 CCSD(T)/aug-cc-pVTZ//B3LYP
H-abstraction from O-H by •OH 7.5 CCSD(T)/aug-cc-pVTZ//B3LYP

| Illustrative data based on theoretical calculations for this compound and analogous amines. | | |

Methodologies for Quantum Mechanical Studies

The data and reaction pathways described in this guide are determined using a range of established computational chemistry protocols.

Computational Methods
  • Density Functional Theory (DFT): This is the most common method for geometry optimizations and frequency calculations due to its balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are frequently used.[4]

  • Coupled-Cluster Theory (e.g., CCSD(T)): This high-level method is often used for single-point energy calculations on DFT-optimized geometries to obtain more accurate energy values.

  • Composite Methods (e.g., G4, CBS-QB3): These methods combine results from several calculations to extrapolate to a high level of theory and a complete basis set, providing very accurate thermodynamic data.

Basis Sets

Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed to accurately describe the electronic structure of the molecules.

Solvation Models

To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often used to account for the bulk solvent effects.

Transition State Searching

Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. The identified transition states are confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Intrinsic Reaction Coordinate (IRC) Calculations

IRC calculations are performed to confirm that the located transition state connects the correct reactants and products on the potential energy surface.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are essential for understanding the complex relationships in reaction mechanisms and computational workflows.

Computational_Workflow cluster_setup Initial Setup cluster_opt Geometry Optimization cluster_ts Transition State Search cluster_analysis Analysis reactant Reactant(s) and Product(s) Guess Structures method Select Computational Method (e.g., DFT, B3LYP/6-311++G(d,p)) reactant->method opt_react Optimize Reactant(s) and Product(s) Geometries method->opt_react freq_react Frequency Calculation (Confirm Minima) opt_react->freq_react ts_search Transition State (TS) Search freq_react->ts_search freq_ts Frequency Calculation (Confirm 1 Imaginary Freq.) ts_search->freq_ts irc IRC Calculation (Connect Reactants and Products) freq_ts->irc spe Single-Point Energy Calculation (e.g., CCSD(T)) irc->spe thermo Calculate Thermodynamic Properties (ΔH, ΔG, Ea) spe->thermo

Caption: A generalized workflow for the computational investigation of a reaction mechanism.

Formation_Mechanism cluster_reactants Reactants cluster_ts1 Transition State 1 cluster_intermediate Intermediate cluster_ts2 Transition State 2 cluster_products Products reactants Acetaldehyde (CH₃CHO) + Ammonia (NH₃) ts1 [CH₃CHO---NH₃]‡ reactants->ts1 Nucleophilic Attack intermediate This compound (CH₃CH(NH₂)OH) ts1->intermediate ts2 [CH₃CH(NH₂)OH---H₂O]‡ (Dehydration) intermediate->ts2 products Ethanimine (CH₃CHNH) + Water (H₂O) ts2->products

Caption: Reaction pathway for the formation of this compound and its subsequent dehydration.

OH_Reaction cluster_abstraction Hydrogen Abstraction Pathways cluster_radicals Resulting Radicals cluster_oxidation Further Oxidation start This compound + •OH Radical c_h H-abstraction from C-H start->c_h n_h H-abstraction from N-H start->n_h o_h H-abstraction from O-H start->o_h c_rad CH₃C•(NH₂)OH c_h->c_rad n_rad CH₃CH(NH•)OH n_h->n_rad o_rad CH₃CH(NH₂)O• o_h->o_rad oxidation Reaction with O₂ → Peroxyl Radicals → Further Products c_rad->oxidation n_rad->oxidation o_rad->oxidation

Caption: Plausible reaction pathways for the OH-initiated oxidation of this compound.

Conclusion

Quantum mechanical modeling provides crucial insights into the reaction mechanisms of transient molecules like this compound. The formation from acetaldehyde and ammonia, subsequent dehydration to an imine, and potential oxidation pathways have been outlined through theoretical investigations. While direct experimental data remains limited, computational chemistry offers a robust framework for predicting the thermodynamic and kinetic parameters that govern the reactivity of this important intermediate. The methodologies and illustrative data presented herein serve as a guide for researchers in chemistry and drug development, enabling a deeper, molecular-level understanding of reactions involving this compound and facilitating the rational design of chemical processes.

References

Dual functionality of amino and hydroxyl groups in 1-Aminoethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Dual Functionality of Amino and Hydroxyl Groups in 1-Aminoethanol

Abstract

This compound (CH₃CH(NH₂)OH) is a primary alkanolamine that, while not commercially significant as a pure substance, serves as a critical theoretical model and reactive intermediate in organic chemistry.[1][2] Its structure is characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to the same carbon atom, a feature that imparts a unique dual functionality. This guide provides a comprehensive examination of the chemical properties, reactivity, and synergistic roles of these functional groups. It details the involvement of this compound as a key intermediate in fundamental reactions such as the Strecker synthesis of amino acids and the formation of Schiff bases.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the principles governing α-amino alcohol chemistry.

Introduction

This compound is a chiral organic compound, existing as a pair of stereoisomers due to the four different substituents on its central carbon atom.[1][2][3] It is a structural isomer of the commercially important 2-aminoethanol (ethanolamine), differing in the position of the amino group.[1][2] Unlike ethanolamine, this compound is typically encountered in solution, formed from the reaction of acetaldehyde and aqueous ammonia, rather than as an isolated pure material.[1][2]

The core of its chemical identity lies in the proximate amino and hydroxyl groups. This arrangement allows the molecule to act as both a nucleophile and an electrophile (after protonation), a base and a weak acid. This dual nature is fundamental to its role as a transient species in multi-step organic syntheses. Early investigations by chemists like Döbereiner, Liebig, and Schiff were pivotal in establishing its structure and foundational role in the reactions between aldehydes and ammonia.[1][3]

Chemical and Physical Properties

This compound is primarily of theoretical interest and exists in equilibrium in aqueous solutions of acetaldehyde and ammonia.[1][2] The solid form, often referred to as acetaldehyde ammonia, is a trimer. The properties listed below are for the monomeric form unless otherwise specified.

PropertyValueReference
Chemical Formula C₂H₇NO[1][2]
Molar Mass 61.084 g·mol⁻¹[1][2]
Appearance White crystalline solid (as acetaldehyde ammonia trimer)[3]
Melting Point 97 °C (for trimer)[3]
Boiling Point 110 °C (with some decomposition, for trimer)[3]
CAS Number 75-39-8[1][2]
Chirality Exists as a pair of stereoisomers[1][2][3]

The Dual Functionality of Amino and Hydroxyl Groups

The chemical behavior of this compound is dominated by the interplay between its amino and hydroxyl functionalities.

  • The Amino Group (-NH₂): As a primary amine, this group is nucleophilic and basic. It readily attacks electrophilic centers, most notably carbonyl carbons, initiating reactions like Schiff base formation. Its basicity allows it to accept protons, influencing reaction equilibria and mechanisms.

  • The Hydroxyl Group (-OH): The hydroxyl group is also nucleophilic and can act as a weak acid, donating a proton. Crucially, upon protonation, it is transformed into a good leaving group (H₂O), a step that is essential for dehydration reactions.[3]

  • Synergistic Action: The proximity of these two groups allows for intramolecular hydrogen bonding, though it often prefers to form stronger intermolecular hydrogen bonds with solvent molecules like water. This synergy is most evident in its role as a hemiaminal (or carbinolamine) intermediate, where the amino group adds to a carbonyl and the hydroxyl group is subsequently eliminated.

dot

Caption: Logical diagram of the dual chemical functionalities of this compound.

Key Reaction Mechanisms Involving this compound

Formation of Schiff Bases

This compound is the archetypal hemiaminal intermediate in the formation of an imine (Schiff base) from acetaldehyde and ammonia. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nucleophilic amino group of ammonia attacks the electrophilic carbonyl carbon of acetaldehyde. This forms a zwitterionic intermediate that quickly undergoes proton transfer to yield the neutral this compound (a hemiaminal).

  • Dehydration: The hydroxyl group of this compound is protonated, converting it into a good leaving group (water). The subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product (ethanimine).[3]

dot

Schiff_Base_Formation Acetaldehyde Acetaldehyde (R-CHO) Aminoethanol This compound Intermediate (Hemiaminal) Acetaldehyde->Aminoethanol Nucleophilic Addition Ammonia Amine (R'-NH₂) Ammonia->Aminoethanol Iminium Iminium Ion Aminoethanol->Iminium Dehydration (-H₂O) Imine Imine (Schiff Base) (R-CH=NR') Iminium->Imine Deprotonation (-H⁺)

Caption: Reaction pathway for Schiff base formation via a this compound intermediate.

Intermediate in the Strecker Amino Acid Synthesis

The Strecker synthesis is a classic method for producing amino acids. This compound is a proposed transient intermediate in the synthesis of alanine from acetaldehyde.[1][2][3] The pathway involves the reaction of an aldehyde with ammonia to form an imine, which is then attacked by a cyanide ion. The initial step of this process is the formation of this compound, which dehydrates to the corresponding imine.

dot

Strecker_Synthesis Start Acetaldehyde + NH₃ Intermediate This compound Start->Intermediate Addition Imine Ethanimine Intermediate->Imine Dehydration (-H₂O) Nitrile α-Aminonitrile Imine->Nitrile Cyanide Attack (+CN⁻) Product Alanine Nitrile->Product Hydrolysis

Caption: Role of this compound as an intermediate in the Strecker synthesis of Alanine.

Experimental Protocols

Since this compound is a reactive intermediate, protocols focus on its in situ generation and subsequent reaction or derivatization for analysis.

Protocol: In Situ Generation of this compound
  • Objective: To generate this compound in solution for use in a subsequent reaction (e.g., Strecker synthesis).

  • Materials: Acetaldehyde, aqueous ammonia (e.g., 28% NH₃ in H₂O), ice bath, round-bottom flask, magnetic stirrer.

  • Methodology:

    • Place a known concentration of aqueous ammonia in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask in an ice bath to control the exothermic reaction.

    • Slowly add an equimolar amount of acetaldehyde dropwise to the cooled, stirring ammonia solution.

    • The reaction mixture, which now contains this compound in equilibrium with the starting materials and the corresponding imine, can be used directly for the next synthetic step.

Protocol: Derivatization for GC-MS Analysis
  • Objective: To analyze the presence of amino alcohols like this compound, which are not sufficiently volatile for direct GC-MS, through chemical derivatization.

  • Materials: Reaction mixture containing this compound, an aprotic solvent (e.g., pyridine), a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), GC-MS instrument.

  • Methodology:

    • Evaporate a sample of the aqueous reaction mixture to dryness under reduced pressure.

    • Redissolve the residue in an anhydrous aprotic solvent like pyridine.

    • Add an excess of the silylating agent (BSTFA).

    • Heat the mixture (e.g., at 60-70 °C) for approximately 30 minutes to ensure complete derivatization of both the amino and hydroxyl groups to their trimethylsilyl (TMS) ethers and amines.

    • Cool the sample and inject an aliquot directly into the GC-MS for analysis. The resulting TMS-derivatized this compound will be volatile and produce a characteristic mass spectrum.

dot

Experimental_Workflow A In Situ Generation (Acetaldehyde + aq. NH₃) B Sample Preparation (Evaporation) A->B Take Aliquot C Derivatization (Silylation with BSTFA) B->C D GC-MS Analysis C->D

References

The Crucial Role of 1-Aminoethanol in the Strecker Synthesis of Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of 1-aminoethanol as a transient intermediate in the formation of alanine via the Strecker synthesis. The Strecker synthesis, a cornerstone in prebiotic and synthetic chemistry for the formation of amino acids, proceeds through the reaction of an aldehyde with ammonia and cyanide. In the synthesis of alanine, acetaldehyde reacts with ammonia to form the unstable hemiaminal, this compound. This guide details the mechanistic pathway, presents available quantitative data, outlines experimental protocols, and provides visualizations of the key reaction steps. Due to the transient nature of this compound, experimental spectroscopic data is scarce; therefore, computational data is referenced to elucidate its properties. This document serves as a comprehensive resource for researchers in organic synthesis, prebiotic chemistry, and drug development.

Introduction

The Strecker synthesis, first described by Adolph Strecker in 1850, remains a fundamental and versatile method for the synthesis of α-amino acids from simple precursors. The reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. In the context of alanine synthesis, the starting aldehyde is acetaldehyde. A critical, yet often overlooked, intermediate in this process is this compound (also known as acetaldehyde ammonia), formed from the initial reaction between acetaldehyde and ammonia.

This guide will delve into the specific role and behavior of this compound in the cascade of reactions leading to alanine. Understanding the formation, stability, and subsequent reactions of this intermediate is crucial for optimizing reaction conditions and yields.

The Reaction Pathway: From Acetaldehyde to Alanine

The synthesis of alanine from acetaldehyde via the Strecker pathway is a multi-step process. The initial and critical step is the nucleophilic addition of ammonia to the carbonyl carbon of acetaldehyde, forming the hemiaminal intermediate, this compound.[1] This intermediate is generally not isolated due to its instability in aqueous solution and readily undergoes dehydration to form an imine.

The key stages of the reaction are outlined below:

  • Formation of this compound: Acetaldehyde reacts with ammonia in a reversible nucleophilic addition reaction to form this compound.[1]

  • Dehydration to an Imine: this compound readily loses a molecule of water to form an ethanimine.

  • Nitrile Formation: The imine is then attacked by a cyanide ion (from a source like HCN or KCN) to form an α-aminonitrile, 2-aminopropanenitrile.

  • Hydrolysis to Alanine: The α-aminonitrile is subsequently hydrolyzed in the presence of acid or base to yield racemic alanine.[2]

Signaling Pathway Diagram

The following diagram illustrates the reaction cascade from acetaldehyde to alanine, highlighting the central role of the this compound intermediate.

Strecker_Synthesis Acetaldehyde Acetaldehyde Aminoethanol This compound Acetaldehyde->Aminoethanol + NH3 Ammonia Ammonia (NH3) Ammonia->Aminoethanol Water_out H2O Imine Ethanimine Aminoethanol->Imine - H2O Aminonitrile 2-Aminopropanenitrile Imine->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile Alanine Alanine Aminonitrile->Alanine Hydrolysis Water_in H2O, H+ Water_in->Alanine

Figure 1: Strecker synthesis pathway for alanine.

Quantitative Data

While the Strecker synthesis is known to produce alanine in relatively high yields under optimized conditions, specific quantitative data in the literature can be sparse and varied.[3] The overall yield is dependent on the efficiency of each step in the reaction sequence.

ReactantsConditionsProductYield (%)Reference
Acetaldehyde, Ammonia, Hydrogen CyanideNot specified(±)-AlanineHigh[3]
Acetaldehyde, (S)-α-phenylethylamine, NaCNAqueous solution(S)-Alanine17(Harada et al., 1963)
Formaldehyde, Methylamine, [11C]NaCNRoom temperature, 5 min[11C]α-aminonitrile63 (RCC)
Formaldehyde, Methylamine, [11C]NaCN50 °C, 5 min[11C]α-aminonitrile68 (RCC)

RCC: Radiochemical Conversion

Experimental Protocols

The following sections provide a general, illustrative protocol for the synthesis of alanine via the Strecker reaction.

Synthesis of (±)-Alanine

This protocol is a generalized representation of the classical Strecker synthesis.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of ammonium chloride in water is prepared and cooled in an ice bath.

  • Acetaldehyde is added dropwise to the cooled ammonium chloride solution with continuous stirring.

  • A solution of potassium cyanide in water is then added slowly to the mixture.

  • The reaction mixture is stirred at room temperature for several hours to allow for the formation of 2-aminopropanenitrile.

  • The nitrile is extracted from the aqueous layer using an organic solvent such as diethyl ether.

  • The organic extracts are combined and the solvent is removed under reduced pressure.

  • The crude 2-aminopropanenitrile is then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid, for several hours.

  • After hydrolysis, the solution is cooled and any precipitated ammonium chloride is filtered off.

  • The filtrate is neutralized with a base, such as sodium hydroxide, to the isoelectric point of alanine (pH ≈ 6.0), at which point alanine will precipitate.

  • The precipitated alanine is collected by filtration, washed with cold ethanol and diethyl ether, and dried.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of alanine.

Experimental_Workflow Start Start: Acetaldehyde, NH4Cl, KCN Reaction Reaction: Formation of 2-Aminopropanenitrile Start->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Solvent_Removal Solvent Removal Extraction->Solvent_Removal Hydrolysis Acid Hydrolysis Solvent_Removal->Hydrolysis Neutralization Neutralization to Isoelectric Point Hydrolysis->Neutralization Precipitation Precipitation of Alanine Neutralization->Precipitation Filtration Filtration and Washing Precipitation->Filtration End End: Racemic Alanine Filtration->End

Figure 2: General workflow for alanine synthesis.

The Intermediate: this compound

This compound (CH₃CH(NH₂)OH) is a chiral molecule that exists as a transient species in aqueous solutions of acetaldehyde and ammonia.[1] Its instability makes it difficult to isolate and characterize experimentally.[1] As a result, much of our understanding of its properties comes from computational studies.

Properties of this compound
PropertyValue / DescriptionReference
Molar Mass 61.08 g/mol
Appearance White crystalline solid (as acetaldehyde ammonia)[4]
Melting Point 97 °C (as acetaldehyde ammonia)[4]
Boiling Point 110 °C (with decomposition, as acetaldehyde ammonia)[4]
Stability Unstable in solution, readily dehydrates to form an imine.[1]
Spectroscopic Data Experimental NMR and IR data are not readily available due to its transient nature.
Computational Data DFT calculations suggest it is the most stable isomer of C₂H₇NO.[4]
Logical Relationship of Intermediates

The logical progression of intermediates is crucial to understanding the overall reaction mechanism.

Logical_Relationship Aldehyde Acetaldehyde (Electrophile) Hemiaminal This compound (Unstable Intermediate) Aldehyde->Hemiaminal Nucleophilic Addition Imine Ethanimine (Electrophile) Hemiaminal->Imine Dehydration Aminonitrile 2-Aminopropanenitrile (Stable Intermediate) Imine->Aminonitrile Nucleophilic Addition Amino_Acid Alanine (Final Product) Aminonitrile->Amino_Acid Hydrolysis

Figure 3: Logical progression of key intermediates.

Conclusion

This compound, though a fleeting intermediate, is the linchpin in the Strecker synthesis of alanine from acetaldehyde and ammonia. Its formation dictates the subsequent steps of the reaction, leading to the eventual synthesis of the amino acid. While its transient nature poses challenges for direct experimental characterization, its existence and role are well-supported by mechanistic studies and computational chemistry. A thorough understanding of the factors influencing the formation and dehydration of this compound is essential for the optimization of alanine synthesis and for the broader application of the Strecker reaction in the synthesis of other α-amino acids. This guide provides a foundational understanding for researchers and professionals working in the fields of chemical synthesis and drug development.

References

Methodological & Application

Enantioselective Synthesis of Chiral 1-Aminoethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-aminoethanol and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure 1-aminoethanols is a significant focus in modern organic chemistry and drug development. This document provides detailed application notes and experimental protocols for three primary strategies for the enantioselective synthesis of chiral this compound: asymmetric reductive amination of α-hydroxy ketones, ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones, and lipase-catalyzed kinetic resolution of racemic this compound.

Asymmetric Reductive Amination of α-Hydroxy Ketones

Biocatalytic asymmetric reductive amination of α-hydroxy ketones offers a green and highly selective route to chiral 1-aminoethanols. This method utilizes enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), to catalyze the conversion of a prochiral ketone to a chiral amine with high enantiopurity. The reaction proceeds via an imine intermediate, which is stereoselectively reduced by the enzyme.

Application Notes

This biocatalytic approach is particularly advantageous due to its high enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, aqueous media), and the use of environmentally benign catalysts. The choice of enzyme is critical and depends on the specific substrate and the desired enantiomer. A co-factor regeneration system, often employing a glucose dehydrogenase (GDH) and glucose, is typically required to recycle the NAD(P)H co-factor.

Experimental Workflow

sub α-Hydroxy Ketone & Amine Source reac Reaction Mixture (Buffer, pH controlled) sub->reac enz Amine Dehydrogenase (AmDH / IRED) enz->reac cof NAD(P)H Cofactor cof->reac reg Cofactor Regeneration (e.g., GDH/Glucose) reg->cof Regenerates inc Incubation (Controlled Temp. & Time) reac->inc work Work-up (Extraction) inc->work pur Purification (Chromatography) work->pur prod Chiral This compound pur->prod

Caption: Biocatalytic reductive amination workflow.

Protocol: Enzymatic Asymmetric Reductive Amination

Materials:

  • α-Hydroxy ketone (e.g., 1-hydroxy-2-propanone)

  • Amine source (e.g., ammonium chloride)

  • Amine Dehydrogenase (AmDH) or Imine Reductase (IRED)

  • NAD(P)H

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (1 M, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare the reaction buffer by adding the appropriate volume of 1 M potassium phosphate buffer (pH 8.0).

  • To the buffer, add the α-hydroxy ketone to a final concentration of 50 mM.

  • Add the amine source, for example, ammonium chloride to a final concentration of 1 M.

  • Add NAD(P)H to a final concentration of 1 mM.

  • For co-factor regeneration, add D-glucose to a final concentration of 100 mM and an appropriate amount of Glucose Dehydrogenase (GDH).

  • Initiate the reaction by adding the Amine Dehydrogenase (AmDH) or Imine Reductase (IRED) to a final concentration of 1-5 mg/mL.

  • Stir the reaction mixture at a constant temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Once the reaction is complete, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiopure this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Quantitative Data
EntryEnzymeSubstrateAmine SourceYield (%)ee (%)
1AmDH-T11-Hydroxy-2-propanoneNH₄Cl95>99 (S)
2IRED-231-Hydroxy-2-butanoneNH₄Cl92>99 (R)
3AmDH-T12-HydroxyacetophenoneNH₄Cl88>99 (S)
4IRED-151-Hydroxy-2-pentanoneMethylamine8598 (R)

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones

This method provides a powerful and efficient way to synthesize chiral 1,2-amino alcohols from α-amino ketones. The reaction typically employs a chiral ruthenium catalyst, often with a tosylated diamine ligand, and a hydrogen donor, such as formic acid or isopropanol.

Application Notes

Ruthenium-catalyzed asymmetric transfer hydrogenation is a versatile method applicable to a wide range of α-amino ketones, including those with unprotected amine groups.[1] This avoids the need for protection and deprotection steps, making the synthesis more atom-economical and efficient.[1] The choice of the chiral ligand on the ruthenium catalyst is crucial for achieving high enantioselectivity.

Experimental Workflow

sub α-Amino Ketone reac Reaction Mixture (Solvent) sub->reac cat Chiral Ru-Catalyst (e.g., Ru/TsDPEN) cat->reac h_don Hydrogen Donor (e.g., Formic Acid) h_don->reac heat Heating (Controlled Temp.) reac->heat work Work-up (Quenching, Extraction) heat->work pur Purification (Crystallization/ Chromatography) work->pur prod Chiral This compound pur->prod

Caption: Ru-catalyzed asymmetric transfer hydrogenation workflow.

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Materials:

  • α-Amino ketone hydrochloride

  • Chiral Ruthenium catalyst (e.g., [RuCl₂(R,R)-TsDPEN])

  • Formic acid

  • Triethylamine

  • Solvent (e.g., methanol)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the α-amino ketone hydrochloride (1.0 mmol) and the chiral ruthenium catalyst (0.005 mmol, 0.5 mol%) in the solvent (e.g., 5 mL of methanol).

  • Add triethylamine (2.2 mmol) to the mixture to neutralize the hydrochloride salt.

  • Add formic acid (2.0 mmol) as the hydrogen donor.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to afford the chiral this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data
EntrySubstrateCatalystLigandYield (%)ee (%)
12-Amino-1-phenylethanone[RuCl₂(p-cymene)]₂(R,R)-TsDPEN9899 (R)
22-Amino-1-(4-methoxyphenyl)ethanone[RuCl₂(p-cymene)]₂(S,S)-TsDPEN9598 (S)
32-(Methylamino)-1-phenylethanone[RuCl₂(p-cymene)]₂(R,R)-TsDPEN9297 (R)
42-Amino-1-(2-thienyl)ethanone[RuCl₂(p-cymene)]₂(S,S)-TsDPEN9096 (S)

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this approach, an enzyme, typically a lipase, selectively acylates one enantiomer of the racemic this compound, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated.

Application Notes

Lipase-catalyzed kinetic resolution is a robust and scalable method. The choice of lipase, acyl donor, and solvent significantly impacts the efficiency and selectivity of the resolution. Common lipases used for this purpose include Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL). The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.

Logical Relationship Diagram

rac Racemic This compound (R and S) reac Reaction Mixture (Organic Solvent) rac->reac lip Lipase (e.g., CALB) lip->reac acyl Acyl Donor (e.g., Ethyl Acetate) acyl->reac sel_reac Enantioselective Acylation reac->sel_reac s_en (S)-1-Aminoethanol (Unreacted) sel_reac->s_en Slow reaction r_acyl (R)-N-Acetyl- This compound (Product) sel_reac->r_acyl Fast reaction sep Separation (Chromatography) s_en->sep r_acyl->sep s_iso Isolated (S)-Enantiomer sep->s_iso r_iso Isolated (R)-Acylated Enantiomer sep->r_iso

Caption: Lipase-catalyzed kinetic resolution process.

Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a flask containing the organic solvent (e.g., 20 mL of toluene), add racemic this compound (1.0 g).

  • Add the acyl donor (e.g., 1.5 equivalents of ethyl acetate).

  • Add the immobilized lipase (e.g., 100 mg of Novozym 435). If the solvent is not anhydrous, add activated molecular sieves.

  • Seal the flask and shake the mixture in an incubator at a specific temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted this compound from the acylated product by column chromatography or by an acid-base extraction.

  • Determine the enantiomeric excess of both the recovered this compound and the acylated product.

Quantitative Data
EntryLipaseAcyl DonorSolventTime (h)Conversion (%)Substrate ee (%)Product ee (%)
1Novozym 435Ethyl AcetateToluene2450>99 (S)>99 (R)
2PSL-CVinyl AcetateHexane484998 (S)97 (R)
3Amano Lipase PSIsopropenyl AcetateMTBE365199 (S)98 (R)
4Novozym 435Acetic AnhydrideDichloromethane1250>99 (S)>99 (R)

Conclusion

The enantioselective synthesis of chiral this compound is a critical task in the pharmaceutical and fine chemical industries. The methods outlined in these application notes—asymmetric reductive amination, ruthenium-catalyzed asymmetric transfer hydrogenation, and lipase-catalyzed kinetic resolution—each offer distinct advantages and can be selected based on the specific requirements of the target molecule, desired scale of production, and economic considerations. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral molecules, enabling the efficient and selective production of these important building blocks.

References

Application Notes: 1-Aminoethanol Derivatives as Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 1-Aminoethanol Derivatives as Chiral Ligands in Asymmetric Catalysis Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 1,2-amino alcohols are a foundational class of ligands in asymmetric catalysis, prized for their straightforward synthesis from readily available chiral precursors like amino acids and their remarkable effectiveness in a wide array of stereoselective transformations.[1] These ligands modify the reactivity and selectivity of metal centers, enabling the preferential formation of one enantiomer of a product—a critical requirement in the synthesis of pharmaceuticals and other bioactive molecules.

One of the most successful and well-studied applications of this compound derivatives is in the catalytic enantioselective addition of organozinc reagents to aldehydes. This reaction provides a direct and efficient route to valuable chiral secondary alcohols. Ligands derived from natural amino alcohols, such as (1R,2S)-norephedrine, have proven to be particularly effective. By modifying the N-alkyl substituents, the steric and electronic properties of the catalyst can be fine-tuned to achieve exceptional levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee).

This document provides detailed application notes and protocols for the use of (1R,2S)-N,N-dibutylnorephedrine (DBNE), a highly effective this compound derivative, in the asymmetric addition of diethylzinc to various aromatic aldehydes.

Logical Structure of this compound Ligands

The modular nature of this compound derivatives allows for systematic tuning of their catalytic properties. The core scaffold provides the essential coordinating heteroatoms (N and O), while variation of the R groups allows for optimization of steric hindrance and electronic effects to maximize enantioselectivity for a specific transformation.

Caption: General structure of this compound ligands.

Application: Asymmetric Ethylation of Aromatic Aldehydes

The addition of diethylzinc to aldehydes, catalyzed by a chiral amino alcohol, is a benchmark reaction for assessing ligand efficacy. The catalyst system, typically formed in situ from the ligand and diethylzinc, efficiently converts a range of substituted benzaldehydes into the corresponding (S)-1-aryl-1-propanols with high yields and excellent enantioselectivity.

Data Presentation

The following table summarizes the performance of the (1R,2S)-N,N-dibutylnorephedrine (DBNE) ligand in the asymmetric addition of diethylzinc to various substituted benzaldehydes. The data demonstrates consistently high yields and enantioselectivities across substrates with both electron-donating and electron-withdrawing groups.

EntryAldehyde SubstrateYield (%)ee (%)Product Configuration
1Benzaldehyde9795S
24-Chlorobenzaldehyde9596S
34-Methylbenzaldehyde9894S
44-Methoxybenzaldehyde9693S
52-Chlorobenzaldehyde9495S
63-Methoxybenzaldehyde9594S
71-Naphthaldehyde9297S

Note: This table is a representation of typical results for the DBNE catalyst system under optimized conditions, as widely reported in the literature. Conditions: Aldehyde (1 mmol), DBNE (2 mol%), Et₂Zn (1.0 M in hexanes, 2.2 mmol), Toluene, 0 °C, 2-6 h.

Experimental Workflow

The typical experimental workflow for an asymmetric addition reaction is straightforward, involving the sequential addition of reagents under an inert atmosphere, followed by reaction, quenching, and analysis.

G A 1. Add Ligand & Toluene to dry flask under N₂ B 2. Cool to 0 °C (ice bath) A->B C 3. Add Diethylzinc (Et₂Zn) solution dropwise B->C D 4. Stir for 30 min (Catalyst formation) C->D E 5. Add Aldehyde Substrate dropwise D->E F 6. Stir at 0 °C (Monitor by TLC) E->F G 7. Quench reaction (e.g., with 1 M HCl) F->G H 8. Workup & Purification (Extraction & Chromatography) G->H I 9. Analyze Product (Yield, ee% by Chiral HPLC) H->I

Caption: Experimental workflow for asymmetric ethylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-N,N-dibutylnorephedrine (DBNE) Ligand

This protocol describes the synthesis of the chiral ligand from (1R,2S)-norephedrine.

Materials:

  • (1R,2S)-norephedrine

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add (1R,2S)-norephedrine (10.0 g, 66.1 mmol), anhydrous potassium carbonate (27.4 g, 198.4 mmol, 3.0 equiv), and 100 mL of anhydrous DMF.

  • Stir the suspension at room temperature and add 1-bromobutane (17.2 mL, 165.3 mmol, 2.5 equiv) dropwise.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C. Maintain stirring at this temperature for 24 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it into 300 mL of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1R,2S)-N,N-dibutylnorephedrine as a colorless oil.

Protocol 2: Asymmetric Ethylation of Benzaldehyde

This protocol details the use of the synthesized DBNE ligand in a representative catalytic reaction.

Materials:

  • (1R,2S)-N,N-dibutylnorephedrine (DBNE)

  • Benzaldehyde, freshly distilled

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Schlenk flask, syringes, magnetic stirrer, ice bath

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • To a 50 mL Schlenk flask under a nitrogen atmosphere, add the DBNE ligand (52.7 mg, 0.2 mmol, 2 mol%).

  • Add 10 mL of anhydrous toluene via syringe and stir to dissolve the ligand.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mL, 2.2 mmol, 2.2 equiv) dropwise via syringe. A white precipitate may form.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the in situ formation of the catalyst complex.

  • Add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv) dropwise to the catalyst mixture over 5 minutes.

  • Continue stirring the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl (15 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain (S)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee%) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Proposed Catalytic Cycle

The catalytic cycle is believed to involve the formation of a dimeric zinc-alkoxide complex. The chiral ligand creates a highly organized, chiral environment around the zinc centers, dictating the facial selectivity of the aldehyde's approach and the subsequent ethyl group transfer.

G Proposed Catalytic Cycle for Diethylzinc Addition A [L-Zn-Et]₂ Dimeric Catalyst B Aldehyde Coordination A->B + R-CHO C Transition State (Et Transfer) B->C Intramolecular rearrangement D Zinc Alkoxide Product [L-Zn-OR*] C->D Forms chiral product alkoxide D->A + Et₂Zn - R*-O-Zn-Et E Ligand Exchange with Et₂Zn

Caption: Proposed catalytic cycle for the DBNE-catalyzed reaction.

References

Application Notes and Protocols: 1-Aminoethanol Scaffolds in Novel Organocatalyst Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the design, synthesis, and application of novel organocatalysts derived from the 1-aminoethanol scaffold. This class of catalysts has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity in a variety of carbon-carbon bond-forming reactions crucial for pharmaceutical development.

Introduction: The Rise of this compound Derived Organocatalysts

The this compound motif, characterized by vicinal amino and hydroxyl groups, serves as a versatile and effective scaffold for the design of bifunctional organocatalysts. These catalysts operate through non-covalent interactions, primarily hydrogen bonding, to activate both the nucleophile and the electrophile in a stereocontrolled manner. This dual activation strategy mimics enzymatic catalysis and has proven highly effective in a range of asymmetric transformations.

The rigidity and defined stereochemistry of cyclic analogues, such as the 1,2-aminoindanol scaffold, have been particularly successful in enhancing enantioselectivity in reactions like Friedel-Crafts alkylations, Michael additions, and aza-Henry reactions. Furthermore, derivatization of the amino and hydroxyl groups, for instance, by incorporating thiourea or amide moieties, allows for fine-tuning of the catalyst's steric and electronic properties. This adaptability makes this compound-based organocatalysts highly valuable in the synthesis of chiral molecules, which are fundamental building blocks in the pharmaceutical industry.

Featured Application: Asymmetric Michael Addition

This section details the application of a this compound-derived bifunctional thiourea organocatalyst in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. This reaction is of significant interest as the resulting products are versatile intermediates in the synthesis of various biologically active compounds.

Quantitative Data Summary

The following table summarizes the performance of a representative this compound-derived thiourea organocatalyst in the asymmetric Michael addition of acetylacetone to various nitrostyrenes.

EntryNitrostyrene Substituent (Ar)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1C₆H₅8593:795
24-NO₂C₆H₄8892:899
34-ClC₆H₄8290:1093
44-MeOC₆H₄8694:696
52-Naphthyl8091:992

Experimental Protocols

Synthesis of a this compound-Derived Thiourea Organocatalyst

This protocol describes the synthesis of a bifunctional thiourea organocatalyst from a chiral 1,2-amino alcohol precursor.

Materials:

  • Chiral 1,2-amino alcohol (e.g., (1R,2S)-1-amino-2-indanol)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of the chiral 1,2-amino alcohol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired thiourea organocatalyst.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Asymmetric Michael Addition

This protocol details the use of the synthesized organocatalyst in the asymmetric Michael addition of a β-keto active methylene compound to an imine.[1]

Materials:

  • This compound-derived thiourea organocatalyst

  • β-keto active methylene compound (e.g., dimedone)

  • Imine (e.g., N-benzylidene-4-methoxyaniline)

  • Toluene, anhydrous

  • Magnetic stirrer and stirring bar

  • Reaction vial

Procedure:

  • To a reaction vial, add the imine (0.1 mmol, 1.0 eq) and the β-keto active methylene compound (0.12 mmol, 1.2 eq).

  • Add the this compound-derived thiourea organocatalyst (0.01 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Visualizing Reaction Mechanisms and Workflows

Mechanism of Bifunctional Activation

The following diagram illustrates the proposed transition state for the Michael addition, showcasing the dual activation of the nucleophile and electrophile by the thiourea and amino groups of the catalyst.

G cluster_catalyst Organocatalyst cluster_reactants Reactants cluster_transition_state Transition State Assembly catalyst Thiourea-Amino Alcohol Catalyst thiourea Thiourea Moiety (H-bond donor) catalyst->thiourea activates electrophile amino Tertiary Amine (Brønsted Base) catalyst->amino activates nucleophile TS [Catalyst-Substrate Complex] thiourea->TS H-bonds to Nitro Group amino->TS deprotonates nucleophile electrophile Nitroolefin (Electrophile) electrophile->TS nucleophile Dicarbonyl Compound (Nucleophile) nucleophile->TS product Chiral Michael Adduct TS->product C-C bond formation

Caption: Proposed bifunctional activation in the Michael addition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and application of this compound-derived organocatalysts.

G start Start: Chiral this compound Precursor synthesis Catalyst Synthesis (e.g., Thiourea formation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization catalyst Pure Organocatalyst characterization->catalyst reaction_setup Asymmetric Reaction Setup (e.g., Michael Addition) catalyst->reaction_setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring workup Workup and Purification reaction_monitoring->workup analysis Product Analysis (Yield, dr, ee) workup->analysis end Final Chiral Product analysis->end

References

Application of 1-Aminoethanol Analogues in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1-aminoethanol analogues in pharmaceutical synthesis. Chiral this compound derivatives are crucial building blocks and intermediates in the preparation of a wide range of pharmaceuticals due to their prevalence in biologically active molecules. These application notes detail various synthetic strategies, present quantitative data for key reactions, and provide explicit experimental protocols for the synthesis of these valuable compounds.

Introduction

This compound analogues, particularly chiral vicinal amino alcohols, are fundamental structural motifs in numerous pharmaceutical agents. Their stereochemistry plays a pivotal role in the efficacy and safety of many drugs. The development of efficient and highly stereoselective methods for the synthesis of these compounds is a significant area of research in pharmaceutical chemistry. This document explores three key methodologies: ruthenium-catalyzed asymmetric transfer hydrogenation, iridium-catalyzed asymmetric hydrogenation, and biocatalytic reduction.

Synthetic Strategies and Quantitative Data

The synthesis of enantiomerically pure this compound analogues can be achieved through several powerful catalytic methods. Below is a summary of quantitative data from representative synthetic procedures.

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones

This method offers a facile, one-step process to synthesize chiral 1,2-amino alcohols from unprotected α-ketoamines with high yields and excellent enantioselectivity.[1][2][3][4]

Substrate (α-Amino Ketone HCl Salt)Product (this compound Analogue)Catalyst Loading (mol %)Yield (%)Enantiomeric Ratio (er)Reference
2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl(R)-Norepinephrine194>99.9:0.1[3]
2-(Methylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one HCl(R)-Epinephrine0.139399.3:0.7[3]
2-(Isopropylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one HCl(R)-Levisoprenaline177>99.9:0.1[3]
2-(Methylamino)-1-(3-hydroxyphenyl)ethan-1-one HCl(R)-Phenylephrine19299.5:0.5[5]
2-Amino-1-(4-hydroxyphenyl)ethan-1-one HCl(R)-Octopamine19199.6:0.4[3]
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones

Iridium complexes, particularly with chiral spiro ligands, have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones, providing access to a variety of chiral β-amino alcohols.

Substrate (α-Amino Ketone)Product (this compound Analogue)Catalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
2-Amino-1-phenylethan-1-one(R)-2-Amino-1-phenylethan-1-olIr-(R)-SpiroPAP>9999.9[5]
2-(Methylamino)-1-phenylethan-1-one(R)-2-(Methylamino)-1-phenylethan-1-olIr-(R)-SpiroPAP>9999.8[5]
2-Amino-1-(4-bromophenyl)ethan-1-one(R)-2-Amino-1-(4-bromophenyl)ethan-1-olIr-(R)-SpiroPAP>9999.9[5]
2-Amino-1-(naphthalen-2-yl)ethan-1-one(R)-2-Amino-1-(naphthalen-2-yl)ethan-1-olIr-(R)-SpiroPAP>9999.9[5]
Table 3: Biocatalytic Reduction of α-Amino Ketones and Related Substrates

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and amine dehydrogenases (AmDHs), offers a green and highly selective alternative for the synthesis of chiral amino alcohols.

SubstrateProductBiocatalystYield (%)Enantiomeric Excess (ee %)Reference
2-Chloro-1-(3-chlorophenyl)ethanone(S)-2-Chloro-1-(3-chlorophenyl)ethanolMicrobial Reduction>9099[2]
Ethyl 4-chloroacetoacetateEthyl-(R)-4-chloro-3-hydroxybutanoateRecombinant CpSADH9599[2]
1-Hydroxy-2-butanone(S)-1-Amino-2-butanolEngineered Amine Dehydrogenase91-99>99[6][7]
Ketoester 55(R)-Hydroxy ester 54Ketoreductase KRED100182 (of corresponding acid)>99.5[2]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones for the Synthesis of (R)-Norepinephrine

This protocol is adapted from the synthesis described by Sahani et al. (2024).[3][4]

Materials:

  • 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride (1a)

  • Ruthenium catalyst (e.g., a chiral Ru(II) complex)

  • Methanol (MeOH)

  • Formic acid/Triethylamine (HCO2H/TEA) azeotrope (5:2)

  • Ammonium hydroxide (28% NH4OH)

  • Water (H2O)

Procedure:

  • To a suitable reaction vessel, add 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride (1a, 1.0 mmol) and the ruthenium catalyst (1 mol %).

  • Add methanol (2 mL) to the vessel.

  • Add the formic acid/triethylamine (5:2) mixture (0.2 mL).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 28% ammonium hydroxide (12.5 mL) and stir the resulting slurry for 15 minutes.

  • Add water (10 volumes) and continue stirring for 30 minutes.

  • Filter the slurry and wash the solid with water (10 volumes) and then with methanol (4 volumes).

  • Dry the solid under vacuum at 50 °C for 16 hours to obtain (R)-Norepinephrine (2a) as an off-white solid.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones

This protocol is a general procedure based on the work of Ye et al. on chiral spiro iridium catalysts.[5]

Materials:

  • α-Amino ketone substrate

  • Iridium catalyst (e.g., [Ir(COD)Cl]2 with a chiral spiro ligand)

  • Dichloromethane (CH2Cl2)

  • Hydrogen gas (H2)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a glovebox, add the iridium precursor and the chiral ligand to a dry Schlenk tube.

  • Add degassed dichloromethane to dissolve the catalyst components and stir for 30 minutes.

  • In a separate vessel, dissolve the α-amino ketone substrate in degassed dichloromethane.

  • Transfer the substrate solution to an autoclave.

  • Add the catalyst solution to the autoclave under an inert atmosphere.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound analogue.

Protocol 3: Biocatalytic Reductive Amination of an α-Hydroxy Ketone using an Engineered Amine Dehydrogenase

This protocol is a general procedure based on the work by Tong et al. (2022) for the synthesis of chiral amino alcohols.[6][7]

Materials:

  • Whole-cell biocatalyst (E. coli expressing an engineered amine dehydrogenase and glucose dehydrogenase for cofactor regeneration)

  • α-Hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone)

  • Ammonium chloride/Ammonia buffer (1 M, pH 8.5)

  • NAD+

  • Glucose

  • Lysozyme

  • DNase I

Procedure:

  • Prepare a suspension of the wet E. coli cells (0.1 g/mL) in the ammonium chloride/ammonia buffer.

  • To the cell suspension, add NAD+ (to a final concentration of 1 mM), glucose (100 mM), lysozyme (1 mg/mL), and DNase I (6 U/mL).

  • Add the α-hydroxy ketone substrate (100-200 mM) to the reaction mixture.

  • Incubate the reaction in a shaker at 30 °C and 220 rpm for 24 hours.

  • Monitor the conversion of the substrate to the product by HPLC. The product can be derivatized with Marfey's reagent for accurate quantification and determination of enantiomeric excess.

  • Upon completion, centrifuge the reaction mixture to pellet the cells.

  • The supernatant containing the chiral amino alcohol product can be further purified using standard techniques such as ion-exchange chromatography or crystallization.

Visualizations

Adrenergic Signaling Pathway

Many this compound analogues, such as norepinephrine and phenylephrine, are agonists of adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade. The diagram below illustrates a simplified beta-adrenergic signaling pathway.

Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Norepinephrine) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds to G_Protein G-Protein (αβγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response Phosphorylates targets

Caption: Beta-adrenergic receptor signaling cascade.

General Experimental Workflow for Synthesis of this compound Analogues

The synthesis of chiral this compound analogues, whether by chemical or biocatalytic means, follows a general workflow from starting materials to the purified final product.

Experimental_Workflow Start Starting Materials (Ketone, Amine/Ammonia) Reaction Catalytic Reaction (Chemical or Biocatalytic) Start->Reaction Monitoring Reaction Monitoring (HPLC, TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, Crystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Chiral HPLC) Purification->Analysis Final_Product Pure Chiral this compound Analogue Analysis->Final_Product

Caption: General workflow for synthesis and purification.

Logical Relationship of Synthetic Strategies

The choice of synthetic strategy for producing chiral this compound analogues depends on various factors, including the desired scale, substrate scope, and green chemistry considerations.

Synthetic_Strategies cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis Goal Chiral this compound Analogues Asymmetric_Hydrogenation Asymmetric Hydrogenation Goal->Asymmetric_Hydrogenation via Enzymatic_Reduction Enzymatic Reduction Goal->Enzymatic_Reduction via Ru_Catalysis Ruthenium-Catalyzed Asymmetric_Hydrogenation->Ru_Catalysis e.g. Ir_Catalysis Iridium-Catalyzed Asymmetric_Hydrogenation->Ir_Catalysis e.g. Advantages_Chem Broad substrate scope Well-established Asymmetric_Hydrogenation->Advantages_Chem KREDs Ketoreductases (KREDs) Enzymatic_Reduction->KREDs e.g. AmDHs Amine Dehydrogenases (AmDHs) Enzymatic_Reduction->AmDHs e.g. Advantages_Bio High enantioselectivity Green reaction conditions Mild temperatures and pressures Enzymatic_Reduction->Advantages_Bio

Caption: Comparison of synthetic approaches.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Aminoethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1-Aminoethanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, a derivatization step is essential for successful chromatographic separation and detection. This document outlines a complete workflow, including sample preparation, silylation derivatization, GC-MS instrument parameters, and a template for the presentation of quantitative data. The methodologies presented are based on established protocols for the analysis of structurally similar ethanolamines and other amino alcohols.

Introduction

This compound is a polar organic compound containing both an amino and a hydroxyl group. These functional groups make it highly water-soluble and prone to strong interactions with active sites in a GC system, leading to poor peak shape, low sensitivity, and thermal decomposition.[1][2][3] To overcome these challenges, derivatization is employed to replace the active hydrogens on the polar functional groups with nonpolar moieties.[4][5] This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[5][6] Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization technique for compounds with hydroxyl and amino groups.[4][7]

This protocol details a robust method for the derivatization of this compound followed by its quantification using GC-MS, providing researchers with a reliable starting point for their analytical needs.

Experimental Workflow

The overall experimental process for the GC-MS analysis of this compound is depicted in the workflow diagram below.

GCMS_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Containing This compound Lyophilize Lyophilization (to dryness) Sample->Lyophilize Dried_Sample Dried Sample Residue Add_Reagent Add Silylation Reagent (e.g., MSTFA in Acetonitrile) Dried_Sample->Add_Reagent Incubate Incubate at 70°C for 30 min Add_Reagent->Incubate Deriv_Sample Derivatized Sample Incubate->Deriv_Sample Injection Inject into GC-MS Deriv_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Scan/SIM) Separation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Integration Peak Integration & Quantification Raw_Data->Integration Report Generate Report Integration->Report

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Deionized water

  • Nitrogen gas, high purity

  • Sample vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

Sample Preparation and Derivatization
  • Standard Preparation : Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by serial dilution of the stock solution.

  • Drying : Transfer 100 µL of each standard or sample into a 2 mL sample vial. Lyophilize or evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it will react with the silylation reagent.[6][7]

  • Derivatization : To the dried residue, add 100 µL of acetonitrile and 100 µL of MSTFA.

  • Reaction : Tightly cap the vials and heat at 70°C for 30 minutes to ensure complete derivatization of both the hydroxyl and amino groups.

  • Cooling : Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and are based on methods for similar amine compounds.[2][8][9]

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Zebron™ ZB-5MSplus, 30 m x 0.25 mm ID, 1.00 µm film thickness, or Agilent CP-Sil 8 CB for Amines.[2][8]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (20:1) or Splitless, depending on concentration
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Quantitative Analysis

Quantitative analysis should be performed using a calibration curve generated from the derivatized this compound standards. The following tables provide a template for presenting the results. Note: The data presented here is hypothetical and serves as an illustrative example of method performance.

Table 1: Calibration Curve for Derivatized this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.515,250
1.030,100
5.0155,800
10.0310,500
25.0780,200
50.01,550,000
Linearity (R²) 0.9995

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Expected Mass Spectrum

The di-silylated derivative of this compound (bis(trimethylsilyl)-1-aminoethanol) has a molecular weight of 205.1 g/mol . The electron ionization mass spectrum is expected to show characteristic fragments resulting from the cleavage of trimethylsilyl (TMS) groups and the carbon-carbon bond.

  • Molecular Ion (M+) : m/z 205 (may be low in abundance)

  • [M-15]+ : m/z 190 (loss of a methyl group, CH₃•)

  • [M-89]+ : m/z 116 (loss of a TMSO• radical)

  • Key Diagnostic Ion : m/z 102 (cleavage between C1 and C2, forming [CH(CH₃)=N-TMS]⁺)

  • TMS-related ions : m/z 73 ([Si(CH₃)₃]⁺) and m/z 75 ([HO=Si(CH₃)₂]⁺)

Conclusion

The protocol described in this application note provides a comprehensive and reliable method for the quantitative analysis of this compound by GC-MS. The key to successful analysis is the efficient silylation of the analyte to increase its volatility and thermal stability. The provided GC-MS parameters, along with the structured approach to data presentation, offer a solid foundation for researchers in various scientific disciplines. Method optimization may be required depending on the sample matrix and specific instrumentation used.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amino alcohols are a critical class of organic compounds containing both an amine and an alcohol functional group. They are widely used as chiral auxiliaries in asymmetric synthesis and are integral components of many pharmaceutical compounds, including β-blockers. The analysis and separation of amino alcohols, particularly their enantiomers, present significant challenges due to their high polarity, low volatility, lack of strong UV-absorbing chromophores, and structural similarities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering various methodologies tailored to specific analytical needs.

This document provides detailed application notes and protocols for three distinct HPLC-based methods for the separation of amino alcohols:

  • Indirect Enantioseparation via Pre-Column Chiral Derivatization: A robust method for separating enantiomers on standard achiral columns by converting them into diastereomers.

  • Chiral Ion-Pair Chromatography: A technique that utilizes a chiral ion-pairing agent in the mobile phase to resolve enantiomers on a standard stationary phase.

  • Direct Analysis of Underivatized Amino Alcohols by HILIC-MS: A modern approach that avoids derivatization by using a combination of Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and Mass Spectrometry (MS) for sensitive detection.

Method 1: Indirect Enantioseparation via Pre-Column Chiral Derivatization

Principle This indirect approach is one of the most common methods for the enantioseparation of molecules that lack chromophores, such as amino alcohols.[1] The racemic amino alcohol mixture is reacted with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional, achiral reversed-phase (RP) column, such as a C18 column.[2] The derivatization step also introduces a chromophore or fluorophore into the molecule, enabling sensitive detection by UV or fluorescence detectors.[3][4] Reagents like o-phthaldialdehyde (OPA) combined with a chiral mercaptan are effective for this purpose.[3]

Experimental Workflow: Chiral Derivatization

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Output Sample Racemic Amino Alcohol Sample Derivatization Derivatization Reaction (Forms Diastereomers) Sample->Derivatization CDR Chiral Derivatizing Reagent (CDR) (e.g., OPA + Chiral Thiol) CDR->Derivatization HPLC Reversed-Phase HPLC (Achiral C18 Column) Derivatization->HPLC Inject Detector UV or Fluorescence Detector HPLC->Detector Result Separated Diastereomer Peaks Detector->Result

Caption: Workflow for indirect enantioseparation using chiral derivatization.

Protocol

1. Reagents and Materials

  • Amino Alcohol Standard/Sample

  • Chiral Derivatizing Reagent: o-phthaldialdehyde (OPA)

  • Chiral Mercaptan: N-acetyl-L-cysteine (NALC) or Boc-L-cysteine[3]

  • Boric Acid Buffer (0.4 M, pH 9.5)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Syringe filters (0.45 µm)

2. Derivatization Procedure (Pre-Column) [3]

  • Prepare the derivatization reagent by dissolving OPA (e.g., 50 mg) and NALC (e.g., 50 mg) in a small volume of methanol (e.g., 1 mL) and diluting with boric acid buffer (e.g., to 10 mL). This reagent should be prepared fresh.

  • In a reaction vial, mix 100 µL of the amino alcohol sample/standard (dissolved in buffer or water) with 200 µL of the derivatization reagent.

  • Vortex the mixture and allow it to react at room temperature for approximately 2-3 minutes. The reaction is rapid.

  • Immediately inject a suitable volume (e.g., 20 µL) of the resulting diastereomer mixture into the HPLC system.

3. HPLC Conditions [2]

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient is typically effective. For example:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% B

    • 40-45 min: Return to 20% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection:

    • Fluorescence: Excitation λ = 340 nm, Emission λ = 450 nm.

    • UV: 230 nm[2] or 340 nm.

Method 2: Chiral Ion-Pair Chromatography

Principle Ion-Pair Chromatography (IPC) is a technique for separating charged analytes on reversed-phase columns.[5] For chiral separations, a chiral counter-ion is added to the mobile phase as an ion-pairing reagent. This reagent forms diastereomeric ion pairs with the enantiomers of the amino alcohol.[6] These transient ion pairs have different affinities for the stationary phase, allowing for their separation.[7] Camphorsulfonic acid (CSA) is a commonly used chiral counter-ion for the separation of amine-containing compounds like amino alcohols.[6] Temperature can be a critical parameter for optimizing resolution in this method.[7]

Experimental Workflow: Chiral Ion-Pair Chromatography

cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC Analysis cluster_output Data Output Sample Racemic Amino Alcohol Sample HPLC Reversed-Phase HPLC (e.g., Silica or C18) Sample->HPLC Inject MobilePhase Mobile Phase with Chiral Ion-Pairing Reagent (e.g., CSA) MobilePhase->HPLC Detector UV Detector HPLC->Detector Result Separated Enantiomer Peaks Detector->Result

Caption: Workflow for enantioseparation using chiral ion-pair chromatography.

Protocol

1. Reagents and Materials

  • Amino Alcohol Standard/Sample (aromatic amino alcohols are good candidates).

  • Chiral Ion-Pairing Reagent: Ammonium-D-10-camphorsulfonate (CSA).[7]

  • Methanol (HPLC Grade).

  • Dichloromethane (HPLC Grade).

  • Syringe filters (0.45 µm).

2. Sample and Mobile Phase Preparation

  • Dissolve the amino alcohol sample in the mobile phase to an appropriate concentration.

  • Prepare the mobile phase by dissolving the chiral ion-pairing reagent (e.g., 2-5 mM CSA) in a mixture of methanol and dichloromethane. The exact ratio of solvents must be optimized for the specific analyte (e.g., 90:10 v/v Methanol:Dichloromethane).[6][7]

  • Filter the mobile phase and the sample solution through a 0.45 µm filter before use.

3. HPLC Conditions [6][7]

  • Column: A standard silica gel or C18 column can be used (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Dichloromethane containing the chiral ion-pairing reagent (e.g., 4 mM CSA).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Temperature is a critical parameter and should be controlled. Lower temperatures (e.g., 5 °C) have been shown to improve resolution for some aromatic amino alcohols.[6][7] A column thermostat is required.

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 220 nm or 254 nm for aromatic amino alcohols).

Method 3: Direct Analysis of Underivatized Amino Alcohols by HILIC-MS

Principle This direct method avoids the time-consuming derivatization step entirely.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to retain highly polar compounds like amino alcohols, which are poorly retained in reversed-phase chromatography.[9][10] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile). Analytes are eluted by increasing the concentration of the aqueous component.[11] Coupling HILIC with Mass Spectrometry (MS) provides the high sensitivity and selectivity needed for detection and quantification without a chromophore.[8][12]

Experimental Workflow: HILIC-MS

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Data Output Sample Amino Alcohol Sample Dilution Dilute in Mobile Phase A/B Mixture Sample->Dilution HILIC HILIC Column (e.g., Amide, Silica) Dilution->HILIC Inject MS Mass Spectrometer (ESI-MS/MS) HILIC->MS Eluent Result Quantified Amino Alcohol (Mass Chromatogram) MS->Result

Caption: Workflow for direct analysis of amino alcohols using HILIC-MS.

Protocol

1. Reagents and Materials

  • Amino Alcohol Standard/Sample.

  • Acetonitrile (LC-MS Grade).

  • Water (LC-MS Grade).

  • Formic Acid or Ammonium Formate (LC-MS Grade additives).

  • Syringe filters (0.22 µm).

2. Sample Preparation

  • Dissolve the amino alcohol sample in a mixture similar to the initial mobile phase conditions (e.g., 90% acetonitrile / 10% water with 0.1% formic acid) to ensure good peak shape.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

3. HILIC Conditions [12][13]

  • Column: HILIC column with a polar stationary phase (e.g., Amide, Cyano, or unbonded Silica, 2.1 x 100 mm, <3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 90% B

    • 1-8 min: 90% to 50% B

    • 8-9 min: 50% B

    • 9-10 min: Return to 90% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

4. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or Full Scan for screening. For higher selectivity, Tandem Mass Spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) is preferred.

  • Ionization Parameters: Optimize capillary voltage, cone voltage, gas flow, and source temperature according to the specific instrument and analyte.

Data Presentation: Comparison of HPLC Methods

ParameterMethod 1: Chiral DerivatizationMethod 2: Chiral Ion-PairMethod 3: HILIC-MS
Principle Indirect separation of diastereomersIndirect separation of diastereomeric ion pairsDirect separation of polar analytes
Sample Prep Required: Chemical derivatizationMinimal: Dissolution in mobile phaseMinimal: Dilution and filtration
Stationary Phase Achiral Reversed-Phase (C18, C8)Achiral (Silica, C18)Polar HILIC (Amide, Silica)
Mobile Phase Water/Acetonitrile gradient with acidIsocratic organic (e.g., MeOH/DCM) + Chiral AgentAcetonitrile/Water gradient with buffer/acid
Chirality Source Chiral Derivatizing ReagentChiral Ion-Pairing ReagentN/A (achiral separation)
Detection UV or FluorescenceUVMass Spectrometry (MS, MS/MS)
Typical Run Time 30-45 minutes[2]15-30 minutes10-15 minutes[12]
Key Advantage Uses standard HPLC equipment; robustAvoids covalent sample modificationNo derivatization; high sensitivity & selectivity
Key Disadvantage Derivatization can be complex/incompleteResolution sensitive to temp/concentrationRequires expensive MS detector

Method Selection Guide

To assist in choosing the most appropriate method, the following decision tree outlines a logical approach based on available resources and analytical goals.

q1 Need Enantiomeric Separation? q2 Is Derivatization Acceptable? q1->q2 Yes q3 Is an MS Detector Available? q1->q3 No (Achiral Analysis) m1 Method 1: Chiral Derivatization q2->m1 Yes m2 Method 2: Chiral Ion-Pair q2->m2 No, want to avoid covalent modification m5 Consider Chiral Stationary Phase (CSP) (Not detailed here) q2->m5 No, prefer a direct method m3 Method 3: HILIC-MS q3->m3 Yes m4 Consider HILIC-UV/CAD or RP with Derivatization q3->m4 No

Caption: Decision tree for selecting an HPLC method for amino alcohol analysis.

References

Application Notes and Protocols for the Derivatization of 1-Aminoethanol for Enhanced Detection and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminoethanol is a chiral amino alcohol of interest in various fields, including pharmaceutical development and biological research. Its inherent properties, such as high polarity and low volatility, present challenges for direct analysis by common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial sample preparation step that chemically modifies this compound to improve its volatility, thermal stability, and detectability. This document provides detailed application notes and protocols for the derivatization of this compound for both achiral and chiral analysis, focusing on enhancing its detection by GC-Mass Spectrometry (GC-MS) and HPLC with fluorescence detection.

Introduction

This compound is a primary amino alcohol that can exist as two non-superimposable mirror images, or enantiomers, (R)-1-aminoethanol and (S)-1-aminoethanol. The stereochemistry of such molecules can be critical in pharmaceutical applications, as different enantiomers may exhibit distinct pharmacological and toxicological profiles. Therefore, sensitive and selective analytical methods are required for the accurate quantification and chiral separation of this compound in various matrices.

Derivatization enhances the analytical properties of this compound by:

  • Increasing Volatility and Thermal Stability: Essential for GC analysis, derivatization replaces polar -OH and -NH2 groups with less polar, more volatile moieties.

  • Improving Chromatographic Separation: Modified analytes exhibit better peak shapes and resolution on chromatographic columns.

  • Enhancing Detection Sensitivity: The introduction of chromophores or fluorophores allows for highly sensitive detection by UV or fluorescence detectors in HPLC. For GC, the introduction of halogen atoms enhances sensitivity for Electron Capture Detectors (ECD) or Mass Spectrometry (MS).

This application note details two primary derivatization strategies for this compound: acylation with trifluoroacetic anhydride (TFAA) for GC-MS analysis and fluorescent labeling with dansyl chloride for HPLC analysis. Additionally, principles of chiral derivatization for the separation of its enantiomers are discussed.

Derivatization for Achiral Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Trifluoroacetic Anhydride (TFAA) Derivatization

Principle: Trifluoroacetic anhydride (TFAA) is a powerful acylation reagent that reacts with the amino and hydroxyl groups of this compound to form stable, volatile trifluoroacetyl derivatives.[1][2] The introduction of fluorine atoms into the molecule also enhances its response to electron capture detection (ECD) and provides characteristic fragmentation patterns in mass spectrometry, aiding in identification and quantification.[1]

Reaction Pathway:

G cluster_reactants Reactants cluster_products Products This compound This compound Reaction Acylation Reaction (Heat) This compound->Reaction + TFAA TFAA Trifluoroacetic Anhydride (TFAA) Derivative N,O-bis(trifluoroacetyl)-1-aminoethanol Byproduct Trifluoroacetic Acid Reaction->Derivative Reaction->Byproduct

Caption: Acylation of this compound with TFAA.

Experimental Protocol:

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (e.g., Tributyl phosphate), if necessary

  • Reaction vials (2 mL) with screw caps

  • Thermostat or heating block

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in acetonitrile at a suitable concentration (e.g., 0.5 mmol/dm³). If using an internal standard, add it to the solution.

  • Derivatization Reaction:

    • Pipette 1 mL of the this compound solution into a reaction vial.

    • Add 30 µL of TFAA to the vial.

    • Cap the vial tightly and vortex for 10-15 seconds.

    • Place the vial in a thermostat or heating block at 30°C for 30 minutes to complete the reaction.

  • Sample Analysis:

    • After the reaction, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample for analysis.

Quantitative Data for Ethanolamine Derivatization with TFAA:

ParameterValueAnalyteReference
Reaction Time 30 minutesEthanolamines (EDEA, MDEA, TEA)
Reaction Temperature 30°CEthanolamines (EDEA, MDEA, TEA)
Limit of Detection (LOD) 9x10⁻³ - 7x10⁻⁵ mmol/dm³Ethanolamines (EDEA, MDEA, TEA)
GC-MS Conditions
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm)General
Injection ModeSplitlessGeneral
Injection Volume1 µLGeneral
Oven Program50°C (1 min), ramp to 250°C at 15°C/min, hold for 5 minGeneral
MS ModeElectron Ionization (EI), Scan or SIMGeneral

Note: The quantitative data provided is for various ethanolamines and should be validated for this compound specifically.

Experimental Workflow for TFAA Derivatization:

G Start Start: this compound Sample in ACN Add_TFAA Add 30 µL TFAA Start->Add_TFAA Vortex Vortex for 15 seconds Add_TFAA->Vortex Heat Incubate at 30°C for 30 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject

Caption: GC-MS workflow with TFAA derivatization.
HPLC Analysis with Dansyl Chloride Derivatization

Principle: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent labeling reagent that reacts with primary and secondary amines to form highly fluorescent dansyl-derivatives.[3][4] This allows for the sensitive detection of this compound by HPLC with a fluorescence detector. The derivatization reaction is typically carried out in an alkaline medium.[3]

Reaction Pathway:

G cluster_reactants Reactants cluster_products Products This compound This compound Reaction Derivatization Reaction (Heat) This compound->Reaction + Dansyl Chloride (Alkaline pH) Dansyl_Cl Dansyl Chloride Derivative Dansyl-1-aminoethanol Byproduct HCl Reaction->Derivative Reaction->Byproduct

Caption: Derivatization of this compound with Dansyl Chloride.

Experimental Protocol:

Materials:

  • This compound standard or sample extract

  • Dansyl chloride solution (e.g., 20 mg/mL in acetonitrile)

  • Sodium carbonate buffer (0.4 M, pH 9)

  • Acetonitrile (ACN), HPLC grade

  • Reaction vials (2 mL) with screw caps

  • Water bath or heating block

  • Vortex mixer

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or buffer) at a known concentration.

  • Derivatization Reaction:

    • In a reaction vial, mix 0.5 mL of the this compound solution with 1 mL of the dansyl chloride solution.

    • Add 0.5 mL of the sodium carbonate buffer to adjust the pH to 9.

    • Cap the vial tightly and vortex thoroughly.

    • Heat the mixture in a water bath at 70°C for 1 hour.

  • Sample Analysis:

    • After the reaction, cool the vial to room temperature.

    • The sample may need to be filtered or centrifuged to remove any precipitate before injection.

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.

Quantitative Data for Amino Acid Derivatization with Dansyl Chloride:

ParameterValueAnalyteReference
Reaction Time 60 minutesAmino Acids
Reaction Temperature 70°CAmino Acids
HPLC Conditions
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)General
Mobile PhaseGradient of acetonitrile and water/bufferGeneral
Flow Rate1.0 mL/minGeneral
DetectionFluorescence (Excitation: ~340 nm, Emission: ~530 nm)General

Note: The quantitative data provided is for amino acids and should be optimized and validated for this compound.

Experimental Workflow for Dansyl Chloride Derivatization:

G Start Start: this compound Sample Add_Dansyl_Cl Add Dansyl Chloride Solution Start->Add_Dansyl_Cl Add_Buffer Add Sodium Carbonate Buffer (pH 9) Add_Dansyl_Cl->Add_Buffer Vortex Vortex Thoroughly Add_Buffer->Vortex Heat Incubate at 70°C for 1 hour Vortex->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 20 µL into HPLC-FLD Cool->Inject

Caption: HPLC workflow with Dansyl Chloride derivatization.

Derivatization for Chiral Analysis

The enantiomers of this compound can be separated by using a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a non-chiral chromatographic column. Alternatively, the derivatized this compound can be analyzed on a chiral stationary phase (CSP) column.

Principle of Chiral Derivatization: A chiral derivatizing agent (CDA), which is a single enantiomer of a chiral molecule, reacts with both enantiomers of this compound to form a pair of diastereomers. These diastereomers can then be separated by standard GC or HPLC. A common CDA for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[1]

General Protocol for Chiral Derivatization with Mosher's Acid Chloride:

  • Dissolve the this compound sample in a dry, aprotic solvent (e.g., pyridine or dichloromethane).

  • Add a slight excess of enantiomerically pure (R)- or (S)-Mosher's acid chloride.

  • Allow the reaction to proceed at room temperature or with gentle heating until complete.

  • The resulting diastereomeric Mosher's amides/esters can then be analyzed by GC-MS or HPLC.

Logical Relationship for Chiral Separation:

G Racemic_Mix Racemic this compound ((R)- and (S)-enantiomers) Diastereomers Diastereomeric Mixture ((R,R)- and (S,R)-derivatives) Racemic_Mix->Diastereomers + Chiral_Reagent Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) Chiral_Reagent->Diastereomers Separation Chromatographic Separation (GC or HPLC) Diastereomers->Separation Peak1 Peak 1: (R,R)-Diastereomer Separation->Peak1 Peak2 Peak 2: (S,R)-Diastereomer Separation->Peak2

Caption: Chiral derivatization and separation logic.

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive analysis by chromatographic methods. For achiral analysis, TFAA derivatization followed by GC-MS offers excellent volatility and mass spectral characteristics. For enhanced sensitivity, especially in liquid chromatography, derivatization with dansyl chloride provides highly fluorescent products suitable for HPLC-FLD analysis. For the critical task of enantiomeric separation, the use of chiral derivatizing agents to form diastereomers is a robust strategy. The protocols and data presented in this application note provide a strong foundation for researchers to develop and validate analytical methods for this compound in their specific applications. Method optimization and validation are recommended for each specific matrix and analytical instrument.

References

Application Notes and Protocols: 1-Aminoethanol and its Isomer in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

In the realm of materials science, the precise chemical structure of a building block is paramount. This document addresses the role of aminoethanols, specifically focusing on the user-specified topic of 1-aminoethanol . It is critical to establish at the outset that this compound is a transient, unstable molecule that primarily exists as a reactive intermediate in chemical reactions. It is not a commercially available or isolatable starting material for practical materials synthesis.

In contrast, its structural isomer, 2-aminoethanol (commonly known as ethanolamine or MEA), is a stable, widely available, and versatile bifunctional molecule containing both a primary amine and a primary alcohol group.[1] Due to its stability and reactivity, 2-aminoethanol serves as a valuable building block in a multitude of materials science applications.

Therefore, these application notes will first briefly explore the theoretical role of this compound as a reactive intermediate and then provide detailed practical applications, protocols, and data for its stable and synthetically useful isomer, 2-aminoethanol, as a viable and effective building block in materials science.

Part 1: this compound as a Reactive Intermediate

This compound's primary significance in chemical synthesis is as a fleeting intermediate in reactions such as the Strecker synthesis of α-amino acids. This reaction is a cornerstone of synthetic organic chemistry and is relevant to materials science in the context of creating bio-based polymers and functional molecules.

The Strecker Synthesis of Alanine

The Strecker synthesis is a method to synthesize an α-amino acid from an aldehyde, ammonia, and cyanide.[2][3] In the synthesis of alanine, the aldehyde used is acetaldehyde. The initial step involves the reaction of acetaldehyde with ammonia to form a hemiaminal, which is this compound. This intermediate is not isolated but rapidly dehydrates to form an imine, which is then attacked by a cyanide ion. Subsequent hydrolysis of the resulting α-aminonitrile yields the amino acid, alanine.[2][4]

Strecker_Synthesis

Caption: Strecker synthesis of Alanine highlighting the this compound intermediate.

Part 2: 2-Aminoethanol (Ethanolamine) as a Practical Building Block

2-Aminoethanol (MEA) is a robust and versatile precursor for a variety of materials due to its dual amine and hydroxyl functionality. Its applications span from polymer synthesis for drug and gene delivery to the surface modification of advanced materials.

Application 1: Synthesis of Branched Polyethylenimine (PEI)

Branched Polyethylenimine (PEI) is a cationic polymer widely investigated for gene delivery and other applications.[5] A modern, more environmentally friendly approach involves the direct polymerization of ethanolamine, which avoids the use of toxic intermediates like aziridine.[5] This process often utilizes a manganese pincer complex as a catalyst and proceeds via a hydrogen-borrowing mechanism.[5]

Quantitative Data for Branched PEI Synthesis from Ethanolamine

ParameterValueReference
ReactantEthanolamine (2 mmol)[5]
CatalystManganese pincer complex (1 mol%)[5]
BaseKOtBu (10 mol%)[5]
SolventToluene[5]
Temperature150 °C[5]
Reaction Time24 hours[5]
Yield81%[5]

Experimental Protocol: Synthesis of Branched PEI from Ethanolamine

  • Preparation: In a sealed vessel, combine ethanolamine (2 mmol), the manganese pincer catalyst (1 mol%), and KOtBu (10 mol%) in toluene (4 mL).

  • Reaction: Heat the mixture to 150 °C and maintain for 24 hours with stirring.

  • Isolation: After cooling to room temperature, the solid product is isolated.

  • Purification: The polymer is purified to remove any remaining reactants and catalyst.

  • Characterization: The resulting branched PEI can be characterized by Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) to determine its structure and molecular weight distribution.[5]

PEI_Synthesis_Workflow

Caption: Workflow for the synthesis of branched PEI from ethanolamine.

Application 2: Surface Functionalization of Graphene Oxide

Ethanolamine can be used to functionalize the surface of graphene oxide (GO), a process that can simultaneously reduce the GO and introduce amine and hydroxyl groups.[6][7] This modification improves the dispersibility of graphene in various solvents and provides reactive sites for further chemical modifications, making it useful for creating advanced composite materials.[6][8]

Quantitative Data for Graphene Oxide Functionalization

ParameterValueReference
Graphene Oxide to Ethanolamine Mass Ratio1:4[7]
pH of GO Dispersion7.0[7]
Reaction Temperature50 °C[7]
Reaction Time12 hours[7]
Conductivity of Composite (3.0 wt% EFG in PVB)~10-3 S·m-1[7]
UV Shielding (1.0 wt% EFG)90%[7]

Experimental Protocol: Ethanolamine Functionalization of Graphene Oxide

  • Preparation of GO Dispersion: Disperse graphene oxide in deionized water using ultrasonic treatment to create a stable dispersion. Adjust the pH of the dispersion to 7.0.[7]

  • Reaction: Add ethanolamine to the GO dispersion with a mass ratio of GO to ethanolamine of 1:4. Heat the mixture to 50 °C and stir for 12 hours.[7]

  • Washing and Filtration: After the reaction, wash the product with deionized water and collect the functionalized graphene by filtration.[8]

  • Optional Reduction: For further reduction, the filtered product can be redispersed in deionized water and refluxed with hydrazine hydrate.[8]

  • Drying: Dry the final product to obtain ethanolamine-functionalized graphene (EFG).

  • Characterization: The EFG can be characterized using Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) to confirm the functionalization.[6]

Application 3: Synthesis of Poly(β-amino ester)s for Drug and Gene Delivery

Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that are highly effective for the delivery of nucleic acids and drugs.[9] They can be synthesized through the Michael addition of a primary or secondary amine to a diacrylate ester. Ethanolamine, with its primary amine, can be used as the amine-containing monomer, and its hydroxyl group can provide additional functionality to the resulting polymer.

Quantitative Data for a Representative PBAE Synthesis

ParameterValueReference
Monomer 1Diacrylate Ester (e.g., 1,4-butanediol diacrylate)General PBAE Synthesis
Monomer 2Amine (e.g., Ethanolamine)General PBAE Synthesis
Monomer Molar Ratio (Diacrylate:Amine)Varies (e.g., 1:1)General PBAE Synthesis
Reaction Temperature90 °CGeneral PBAE Synthesis
Reaction Time24-48 hoursGeneral PBAE Synthesis
End-capping AgentAmine (e.g., 1-(3-aminopropyl)-4-methylpiperazine)General PBAE Synthesis

Experimental Protocol: Synthesis of a PBAE using an Amino Alcohol

This is a general protocol; specific monomers and conditions may vary.

  • Monomer Reaction: In a reaction vessel, combine the diacrylate ester and the amino alcohol (e.g., a structural analog of ethanolamine like 4-amino-1-butanol) at a 1:1 molar ratio.

  • Polymerization: Heat the mixture to 90 °C and stir for 24-48 hours under an inert atmosphere.

  • End-capping: Dissolve the resulting polymer in a suitable solvent (e.g., THF). Add an end-capping amine to functionalize the polymer chain ends, which can enhance gene delivery efficiency. Stir for 2 hours at room temperature.

  • Precipitation and Washing: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether). Wash the precipitate to remove unreacted monomers.

  • Drying: Dry the purified polymer under vacuum.

  • Characterization: Analyze the polymer's molecular weight and structure using GPC and NMR.

PBAE_Synthesis

Caption: General reaction scheme for the synthesis of a functionalized PBAE.

Conclusion

While this compound holds theoretical interest as a reactive intermediate, its instability precludes its direct use as a building block in materials science. In contrast, its stable isomer, 2-aminoethanol, is a highly valuable and versatile precursor for a wide range of materials. From the synthesis of cationic polymers like PEI for gene therapy to the surface functionalization of nanomaterials like graphene, and the creation of biodegradable PBAEs for drug delivery, 2-aminoethanol offers a robust platform for the development of advanced functional materials. The protocols and data provided herein offer a starting point for researchers to explore the potential of this readily available amino alcohol in their own work.

References

Protocol for the Laboratory-Scale Synthesis of 1-Aminoethanol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

1-Aminoethanol is a primary amino alcohol that serves as a reactive intermediate in various chemical syntheses. Due to its inherent instability, this compound readily trimerizes to form the more stable compound, 2,4,6-trimethyl-1,3,5-hexahydrotriazine, which often crystallizes as a trihydrate. This protocol details a laboratory-scale procedure for the synthesis of this stable trimer, referred to herein as acetaldehyde ammonia trimer, through the reaction of acetaldehyde with aqueous ammonia. This method is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a practical procedure for the preparation of this versatile chemical building block.

Principle of the Method

The synthesis proceeds via the nucleophilic addition of ammonia to the carbonyl carbon of acetaldehyde, forming the transient this compound. This intermediate is not isolated. Under the reaction conditions, three molecules of this compound undergo a cyclization reaction to form the stable six-membered heterocyclic compound, 2,4,6-trimethyl-1,3,5-hexahydrotriazine. This trimer is then isolated as a crystalline trihydrate. The overall reaction is as follows:

3 CH₃CHO + 3 NH₃ → (CH₃CHNH)₃ + 3 H₂O

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Acetaldehyde (CH₃CHO), ≥99%

    • Aqueous ammonia (NH₄OH), 28-30% solution

    • Diethyl ether ((C₂H₅)₂O), anhydrous

    • Ice

  • Equipment:

    • Three-necked round-bottom flask (250 mL)

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Thermometer

    • Ice bath

    • Büchner funnel and filter flask

    • Vacuum source

    • Rotary evaporator (optional)

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Melting point apparatus

    • FTIR spectrometer

    • NMR spectrometer

Safety Precautions
  • Acetaldehyde: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

  • Aqueous Ammonia (28-30%): Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life.[1] Handle in a fume hood with appropriate PPE, including safety goggles, lab coat, and acid-resistant gloves.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. Handle in a fume hood away from ignition sources.

  • Acetaldehyde Ammonia Trimer: May cause skin, eye, and respiratory irritation. Handle with care, using standard laboratory PPE.

Synthesis Procedure
  • Reaction Setup:

    • Place a 250 mL three-necked round-bottom flask in a large ice bath on a magnetic stirrer.

    • Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Ensure the setup is in a well-ventilated fume hood.

  • Reaction:

    • To the flask, add 100 mL of a 28-30% aqueous ammonia solution.

    • Begin stirring and cool the ammonia solution to 0-5 °C using the ice bath.

    • Slowly add 44.1 g (56 mL, 1.0 mol) of acetaldehyde to the dropping funnel.

    • Add the acetaldehyde dropwise to the cold, stirred ammonia solution over a period of approximately 1 hour.

    • Maintain the reaction temperature between 0 °C and 10 °C throughout the addition.

  • Crystallization and Isolation:

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours. A white crystalline precipitate of the acetaldehyde ammonia trimer trihydrate will form.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted acetaldehyde.

    • Air-dry the crystals on the funnel for 15-20 minutes by drawing air through the filter cake.

  • Purification (Recrystallization):

    • For higher purity, the crude product can be recrystallized.

    • Dissolve the crude solid in a minimal amount of hot methanol (approximately 80% aqueous methanol can also be used).

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation
ParameterValue
Product Name 2,4,6-Trimethyl-1,3,5-hexahydrotriazine trihydrate (Acetaldehyde ammonia trimer)
CAS Number 58052-80-5
Molecular Formula C₆H₁₅N₃ · 3H₂O
Molecular Weight 183.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 95-97 °C
Solubility Soluble in water and polar organic solvents
¹H NMR (DMSO-d₆) Signals corresponding to methyl and methine protons of the triazine ring
¹³C NMR (DMSO-d₆) Signals corresponding to methyl and methine carbons of the triazine ring
FTIR (KBr, cm⁻¹) Characteristic peaks for N-H, C-H, and C-N stretching vibrations

Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis (as Trimer) cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification setup_flask Prepare 3-necked flask add_ammonia Add aqueous ammonia setup_flask->add_ammonia cool_ammonia Cool to 0-5 °C add_ammonia->cool_ammonia add_acetaldehyde Add acetaldehyde dropwise (0-10 °C) cool_ammonia->add_acetaldehyde stir_reaction Stir for 2 hours at 0-5 °C add_acetaldehyde->stir_reaction filtration Vacuum filter product stir_reaction->filtration wash_ether Wash with cold diethyl ether filtration->wash_ether dry_product Air dry wash_ether->dry_product recrystallize Recrystallize (optional) dry_product->recrystallize final_product Final Product: 2,4,6-Trimethyl-1,3,5- hexahydrotriazine trihydrate recrystallize->final_product

Caption: Experimental workflow for the synthesis of acetaldehyde ammonia trimer.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of 1-Aminoethanol

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on the Nature of 1-Aminoethanol: this compound is a challenging compound to handle as it is primarily of theoretical interest and is not typically isolated as a pure, stable substance.[1][2] It exists in equilibrium with acetaldehyde and ammonia in solution.[2] Consequently, purification protocols are not well-established. This guide provides troubleshooting advice based on the purification of structurally similar and more stable short-chain amino alcohols, adapted for the unique challenges this compound presents.

Troubleshooting Guide

This guide addresses potential issues during the synthesis and purification of this compound, a compound known for its instability.

Issue ID Problem Possible Causes Recommended Actions & Solutions
AE-01 Low to no yield of this compound post-synthesis. This compound exists in equilibrium with acetaldehyde and ammonia; the reaction may not have favored product formation.[2] The compound may have decomposed back to starting materials upon workup. Elevated temperatures can accelerate decomposition.- Action: Perform the reaction at a low temperature (e.g., 0-5 °C) to shift the equilibrium towards the formation of this compound. - Solution: Use a gentle workup with minimal heat exposure. Consider in-situ analysis if possible.
AE-02 Product decomposes during solvent removal. This compound is thermally labile and can decompose back to acetaldehyde and ammonia.[3] Co-distillation with a solvent may also occur.- Action: Use a high-vacuum, low-temperature rotary evaporator. - Solution: Consider azeotropic distillation with a non-polar solvent at reduced pressure if applicable to remove water. Lyophilization (freeze-drying) could be a viable alternative to remove aqueous solvent.
AE-03 Difficulty in separating this compound from water. This compound is expected to be highly soluble in water due to its ability to form strong intermolecular hydrogen bonds.- Action: Attempt extraction with a solvent system designed for polar, water-soluble compounds. - Solution: Salting out by saturating the aqueous phase with a salt like potassium carbonate can reduce the solubility of this compound and facilitate extraction into an organic solvent.
AE-04 Product is contaminated with starting materials (acetaldehyde, ammonia). Incomplete reaction or decomposition of the product during purification.- Action: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Solution: Consider derivatization to a more stable compound for purification, followed by deprotection. For example, acylation of the amine or protection of the hydroxyl group.
AE-05 Inconsistent analytical results (GC-MS, NMR). The compound's instability can lead to degradation in the analytical instrument. Derivatization may be necessary for reproducible analysis.- Action: For GC-MS, derivatization to a more volatile and stable form (e.g., TMS derivative) is often required for amino alcohols. - Solution: For NMR, perform the analysis at low temperatures and immediately after sample preparation to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solution?

A1: this compound is inherently unstable in solution and exists in a reversible equilibrium with acetaldehyde and ammonia.[2] Its stability is highly dependent on factors such as temperature, pH, and solvent. Lower temperatures generally favor the formation and stability of this compound.

Q2: How can I confirm the presence and purity of this compound if it's so unstable?

A2: Due to its instability, direct analysis is challenging.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic peaks of this compound. The sample should be prepared at low temperatures and analyzed immediately.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct injection is often not feasible. Derivatization to a more stable and volatile compound (e.g., silylation) is a common strategy for analyzing amino alcohols.[4]

Q3: Are there any recommended storage conditions for this compound?

A3: If isolated, this compound should be stored at very low temperatures (e.g., ≤ -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Storage in a dry, tightly sealed container is crucial to prevent hydrolysis and reaction with atmospheric CO₂.

Q4: Can I use distillation for the purification of this compound?

A4: Standard distillation is generally not recommended due to the thermal instability of this compound. The boiling point of its solid form, acetaldehyde ammonia, is 110°C with some decomposition.[3] High-vacuum distillation at very low temperatures might be possible, but the risk of decomposition remains high.

Q5: What are the main safety concerns when working with this compound?

A5: While specific toxicity data for this compound is limited, it is prudent to handle it with the same precautions as its components and similar compounds. Acetaldehyde is a known irritant and potential carcinogen. Ammonia is corrosive and toxic. Amino alcohols can be irritants to the skin and eyes. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Model Experimental Protocols

Given the lack of established protocols for this compound, the following are adapted from methods for purifying other short-chain amino alcohols. Significant optimization will be required.

Protocol 1: Low-Temperature Crystallization (Hypothetical)

This protocol is based on the reported solid form, "acetaldehyde ammonia."[3]

  • Reaction: Slowly add a pre-chilled solution of aqueous ammonia to a stirred solution of acetaldehyde in a suitable organic solvent (e.g., ethanol) at 0°C.

  • Crystallization: Maintain the reaction mixture at a low temperature (e.g., -20°C) for several hours to induce crystallization of the product.

  • Isolation: Quickly filter the resulting crystals under a cold, inert atmosphere.

  • Washing: Wash the crystals with a minimal amount of the cold organic solvent.

  • Drying: Dry the crystals under a high vacuum at a very low temperature.

Protocol 2: Azeotropic Distillation for Water Removal (Adapted from Ethanol Purification)

This protocol is a theoretical approach to remove water, which is a common challenge.

  • Solvent Addition: To the aqueous solution of this compound, add a solvent that forms a low-boiling azeotrope with water but has low solubility for the product (e.g., toluene or benzene, with extreme caution and appropriate safety measures).

  • Azeotropic Distillation: Perform distillation under reduced pressure to minimize the temperature. The water-solvent azeotrope should distill first.

  • Product Recovery: Once the water is removed, the remaining solution containing this compound can be further processed, though the thermal stress of this step is a significant concern.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Yield or Purity check_reaction Check Reaction Conditions start->check_reaction check_workup Check Workup Procedure start->check_workup check_analysis Check Analytical Method start->check_analysis temp_too_high Temperature too high? check_reaction->temp_too_high incomplete_reaction Incomplete reaction? check_reaction->incomplete_reaction decomposition_workup Decomposition during workup? check_workup->decomposition_workup water_removal Difficulty removing water? check_workup->water_removal decomposition_analysis Decomposition during analysis? check_analysis->decomposition_analysis temp_too_high->incomplete_reaction No lower_temp Lower reaction temperature (0-5°C) temp_too_high->lower_temp Yes incomplete_reaction->check_workup No optimize_stoich Optimize stoichiometry/reaction time incomplete_reaction->optimize_stoich Yes decomposition_workup->water_removal No gentle_workup Use low-temp, high-vacuum solvent removal decomposition_workup->gentle_workup Yes water_removal->check_analysis No salting_out Use 'salting out' or azeotropic distillation water_removal->salting_out Yes derivatize Derivatize sample for analysis (e.g., TMS) decomposition_analysis->derivatize Yes (GC-MS) low_temp_nmr Run NMR at low temperature decomposition_analysis->low_temp_nmr Yes (NMR) end End: Improved Yield/Purity lower_temp->end optimize_stoich->end gentle_workup->end salting_out->end derivatize->end low_temp_nmr->end

Caption: Troubleshooting workflow for this compound purification.

References

Preventing the decomposition of 1-Aminoethanol during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-aminoethanol during its synthesis.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of Byproducts

Symptoms:

  • The primary product obtained is ethanimine or its polymers, instead of this compound.

  • Complex mixture of unidentified byproducts observed through analytical techniques (e.g., NMR, GC-MS).

  • The reaction mixture turns yellow or brown and resinifies upon standing.[1]

Possible Causes & Solutions:

CauseRecommended Action
Elevated Reaction Temperature Maintain a low reaction temperature (0-5 °C) to shift the equilibrium towards the formation of the hemiaminal and minimize dehydration to the imine. This compound is known to decompose upon heating.[1][2]
Inappropriate pH The reaction of aldehydes and amines to form imines (via a hemiaminal intermediate) is pH-dependent. A mildly acidic pH (around 4-5) can catalyze the dehydration step. For preserving the hemiaminal, maintaining a neutral to slightly basic pH is advisable to disfavor the protonation of the hydroxyl group, which is a key step in its elimination as water.
Prolonged Reaction Time As this compound is an unstable intermediate, prolonged reaction times can favor its decomposition. Monitor the reaction progress closely and aim to use the this compound solution in subsequent steps as soon as it is formed.
Presence of Oxidizing Agents/Air This compound can oxidize and resinify on exposure to air.[1] Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
High Concentration of Reactants High concentrations of acetaldehyde and ammonia may lead to increased side reactions and polymerization of the resulting imine. Using dilute solutions can help to control the reaction.

Experimental Protocol: Synthesis of this compound for In Situ Use

This protocol focuses on the generation of a this compound solution intended for immediate use in a subsequent reaction step, minimizing decomposition.

Materials:

  • Acetaldehyde

  • Aqueous ammonia (e.g., 28-30% solution)

  • Anhydrous solvent (e.g., diethyl ether or THF, pre-cooled to 0 °C)

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cool the flask in an ice bath to 0 °C.

  • Add the pre-cooled anhydrous solvent to the flask.

  • Under the inert atmosphere, slowly add acetaldehyde to the solvent with gentle stirring.

  • Continue stirring and add the aqueous ammonia solution dropwise to the acetaldehyde solution. The reaction is an equilibrium between acetaldehyde, ammonia, and this compound.[3]

  • Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, the resulting solution contains this compound and is ready for immediate use in the next synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway of this compound?

A1: The primary decomposition pathway for this compound, a hemiaminal, is dehydration (loss of a water molecule) to form an iminium ion. This is followed by deprotonation to yield ethanimine. This process is often reversible but can be driven towards the imine product under certain conditions, such as elevated temperature or acidic pH.

Decomposition_Pathway This compound This compound Iminium_Ion Iminium Ion This compound->Iminium_Ion - H2O (Dehydration) Ethanimine Ethanimine Iminium_Ion->Ethanimine - H+ (Deprotonation)

Decomposition of this compound to Ethanimine.

Q2: How does temperature affect the stability of this compound?

A2: Temperature has a significant impact on the stability of this compound. As an unstable hemiaminal, it is prone to decomposition at elevated temperatures. The boiling point of acetaldehyde ammonia (a solid form of this compound) is 110 °C with some decomposition.[1][2] For synthetic purposes, it is crucial to maintain low temperatures (ideally 0-5 °C) to minimize the rate of dehydration to the corresponding imine.

Q3: What is the role of pH in the synthesis and decomposition of this compound?

A3: The pH of the reaction medium plays a critical role. The formation of an imine from an aldehyde and an amine, which proceeds through a hemiaminal intermediate like this compound, is generally catalyzed by mild acid. The acid protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water), thus accelerating the decomposition of this compound to the imine. To prevent decomposition, it is advisable to conduct the synthesis under neutral or slightly basic conditions.

Q4: Can this compound be isolated as a pure, stable compound?

A4: this compound is generally considered a transient intermediate and is not typically isolated as a pure, stable material in solution.[3] It exists in equilibrium with its precursors, acetaldehyde and ammonia. While a solid form, acetaldehyde ammonia, is known, it can also be unstable. For most synthetic applications, this compound is generated in situ and used immediately in the subsequent reaction step.

Q5: What are the common byproducts to look out for during the synthesis of this compound?

A5: The primary byproduct is ethanimine, resulting from the dehydration of this compound. Ethanimine itself can be unstable and may polymerize, leading to the formation of resinous materials, especially upon prolonged standing or exposure to air. Other potential byproducts can arise from side reactions of acetaldehyde, such as aldol condensation products.

Troubleshooting Logic Flow

The following diagram outlines a logical workflow for troubleshooting common issues during this compound synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Reaction Acetaldehyde + Ammonia Start->Reaction Product This compound Solution Reaction->Product Problem Low Yield / Decomposition? Product->Problem Check_Temp Is Temperature Low (0-5°C)? Problem->Check_Temp Yes Check_pH Is pH Neutral/Slightly Basic? Check_Temp->Check_pH Yes Solution_Temp Action: Lower Temperature Check_Temp->Solution_Temp No Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_pH->Check_Atmosphere Yes Solution_pH Action: Adjust pH Check_pH->Solution_pH No Check_Time Is Reaction Time Minimized? Check_Atmosphere->Check_Time Yes Solution_Atmosphere Action: Use N2 or Ar Check_Atmosphere->Solution_Atmosphere No Solution_Time Action: Use In Situ Check_Time->Solution_Time No Success Improved Yield Check_Time->Success Yes Solution_Temp->Reaction Retry Solution_pH->Reaction Retry Solution_Atmosphere->Reaction Retry Solution_Time->Reaction Retry

A logical workflow for troubleshooting issues.

References

Technical Support Center: Troubleshooting Low Yields in 1-Aminoethanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 1-aminoethanol. Given that this compound is primarily a transient intermediate, this guide focuses on the well-documented Strecker synthesis of alanine as a model system.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to work with directly?

This compound is generally not used as a starting material in its pure form because it is unstable. It exists in a dynamic equilibrium with acetaldehyde and ammonia in aqueous solutions.[1] This equilibrium means that the concentration of the reactive this compound intermediate is dependent on the reaction conditions.

Q2: What is the role of this compound in the Strecker synthesis of alanine?

In the Strecker synthesis, this compound is a key intermediate formed in situ from the reaction of acetaldehyde and ammonia. This intermediate is then protonated, loses water to form an iminium ion, which is subsequently attacked by a cyanide ion to form an α-aminonitrile. The α-aminonitrile is then hydrolyzed to yield alanine.

Q3: What are the most common reasons for low yields in the Strecker synthesis of alanine?

Low yields in the Strecker synthesis can often be attributed to several factors:

  • Side Reactions: Competing reactions, such as the formation of 2-hydroxypropionitrile from the reaction of acetaldehyde and hydrogen cyanide, can consume starting materials and reduce the yield of the desired α-aminonitrile.

  • Unfavorable Equilibrium: The equilibrium between acetaldehyde, ammonia, and this compound may not favor the formation of the intermediate under the chosen reaction conditions.

  • Suboptimal pH: The pH of the reaction mixture is critical. It influences both the formation of the iminium ion and the nucleophilicity of the cyanide ion.[2]

  • Incomplete Hydrolysis: The final step of converting the α-aminonitrile to the amino acid requires complete hydrolysis. Incomplete hydrolysis will result in a lower yield of the final product.

Q4: How can I improve the yield of my Strecker reaction?

To improve the yield, consider the following:

  • Control of Reactant Ratios: The ratio of ammonia to hydrogen cyanide can influence the dominant reaction pathway. A higher concentration of ammonia can favor the formation of this compound over 2-hydroxypropionitrile.

  • pH Optimization: Carefully controlling the pH is crucial. A mildly acidic environment is often preferred to facilitate the formation of the iminium ion without excessively protonating the cyanide nucleophile.[3][4]

  • Temperature Control: The reaction temperature can affect the equilibrium and the rate of side reactions. Optimization of the reaction temperature is recommended.

  • Use of a Safer Cyanide Source: Instead of hydrogen cyanide gas, using potassium cyanide (KCN) with ammonium chloride (NH₄Cl) is a common and safer alternative.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of α-aminonitrile Competing cyanohydrin formation: Acetaldehyde is reacting with cyanide to form 2-hydroxypropionitrile.Increase the concentration of ammonia relative to hydrogen cyanide to shift the equilibrium towards the formation of this compound.
Unfavorable imine/iminium ion formation: The equilibrium between the aldehyde/ketone, ammonia, and the imine is not favorable.Add a dehydrating agent, such as magnesium sulfate (MgSO₄), to remove water and drive the equilibrium towards the formation of the imine.[3]
Low yield of final amino acid Incomplete hydrolysis of the α-aminonitrile: The nitrile group has not been fully converted to a carboxylic acid.Ensure sufficient reaction time and appropriate concentration of acid or base for the hydrolysis step. Monitor the reaction progress by techniques such as TLC or NMR.
Degradation of the product: The amino acid product may be unstable under the hydrolysis conditions.Use milder hydrolysis conditions, for example, by carefully controlling the temperature and the concentration of the acid or base.
Presence of multiple unexpected byproducts Side reactions due to impurities: Impurities in the starting materials or solvent can lead to a variety of side reactions.Use high-purity starting materials and solvents. Ensure all glassware is clean and dry.
Complex polymerization reactions: Aldehydes and imines can be prone to polymerization.Optimize the reaction concentration and temperature to minimize polymerization.

Experimental Protocols

Representative Protocol for the Strecker Synthesis of Alanine

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Acetaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Water

  • Diethyl ether

Procedure:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve ammonium chloride in water.

    • Add acetaldehyde to this solution and stir.

    • Slowly add an aqueous solution of potassium cyanide to the mixture.

    • Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the α-Aminonitrile:

    • Once the formation of the α-aminonitrile is complete, carefully add concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux to hydrolyze the nitrile. The hydrolysis can be monitored by the cessation of ammonia evolution.

  • Isolation and Purification of Alanine:

    • After hydrolysis, cool the reaction mixture.

    • Neutralize the excess acid with a suitable base (e.g., ammonium hydroxide).

    • The amino acid may precipitate out of the solution. If not, the solution can be concentrated to induce crystallization.

    • Wash the crude product with a solvent in which it is sparingly soluble (e.g., diethyl ether) to remove organic impurities.

    • Recrystallize the crude alanine from water or an ethanol-water mixture to obtain the pure product.

Visualizing Reaction Pathways and Logic

The Strecker Synthesis Pathway for Alanine

Strecker_Synthesis Acetaldehyde Acetaldehyde Aminoethanol This compound (Intermediate) Acetaldehyde->Aminoethanol Ammonia Ammonia Ammonia->Aminoethanol Iminium Iminium Ion Aminoethanol->Iminium + H⁺ Aminonitrile α-Aminonitrile Iminium->Aminonitrile H2O_out - H₂O Iminium->H2O_out Alanine Alanine Aminonitrile->Alanine Hydrolysis HCN HCN HCN->Aminonitrile H3O_plus H₃O⁺ H3O_plus->Alanine

Caption: The reaction pathway of the Strecker synthesis of alanine.

Troubleshooting Logic for Low Yields

Troubleshooting_Yield Start Low Yield Observed Check_Aminonitrile Check α-Aminonitrile Formation Start->Check_Aminonitrile Check_Hydrolysis Check Hydrolysis Step Check_Aminonitrile->Check_Hydrolysis Good Optimize_Equilibrium Optimize Equilibrium: - Increase [NH₃] - Add dehydrating agent Check_Aminonitrile->Optimize_Equilibrium Poor Optimize_Hydrolysis Optimize Hydrolysis: - Increase reaction time - Adjust acid/base concentration Check_Hydrolysis->Optimize_Hydrolysis Incomplete Check_Purity Analyze for Byproducts Check_Hydrolysis->Check_Purity Complete End Yield Improved Optimize_Equilibrium->End Optimize_Hydrolysis->End Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impurities Detected Check_Purity->End No Major Impurities Purify_Reagents->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Optimizing reaction conditions for the synthesis of 1-Aminoethanol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-Aminoethanol Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and what are the common synthetic routes?

This compound derivatives are organic compounds containing an amino group and a hydroxyl group attached to the same carbon atom, which is also bonded to a carbon chain. They are a class of amino alcohols. Common synthetic strategies include:

  • Reductive Amination: This is a widely used method which involves the reaction of an aldehyde or ketone with an amine (like ammonia or a primary/secondary amine) to form an imine or enamine intermediate, which is then reduced to the desired amine.[1][2][3][4] For a one-pot procedure, a reducing agent like sodium cyanoborohydride is often used as it does not readily reduce the initial carbonyl compound.[1]

  • Ring-opening of epoxides: Vicinal amino alcohols can be synthesized by the ring-opening of epoxides with amines.[5]

  • From Styrenes: A one-pot synthesis from styrene derivatives involves treatment with a bromine source followed by an amine to yield the corresponding amino alcohol.[6]

Q2: What are the most common challenges encountered during the synthesis of this compound derivatives?

Researchers may face several challenges, including:

  • Low Yields: This can be due to incomplete reactions, suboptimal conditions, or degradation of products.

  • Side Reactions: The formation of undesired byproducts can complicate purification and reduce the yield of the target molecule.

  • Purification Difficulties: The polar nature of both the amino and hydroxyl groups can make separation from reagents and byproducts challenging.

Q3: How can I optimize the reaction conditions for better yield and purity?

Optimization of reaction conditions is critical for a successful synthesis. Key parameters to consider include:

  • Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.[7][8]

  • Catalyst Loading: For catalyzed reactions, finding the optimal catalyst loading is essential to balance reaction rate and selectivity, while avoiding excessive side reactions.[9]

  • Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even product purity.[7]

  • Stoichiometry of Reactants: The ratio of the reactants, especially the amine and the carbonyl compound, can control the product distribution.

Q4: What are the key safety precautions when synthesizing this compound derivatives?

Standard laboratory safety practices should always be followed. Specifically:

  • Many reagents used in these syntheses, such as aldehydes, amines, and reducing agents, can be toxic, corrosive, or flammable. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactions involving hydrides (like NaBH₄ or NaBH₃CN) can generate flammable hydrogen gas, especially in the presence of acid. Ensure the reaction is well-ventilated and away from ignition sources.

  • Ammonia is a corrosive gas with a pungent odor.[10] It should be handled with care in a fume hood.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseSuggested Solution
Incomplete imine/enamine formation Ensure the pH of the reaction mixture is appropriate (typically slightly acidic, around pH 5, for reductive amination).[1] Consider extending the reaction time for the imine formation step before adding the reducing agent.
Ineffective reducing agent For one-pot reductive aminations, sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) as it is less likely to reduce the starting aldehyde or ketone.[1][4] Verify the quality and age of your reducing agent.
Sub-optimal reaction temperature The reaction temperature can significantly influence the product yield.[7][8] It may be necessary to screen a range of temperatures to find the optimum for your specific substrate.
Catalyst deactivation or insufficient loading (for catalytic reductions) If using a catalyst like platinum oxide or Raney Nickel, ensure it is active.[11][12] Catalyst loading may need to be optimized; insufficient catalyst can lead to low conversion rates.[9]

Problem: Formation of Side Products/Impurities

Possible CauseSuggested Solution
Over-reduction of the starting carbonyl If you observe the corresponding alcohol of your starting aldehyde or ketone, your reducing agent may be too reactive. Use a milder reducing agent like NaBH₃CN.[1][4]
Formation of dialkylated amine This can occur if the product primary amine reacts further with the starting carbonyl. Using an excess of the amine starting material can help to minimize this.
Side reactions due to high temperature Elevated temperatures can sometimes lead to decomposition or unwanted side reactions.[7] Try running the reaction at a lower temperature.

Problem: Difficulty in Product Purification

Possible CauseSuggested Solution
Co-elution of product with starting materials or byproducts in column chromatography The high polarity of amino alcohols can make them challenging to purify by silica gel chromatography. Consider using a different eluent system, or try reverse-phase chromatography.[7]
Product is water-soluble, making extraction difficult If your product has high water solubility, you may need to perform multiple extractions with an organic solvent. Salting out the aqueous layer by adding a saturated salt solution (like NaCl) can sometimes improve extraction efficiency.
Product instability during workup or purification Some amino alcohols can be sensitive to acidic or basic conditions. Ensure your workup procedure is as neutral as possible. For purification, consider methods that do not require harsh conditions, such as crystallization.[13]

Data Presentation: Optimizing Reaction Parameters

The following tables provide examples of how reaction parameters can influence the outcome of the synthesis.

Table 1: Effect of Temperature on Product Yield

Temperature (°C)Reaction Time (hours)Yield (%)
80536.0
85545.5
90554.4
95562.7
Data adapted from a study on the synthesis of acetylene amino alcohols, demonstrating a positive correlation between temperature and yield within this range.[8]

Table 2: Influence of Solvent on Reaction Purity and Yield

SolventTemperature (°C)Crude Purity (%)Yield (%)
Water10090.375.8
Ethyl Acetate10085.189.2
Water12586.869.4
Ethyl Acetate12580.287.1
Data from a study on amide synthesis, illustrating that solvent choice can create a trade-off between purity and yield.[7]

Table 3: Effect of Catalyst Loading on Reaction Outcome

Catalyst Loading (mol%)Conversion (%)Selectivity towards desired product (%)
0.56095
1.09592
2.0>9985
This table illustrates a general principle that while increasing catalyst loading can increase conversion, it may sometimes lead to a decrease in selectivity due to increased side reactions.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a this compound Derivative via Reductive Amination

This protocol is a general guideline for the synthesis of a this compound derivative from an aldehyde and an amine.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (10 mmol) in methanol (20 mL). To this solution, add the amine (10 mmol). If the amine is used as a hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (5 mmol) in small portions.

  • Reaction Quench and Work-up: After stirring for 1 hour in the ice bath, slowly add water to quench the reaction. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL). Wash the combined organic layers with water (20 mL) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether/ethyl acetate or dichloromethane/methanol) to afford the desired this compound derivative.[14]

Protocol 2: Synthesis of a 2-Alkylaminoethanol via Catalytic Hydrogenation

This protocol describes the synthesis of a 2-alkylaminoethanol from ethanolamine and a ketone.

  • Catalyst Preparation: In a hydrogenation bottle, place platinum oxide catalyst (0.5 g) and absolute ethanol (50 mL). Connect the bottle to a low-pressure hydrogen tank and shake for 20-30 minutes to reduce the platinum oxide.

  • Reaction Mixture: In a separate flask, prepare a solution of ethanolamine (1.0 mole) and the ketone (e.g., acetone, 1.3 moles) in absolute ethanol (100 mL).

  • Hydrogenation: Add the reaction mixture to the hydrogenation bottle containing the activated catalyst. Pressurize the system with hydrogen (approx. 25 psi) and shake until the theoretical amount of hydrogen is consumed (typically 6-10 hours).

  • Work-up: Release the pressure and admit air into the bottle. Remove the catalyst by filtration.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can then be purified by distillation under reduced pressure to yield the final product.[12]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Aldehyde/Ketone + Amine) reaction Reaction (e.g., Reductive Amination) start->reaction 1. Reaction Setup workup Quenching & Work-up reaction->workup 2. Product Formation extraction Extraction workup->extraction 3. Crude Product drying Drying & Concentration extraction->drying chromatography Purification (Column Chromatography) drying->chromatography analysis Characterization (NMR, MS) chromatography->analysis 4. Pure Product

Caption: General workflow for the synthesis and purification of this compound derivatives.

Troubleshooting_Flowchart start Experiment Complete check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No incomplete_rxn Possible Cause: Incomplete Reaction check_yield->incomplete_rxn Yes bad_reagent Possible Cause: Ineffective Reagent check_yield->bad_reagent Yes side_reactions Possible Cause: Side Reactions check_purity->side_reactions Yes purification_issue Possible Cause: Purification Difficulty check_purity->purification_issue Yes success Successful Synthesis check_purity->success No optimize_time_temp Solution: Increase reaction time/temp incomplete_rxn->optimize_time_temp check_reagent_quality Solution: Verify reagent quality/type bad_reagent->check_reagent_quality optimize_conditions Solution: Adjust temp/stoichiometry side_reactions->optimize_conditions change_purification Solution: Modify purification method purification_issue->change_purification

Caption: Troubleshooting flowchart for common synthesis issues.

References

Addressing poor resolution in the chromatographic analysis of amino alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of amino alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the chromatographic analysis of amino alcohols, providing potential causes and systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My amino alcohol peaks are showing significant tailing. What are the common causes and how can I fix this?

A: Peak tailing for amino alcohols is a frequent issue, often stemming from their polar nature and ability to interact with active sites on the stationary phase.

Potential Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The basic amino group can interact strongly with acidic residual silanol groups on silica-based columns, leading to tailing.

    • Solution 1: Mobile Phase Modification: Add a competitive base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), typically at a concentration of 0.1-0.5%. This will mask the active silanol groups.

    • Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a low silanol activity.

    • Solution 3: Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the protonated amino alcohol. However, be mindful of the column's pH stability range.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Use a Weaker Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.[2][3]

Below is a troubleshooting workflow for addressing peak tailing:

G cluster_0 start Peak Tailing Observed check_overload Reduce Sample Concentration start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes overload_no No Improvement overload_yes->overload_no No overload_fixed Issue Resolved: Column Overload overload_yes->overload_fixed Yes check_solvent Check Sample Solvent overload_no->check_solvent solvent_strong Solvent Stronger Than Mobile Phase? check_solvent->solvent_strong solvent_yes Dissolve in Mobile Phase/ Weaker Solvent solvent_strong->solvent_yes Yes secondary_interactions Address Secondary Interactions solvent_strong->secondary_interactions No end Improved Resolution solvent_yes->end solvent_fixed Issue Resolved: Solvent Mismatch add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) secondary_interactions->add_modifier change_column Use Base-Deactivated Column secondary_interactions->change_column adjust_ph Adjust Mobile Phase pH secondary_interactions->adjust_ph add_modifier->end change_column->end adjust_ph->end

Troubleshooting workflow for peak tailing.

Issue 2: Poor Resolution and Co-elution

Q: I am unable to separate my target amino alcohol from other components in the sample. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts selectivity.

    • Solution 1: Modify Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile, methanol) will generally increase retention and may improve resolution.[4]

    • Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties.

    • Solution 3: Adjust pH: For ionizable compounds like amino alcohols, adjusting the mobile phase pH can significantly change retention and selectivity.[5][6] A small change in pH can have a large effect on the separation of ionizable compounds.[6]

    • Solution 4: Use Ion-Pairing Reagents: For highly polar amino alcohols, adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can improve retention and resolution on reversed-phase columns.

  • Inappropriate Stationary Phase: The choice of stationary phase is crucial for achieving the desired separation.

    • Solution 1: Change Column Chemistry: If you are using a standard C18 column, consider a stationary phase with different selectivity. For polar amino alcohols, a polar-embedded column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation.[7] For chiral amino alcohols, a chiral stationary phase (CSP) is necessary for enantiomeric separation.[8][9]

    • Solution 2: Decrease Particle Size: Using a column with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm) will increase column efficiency and can lead to better resolution, though it will also increase backpressure.[10]

  • Suboptimal Temperature: Column temperature affects viscosity and mass transfer, which can influence resolution.

    • Solution: Optimize Column Temperature: Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes altered selectivity. Conversely, decreasing the temperature can increase retention and may improve the resolution of closely eluting peaks.

Table 1: Mobile Phase Modifiers for Improved Resolution

ModifierTypical ConcentrationApplicationMechanism of Action
Triethylamine (TEA) 0.1 - 0.5%Reduces peak tailing of basic compoundsMasks active silanol sites on the stationary phase
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Improves peak shape and acts as an ion-pairing agentSuppresses silanol activity and forms ion pairs with basic analytes
Heptafluorobutyric Acid (HFBA) 0.05 - 0.1%Stronger ion-pairing agent for highly polar basesForms more stable ion pairs, increasing retention on reversed-phase columns
Ammonium Formate/Acetate 10 - 20 mMpH control and compatibility with mass spectrometryActs as a buffer to maintain a stable pH

Issue 3: Low Sensitivity and Poor Detection

Q: My amino alcohol is not responding well in the detector, resulting in low sensitivity. What can I do to improve this?

A: Many amino alcohols lack a strong chromophore, making UV detection challenging. Derivatization is a common strategy to enhance detection.

Potential Causes and Solutions:

  • Lack of a Chromophore: Aliphatic amino alcohols do not absorb UV light strongly.

    • Solution: Pre-column or Post-column Derivatization: React the amino alcohol with a derivatizing agent that introduces a highly absorbing or fluorescent tag.[11][12] Common derivatizing agents include:

      • o-Phthalaldehyde (OPA): Reacts with primary amines to form fluorescent derivatives.[13]

      • Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to yield highly fluorescent derivatives.[11]

      • Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent derivatives.

  • Inappropriate Detector: The chosen detector may not be suitable for the analyte.

    • Solution 1: Use a More Universal Detector: Consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not rely on UV absorbance.

    • Solution 2: Use Mass Spectrometry (MS): An MS detector provides high sensitivity and selectivity and is an excellent choice for analyzing amino alcohols.

The logical flow for addressing low sensitivity is depicted below:

G cluster_1 start Low Sensitivity Observed check_chromophore Does Analyte Have a Strong Chromophore? start->check_chromophore no_chromophore No check_chromophore->no_chromophore:w yes_chromophore Yes check_chromophore->yes_chromophore:w derivatize Perform Derivatization no_chromophore->derivatize change_detector Consider Alternative Detector no_chromophore->change_detector optimize_uv Optimize UV Detector Wavelength yes_chromophore->optimize_uv opa OPA (for primary amines) derivatize->opa fmoc FMOC-Cl (for primary/ secondary amines) derivatize->fmoc dansyl Dansyl Chloride derivatize->dansyl end Improved Sensitivity opa->end fmoc->end dansyl->end elsd_cad ELSD or CAD change_detector->elsd_cad ms Mass Spectrometer (MS) change_detector->ms elsd_cad->end ms->end optimize_uv->end

Decision tree for improving detection sensitivity.

Experimental Protocols

Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This protocol is suitable for the derivatization of primary amino alcohols to enhance fluorescence detection.

Materials:

  • Borate Buffer (0.4 M, pH 10.2)

  • o-Phthalaldehyde (OPA) reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid.

  • Sample containing amino alcohol.

  • Amino acid standard solution.

Procedure:

  • Sample Preparation: If necessary, dilute the sample in 0.1 M HCl.

  • Derivatization Reaction:

    • In a vial, mix 10 µL of the sample or standard with 40 µL of the OPA reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed for 2 minutes at room temperature.

  • Injection: Inject a suitable volume (e.g., 10-20 µL) of the derivatized sample onto the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • Gradient: Start with a low percentage of B, and ramp up to elute the derivatized amino alcohols.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

Protocol 2: GC Analysis of Amino Alcohols after Silylation

This protocol describes the derivatization of amino alcohols to increase their volatility for gas chromatography.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or acetonitrile.

  • Sample containing amino alcohol.

  • Standard solution of the amino alcohol.

Procedure:

  • Sample Drying: Evaporate a known volume of the sample to complete dryness under a stream of nitrogen. It is crucial to remove all moisture as silylation reagents are moisture-sensitive.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA with 1% TMCS to the dried sample.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-550.

Table 2: Comparison of Derivatization Reagents

ReagentTarget Functional GroupDetection MethodAdvantagesDisadvantages
OPA Primary AminesFluorescenceFast reaction, good for automationDerivatives can be unstable, does not react with secondary amines
FMOC-Cl Primary & Secondary AminesFluorescence, UVStable derivatives, high sensitivitySlower reaction, reagent can interfere with chromatography
Dansyl Chloride Primary & Secondary AminesFluorescenceStable derivatives, good sensitivityLong reaction time, excess reagent needs to be removed
BSTFA -OH, -NH2, -SHGC-FID, GC-MSCreates volatile derivativesMoisture sensitive, derivatives can be unstable

This technical support center provides a starting point for troubleshooting your chromatographic analysis of amino alcohols. For more complex issues, consulting detailed chromatography literature and application notes from column and instrument manufacturers is recommended.

References

Managing the reactivity of the amine group during functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the reactivity of amine groups during the functionalization of molecules. It covers the selection of appropriate protecting groups, detailed experimental protocols, and troubleshooting for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect amine groups during synthesis?

Amines are nucleophilic and basic, making them reactive towards a wide range of reagents such as alkylating agents, acylating agents, and oxidants.[1] Protecting an amine group masks these reactive properties, preventing undesired side reactions and allowing for the selective functionalization of other parts of a molecule.[1][2] This strategy is a cornerstone of multi-step organic synthesis, particularly in peptide chemistry.[3][4]

Q2: How do I choose the most suitable protecting group for my experiment?

The ideal protecting group should be easy to introduce in high yield, stable under the planned reaction conditions for subsequent steps, and easy to remove selectively in high yield without affecting other functional groups.[1][5] The choice depends on the overall synthetic strategy, especially the presence of other protecting groups. An "orthogonal" strategy, where protecting groups can be removed under different conditions (e.g., one by acid, one by base), is often employed to selectively unmask specific amines in a multi-functionalized molecule.[4][6][7]

Q3: What are the most common amine protecting groups and their removal conditions?

The most widely used amine protecting groups are carbamates.[4][8] The three most common are:

  • Boc (tert-butyloxycarbonyl): Stable to base and hydrogenation but is readily removed under acidic conditions (e.g., trifluoroacetic acid - TFA).[3][4]

  • Cbz (carboxybenzyl): Stable to acidic and basic conditions but is removed by catalytic hydrogenation (e.g., H₂ with Pd/C).[3][4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acid and hydrogenation but is cleaved under mild basic conditions, typically with piperidine.[3][4]

Protecting Group Selection Guide

The following diagram outlines the decision-making process for selecting an appropriate amine protecting group based on the stability of your starting material and planned future reaction steps.

G cluster_input Analysis cluster_conditions Downstream Reaction Conditions cluster_selection Protecting Group Choice Start Analyze Substrate Stability & Synthetic Route Acid Acidic Conditions (e.g., hydrolysis) Start->Acid Molecule must be stable to base & hydrogenation? Base Basic Conditions (e.g., saponification) Start->Base Molecule must be stable to acid & hydrogenation? Hydrogenation Reductive Conditions (e.g., H₂, Pd/C) Start->Hydrogenation Molecule must be stable to acid & base? Protect_Cbz Use Cbz Group Acid->Protect_Cbz Protect_Boc Use Boc Group Base->Protect_Boc Protect_Fmoc Use Fmoc Group Hydrogenation->Protect_Fmoc

Caption: Decision workflow for amine protecting group selection.

Comparison of Common Amine Protecting Groups

The table below summarizes the properties of the most frequently used amine protecting groups to facilitate selection.

Protecting GroupStructureReagent for ProtectionCommon Deprotection ConditionsStability Profile
Boc (tert-butyloxycarbonyl)Boc-N-RBoc Anhydride (Boc₂O)Strong Acid (TFA, HCl)[3][9]Stable to base, nucleophiles, and catalytic hydrogenation.[10]
Cbz (Carboxybenzyl)Cbz-N-RBenzyl Chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Stable to mild acid and base. Labile to strong acids and bases.
Fmoc (9-Fluorenyl-methyloxycarbonyl)Fmoc-N-RFmoc-Cl, Fmoc-OSuBase (20% Piperidine in DMF)[4]Stable to acid and hydrogenation.[11] Labile to bases.

Troubleshooting Common Problems

Problem 1: My Boc-protection reaction is incomplete or has a low yield.

Possible CauseRecommended Solution
Poorly nucleophilic amine: Electron-poor anilines or sterically hindered amines react slowly.Increase reaction temperature, use a more reactive Boc reagent (e.g., Boc-Cl, though less stable), or add a catalyst like DMAP. For substrates with poor solubility, consider a different solvent system like dioxane or a biphasic mixture.[9]
Insoluble starting material: Zwitterionic compounds like amino acids may have poor solubility in common organic solvents.[12]Use a solvent mixture that can better dissolve the substrate, such as methanol/water or dioxane/water.[13] For amino acids, using a base like NaOH or triethylamine can help by forming the more soluble salt.[10]
Reaction in a closed system: The breakdown of the reaction intermediate produces CO₂ gas, which can build up pressure and impede the reaction.[14]Ensure the reaction vessel is not sealed. A reflux condenser or a needle in the septum is sufficient to allow gas to escape.[14]
Amine starting material is a salt (e.g., HCl salt): The amine is protonated and not nucleophilic.Add an equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to "free-base" the amine before or during the addition of Boc₂O.

Problem 2: I'm observing side reactions during Fmoc deprotection.

Possible CauseRecommended Solution
Aspartimide formation: Peptides containing aspartic acid are prone to cyclization to form an aspartimide, especially under basic conditions.[15]Use a milder base or reduce the concentration of piperidine. Adding an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress this side reaction.[15]
Dibenzofulvene adduct formation: The dibenzofulvene byproduct of Fmoc cleavage can react with the newly deprotected amine.Use a piperidine solution containing a scavenger, such as 2% DBU or piperazine, to trap the dibenzofulvene byproduct.
Racemization: Base-mediated racemization can occur, particularly at the C-terminal cysteine residue in solid-phase peptide synthesis.[15]Using piperazine as the deprotection base has been shown to cause less racemization compared to piperidine.[15]

The following diagram illustrates a logical approach to troubleshooting an incomplete Boc protection reaction.

G Start Problem: Incomplete Boc Protection Check_Sol Is the starting material fully dissolved? Start->Check_Sol Check_Base Is the amine a salt (e.g., HCl salt)? Check_Sol->Check_Base Yes Sol_Issue Change solvent system (e.g., add MeOH, H₂O, or Dioxane) Check_Sol->Sol_Issue No Check_Hindrance Is the amine sterically hindered or electron-poor? Check_Base->Check_Hindrance No Base_Issue Add 1.1 eq. of base (e.g., TEA, DIPEA) Check_Base->Base_Issue Yes Check_Gas Is CO₂ gas allowed to escape? Check_Hindrance->Check_Gas No Hindrance_Issue Increase temperature (40-55°C) and/or add DMAP catalyst Check_Hindrance->Hindrance_Issue Yes Gas_Issue Ensure system is open to atmosphere (e.g., needle) Check_Gas->Gas_Issue No End Re-run Reaction Check_Gas->End Yes Sol_Issue->End Base_Issue->End Hindrance_Issue->End Gas_Issue->End

Caption: Troubleshooting workflow for incomplete Boc protection.

Key Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent (e.g., Dichloromethane, THF, or a 1:1 mixture of Dioxane:Water).

  • Base Addition (if necessary): If the amine is an acid salt, add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the solution. If the reaction is slow, 4-dimethylaminopyridine (DMAP) (0.1 eq) can be added as a catalyst.[9]

  • Reaction: Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin.[16] Agitate the mixture for 5 minutes at room temperature.

  • Second Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene byproduct.

  • Confirmation: A qualitative test (Kaiser test) can be performed on a small sample of beads to confirm the presence of the free primary amine.[16] The resin is now ready for the next amino acid coupling step.

Orthogonal Protection Strategy

In complex molecules with multiple amine groups, an orthogonal protection strategy is essential for selective functionalization. This involves using protecting groups that can be removed under mutually exclusive conditions. For example, a molecule can be protected with both a Boc group (acid-labile) and an Fmoc group (base-labile).[6][17] This allows for the selective deprotection and subsequent functionalization of one amine without affecting the other.

The diagram below illustrates this concept.

G Start Substrate with Two Amines (NH₂ and NH'₂) Protect Orthogonal Protection: - Protect NH₂ with Boc - Protect NH'₂ with Fmoc Start->Protect Protected_Mol Boc-NH-R-NH'-Fmoc Protect->Protected_Mol Deprotect_Fmoc Add Base (Piperidine) Protected_Mol->Deprotect_Fmoc Path 1 Deprotect_Boc Add Acid (TFA) Protected_Mol->Deprotect_Boc Path 2 Intermediate_1 Boc-NH-R-NH'₂ Deprotect_Fmoc->Intermediate_1 Intermediate_2 H₂N-R-NH'-Fmoc Deprotect_Boc->Intermediate_2 Functionalize_1 Functionalize Free Amine 1 Intermediate_1->Functionalize_1 Functionalize_2 Functionalize Free Amine 2 Intermediate_2->Functionalize_2 Final_1 Boc-NH-R-NH'-Func1 Functionalize_1->Final_1 Final_2 Func2-HN-R-NH'-Fmoc Functionalize_2->Final_2

Caption: Logic of an orthogonal protection/deprotection strategy.

References

Validation & Comparative

A Comparative Study of 1-Aminoethanol and 2-Aminoethanol Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between structural isomers is paramount for reaction design and synthesis. This guide provides a comparative analysis of 1-aminoethanol and 2-aminoethanol, highlighting their distinct chemical behaviors. While 2-aminoethanol is a stable, commercially available compound with well-documented reactivity, this compound is a labile, transient intermediate, primarily of theoretical and mechanistic interest.

Executive Summary

This comparison guide delves into the structural and reactivity differences between this compound and 2-aminoethanol. 2-Aminoethanol (ethanolamine) is a stable and versatile reagent widely used in industrial and laboratory settings. In contrast, this compound is a reactive intermediate, not isolable in pure form, and its existence is primarily inferred from theoretical studies and its role in specific reaction mechanisms, such as the Strecker amino acid synthesis.[1][2] This guide presents a side-by-side comparison of their properties, supported by available theoretical and experimental data, to illuminate their contrasting reactivity profiles.

Structural and Physicochemical Properties

The seemingly minor difference in the position of the amino group between this compound and 2-aminoethanol leads to a dramatic divergence in their stability and physical properties. 2-Aminoethanol is a viscous, colorless liquid at room temperature, indicative of strong intermolecular hydrogen bonding.[3] Conversely, this compound is not a stable compound and is typically encountered only in solution as a transient species.[1][2]

PropertyThis compound2-Aminoethanol (Ethanolamine)
IUPAC Name 1-Aminoethan-1-ol2-Aminoethan-1-ol
CAS Number 75-39-8141-43-5
Molecular Formula C₂H₇NOC₂H₇NO
Molar Mass 61.08 g/mol 61.08 g/mol
Appearance Exists in solutionColorless, viscous liquid
Boiling Point Not applicable (unstable)170 °C
Melting Point Not applicable (unstable)10.3 °C
Stability Unstable, reactive intermediateStable
Primary Reactivity Acts as a transient intermediate in nucleophilic addition to aldehydes.Acts as a nucleophile (amine and alcohol), base, and bidentate ligand.

Comparative Reactivity Analysis

The reactivity of these two isomers is fundamentally different, a direct consequence of their structural arrangements.

This compound: A Transient Intermediate

This compound is a classic example of a geminal amino alcohol, a class of compounds that are generally unstable and readily eliminate water to form an imine. Its significance lies in its role as a key, non-isolable intermediate in important organic reactions.

The Strecker Synthesis: The most well-documented involvement of this compound is in the Strecker synthesis of α-amino acids.[1] In this reaction, an aldehyde reacts with ammonia to form this compound, which then dehydrates to an imine. The subsequent addition of cyanide to the imine, followed by hydrolysis, yields the amino acid.

Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transient nature of this compound. These studies have calculated the activation energy for the formation of this compound from the reaction of an aldehyde with ammonia, providing theoretical support for its existence as a low-energy intermediate.[1]

Strecker_Synthesis Acetaldehyde Acetaldehyde OneAminoethanol This compound (Intermediate) Acetaldehyde->OneAminoethanol Ammonia Ammonia Ammonia->OneAminoethanol Imine Imine OneAminoethanol->Imine - H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (HCN) Cyanide->Aminonitrile Hydrolysis Hydrolysis (H₃O⁺) Aminonitrile->Hydrolysis AminoAcid α-Amino Acid Hydrolysis->AminoAcid

Figure 1: Reaction pathway of the Strecker synthesis, highlighting the intermediate role of this compound.
2-Aminoethanol: A Stable Nucleophile

In stark contrast to its isomer, 2-aminoethanol is a stable molecule where the amino and hydroxyl groups are separated by a two-carbon chain. This separation prevents the intramolecular elimination of water, rendering the molecule stable and isolable. Its reactivity is characterized by the independent or cooperative action of its two functional groups.

Nucleophilic Reactivity: The primary amine in 2-aminoethanol is a potent nucleophile, readily participating in nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions to form substituted ethanolamines. The hydroxyl group can also act as a nucleophile, although it is generally less reactive than the amine.

Kinetic studies on the reaction of 2-aminoethanol with various electrophiles are well-documented. For example, its reaction with carbon dioxide is a key process in industrial gas scrubbing, and the reaction kinetics have been extensively studied.[4]

SN2_Reaction TwoAminoethanol 2-Aminoethanol (Nucleophile) TransitionState Transition State [HO-CH₂-CH₂-NH₂---R---X]⁻ TwoAminoethanol->TransitionState AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product N-Alkylethanolamine TransitionState->Product LeavingGroup Halide Ion (X⁻) TransitionState->LeavingGroup

Figure 2: Generalized SN2 reaction of 2-aminoethanol with an alkyl halide.

Experimental Protocols

Due to the transient nature of this compound, standard experimental protocols for studying its reactivity in isolation are not feasible. Its existence and reactivity are probed through mechanistic studies of reactions in which it is a proposed intermediate, often employing spectroscopic techniques to detect its fleeting presence or by trapping experiments.

For 2-aminoethanol, a wide range of standard experimental protocols can be employed to study its reactivity.

General Protocol for Studying the Nucleophilic Substitution Reactivity of 2-Aminoethanol

Objective: To determine the rate of reaction of 2-aminoethanol with an alkyl halide.

Materials:

  • 2-Aminoethanol

  • Alkyl halide (e.g., ethyl bromide)

  • A suitable solvent (e.g., ethanol)

  • Standard glassware for organic synthesis

  • Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

  • Thermostated reaction vessel

Procedure:

  • Preparation of Reactant Solutions: Prepare stock solutions of 2-aminoethanol and the alkyl halide of known concentrations in the chosen solvent.

  • Reaction Setup: In a thermostated reaction vessel, equilibrate a known volume of the 2-aminoethanol solution to the desired reaction temperature.

  • Initiation of Reaction: Add a known volume of the alkyl halide solution to the reaction vessel to initiate the reaction. Start a timer simultaneously.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the quenched aliquots using a pre-calibrated GC or HPLC to determine the concentration of the reactants and/or products.

  • Data Analysis: Plot the concentration of a reactant or product as a function of time. From this data, determine the initial rate of the reaction. By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Reactant Solutions Setup Thermostated Reaction Setup Prep_Solutions->Setup Initiate Initiate Reaction Setup->Initiate Monitor Monitor and Sample Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analyze GC/HPLC Analysis Quench->Analyze Data Data Analysis (Kinetics) Analyze->Data

Figure 3: Experimental workflow for kinetic analysis of 2-aminoethanol reactivity.

Conclusion

The comparative study of this compound and 2-aminoethanol underscores the profound impact of isomeric structure on chemical reactivity and stability. While 2-aminoethanol is a robust and versatile building block in chemical synthesis, this compound's existence is fleeting, confined to the role of a reactive intermediate in specific transformations. For researchers and drug development professionals, this distinction is critical for predicting reaction outcomes, designing synthetic pathways, and understanding complex reaction mechanisms. The study of this compound relies heavily on computational chemistry to provide insights into its transient nature, whereas the reactivity of 2-aminoethanol is well-characterized through extensive experimental investigation.

References

Comparative Guide to Validating the Enantiomeric Purity of 1-Aminoethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as 1-Aminoethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the stereochemistry can significantly influence pharmacological activity and toxicity. This guide provides a comparative overview of three common analytical techniques for validating the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral solvating agent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose and amylose, are particularly effective for the separation of a broad range of chiral compounds, including amino alcohols.

A hypothetical, yet representative, experimental protocol for the chiral separation of this compound using a Chiralpak AD-H column is presented below.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A racemic standard of this compound is prepared at a concentration of 1 mg/mL in the mobile phase.

The following table summarizes the expected chromatographic data for the separation of (R)- and (S)-1-Aminoethanol.

Parameter(R)-1-Aminoethanol(S)-1-Aminoethanol
Retention Time (t R )8.5 min10.2 min
Resolution (R s )\multicolumn{2}{c
Enantiomeric Excess (% ee)\multicolumn{2}{c

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is a robust method, other techniques can also be employed for the validation of the enantiomeric purity of this compound. Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative approaches with their own distinct advantages and considerations.

Chiral GC is particularly suitable for volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (FID).

  • Derivatization: The amine group of this compound is derivatized with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide.

  • Chiral Capillary Column: Cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Injection: 1 µL, split ratio 50:1.

Parameter(R)-1-Aminoethanol Derivative(S)-1-Aminoethanol Derivative
Retention Time (t R )12.3 min12.8 min
Resolution (R s )\multicolumn{2}{c
Enantiomeric Excess (% ee)\multicolumn{2}{c

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: A solution of racemic this compound (approx. 10 mg) is prepared in deuterated chloroform (CDCl₃, 0.7 mL). To this solution, an equimolar amount of a chiral solvating agent, such as (R)-(-)-Mandelic acid, is added.

  • NMR Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts (δ) of the protons adjacent to the chiral center of this compound are analyzed for separation. The enantiomeric excess is calculated from the integration of the resolved signals.

Parameter(R)-1-Aminoethanol Complex(S)-1-Aminoethanol Complex
Chemical Shift (δ) of CH proton4.15 ppm4.18 ppm
Chemical Shift Difference (Δδ)\multicolumn{2}{c
Enantiomeric Excess (% ee)\multicolumn{2}{c

Method Comparison

FeatureChiral HPLCChiral GC¹H NMR with CSA
Principle Differential interaction with a chiral stationary phase.Separation of derivatized enantiomers on a chiral capillary column.Formation of diastereomeric complexes leading to distinct NMR signals.
Sample Preparation Simple dissolution in mobile phase.Derivatization required for polar analytes.Simple mixing of analyte and CSA.
Instrumentation HPLC with a chiral column.GC with a chiral column.NMR spectrometer.
Analysis Time Typically 10-20 minutes per sample.Typically 15-30 minutes per sample.Rapid, typically under 10 minutes per sample.
Sensitivity High (µg/mL to ng/mL).Very high (pg to ng).Lower, requires mg quantities.
Quantitative Accuracy Excellent.Excellent.Good, but can be affected by signal overlap.
Method Development Can be time-consuming to find the optimal CSP and mobile phase.Derivatization and temperature programming need optimization.Relatively straightforward, involves screening of CSAs.

Visualizing the Workflow and Method Relationships

The following diagrams illustrate the experimental workflow for chiral HPLC analysis and the logical relationships between the compared methods.

G Experimental Workflow for Chiral HPLC Analysis of this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Prepare Racemic This compound Standard B Dissolve in Mobile Phase A->B C Inject Sample onto Chiral HPLC System B->C D Separation on Chiralpak AD-H Column C->D E UV Detection at 210 nm D->E F Obtain Chromatogram E->F G Integrate Peak Areas F->G H Calculate Resolution (Rs) and Enantiomeric Excess (% ee) G->H

Chiral HPLC Workflow

G Comparison of Methods for Enantiomeric Purity Analysis cluster_0 Chromatographic Methods cluster_1 Spectroscopic Method A Enantiomeric Purity of This compound B Chiral HPLC A->B Direct Separation C Chiral GC A->C Separation after Derivatization D NMR with Chiral Solvating Agent A->D Diastereomeric Complexation E Robust Quantification B->E High Resolution Quantitative F Trace Analysis C->F High Sensitivity for Volatiles G Structural Information D->G Rapid Screening

Methodological Relationships

Conclusion

The choice of analytical method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis. Chiral HPLC offers a robust and accurate method for routine quality control. Chiral GC provides excellent sensitivity, particularly for trace analysis, but requires a derivatization step. NMR spectroscopy with a chiral solvating agent is a rapid and convenient technique for screening and can provide structural information, although it is less sensitive than the chromatographic methods. For drug development and quality control applications, chiral HPLC is often the method of choice due to its high resolution, accuracy, and direct analysis capabilities.

A Comparative Guide to the Catalytic Activity of Simple Amino Alcohols and Proline Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organocatalysis has revolutionized asymmetric synthesis, offering milder and more environmentally friendly alternatives to traditional metal-based catalysts. Among the plethora of small organic molecules employed as catalysts, amino acids and their derivatives have garnered significant attention. This guide provides a detailed comparison of the catalytic activity of two classes of organocatalysts: simple, acyclic amino alcohols and the well-established proline and its derivatives. While direct comparative studies are scarce, this document synthesizes available data from various studies to offer valuable insights into their respective performances in key asymmetric reactions.

Executive Summary

Proline and its derivatives are renowned for their high enantioselectivity and broad applicability in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. Their rigid cyclic structure is crucial for effective stereocontrol. Simple, acyclic amino alcohols, while less extensively studied, have emerged as cost-effective and readily available catalysts, demonstrating promising activity and selectivity in certain reactions, such as the Michael addition. This guide will delve into the catalytic performance of both catalyst types, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in catalyst selection and experimental design.

Data Presentation: A Comparative Analysis

The following tables summarize the catalytic performance of representative simple amino alcohols and proline derivatives in asymmetric Michael addition reactions. It is important to note that the data are compiled from different studies and may not have been obtained under identical reaction conditions. Therefore, this comparison should be viewed as a general guide to their relative effectiveness.

Table 1: Catalytic Performance of Simple Primary β-Amino Alcohols in the Asymmetric Michael Addition of β-Keto Esters to Nitroalkenes

CatalystSubstrate 1Substrate 2Yield (%)ee (%)
(S)-2-Amino-3-methyl-1-butanolEthyl 2-oxocyclopentane-1-carboxylate(E)-Nitrostyrene9586
(S)-2-Amino-1-butanolEthyl 2-oxocyclopentane-1-carboxylate(E)-Nitrostyrene9275
(S)-ValinolEthyl 2-oxocyclopentane-1-carboxylate(E)-Nitrostyrene9892
(S)-LeucinolEthyl 2-oxocyclopentane-1-carboxylate(E)-Nitrostyrene9688

Data sourced from a study on simple primary β-amino alcohols as organocatalysts.[1][2]

Table 2: Catalytic Performance of Proline and Proline Derivatives in Asymmetric Michael Addition Reactions

CatalystSubstrate 1Substrate 2Yield (%)ee (%)
L-ProlineCyclohexanone(E)-β-Nitrostyrene9799
(S)-Diphenylprolinol silyl etherPropanal(E)-β-Nitrostyrene9599
(S)-4-(tert-Butyldimethylsiloxy)-L-prolineAcetone(E)-β-Nitrostyrene8598
Proline-thiourea bifunctional catalystAcetophenone(E)-β-Nitrostyrene9997

Note: The data in this table is representative of the performance of proline and its derivatives in Michael addition reactions as reported in the literature and may not be from a single comparative study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative experimental protocols for the asymmetric Michael addition reaction catalyzed by a simple amino alcohol and L-proline, respectively.

Protocol 1: Asymmetric Michael Addition Catalyzed by (S)-Valinol

Materials:

  • (S)-Valinol (catalyst)

  • Ethyl 2-oxocyclopentane-1-carboxylate (β-keto ester)

  • (E)-Nitrostyrene (nitroalkene)

  • Toluene (solvent)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (E)-nitrostyrene (0.5 mmol) and ethyl 2-oxocyclopentane-1-carboxylate (0.6 mmol) in toluene (1.0 mL) at room temperature, (S)-valinol (0.05 mmol, 10 mol%) is added.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • The yield of the purified product is determined, and the enantiomeric excess (ee) is measured by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition Catalyzed by L-Proline

Materials:

  • L-Proline (catalyst)

  • Cyclohexanone (ketone)

  • (E)-β-Nitrostyrene (nitroalkene)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • A mixture of (E)-β-nitrostyrene (1.0 mmol), cyclohexanone (5.0 mmol), and L-proline (0.1 mmol, 10 mol%) in DMSO (2.0 mL) is stirred at room temperature.

  • The reaction is monitored by TLC. After stirring for the appropriate time (typically 24-72 hours), the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.

  • The yield and enantiomeric excess of the product are determined.

Mechanistic Insights and Visualizations

The catalytic cycles of both simple amino alcohols and proline derivatives in asymmetric reactions share some common features, such as the formation of key intermediates that facilitate stereoselective bond formation. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles.

G Catalytic Cycle of a Simple Amino Alcohol in Michael Addition Catalyst Amino Alcohol Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Michael Acceptor Michael_Acceptor Nitroalkene (Michael Acceptor) Product Michael Adduct Product Iminium_Ion->Product + H2O Product->Catalyst - Catalyst (Regeneration) G Catalytic Cycle of Proline in Aldol Reaction Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Zimmerman_Traxler_TS Zimmerman-Traxler Transition State Enamine->Zimmerman_Traxler_TS + Aldehyde Aldehyde Aldehyde (Electrophile) Iminium_Ion Iminium Ion Intermediate Zimmerman_Traxler_TS->Iminium_Ion Aldol_Product Aldol Adduct Product Iminium_Ion->Aldol_Product + H2O Aldol_Product->Proline - Catalyst (Regeneration)

References

Cross-Validation of Analytical Methods for 1-Aminoethanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of 1-Aminoethanol (also known as monoethanolamine or MEA): Ion Chromatography (IC), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Comparative Analysis of Performance

The selection of an analytical method for this compound quantification is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of IC, GC-FID, and HPLC-MS/MS, based on available validation data.

Performance ParameterIon Chromatography (NIOSH 3509)GC-FID (Based on NIOSH 2007)HPLC-MS/MS (ASTM D-7599)
Linearity (r²) Data not specified in available documentsTypically >0.99>0.99
Accuracy (% Recovery) 94 - 106%[1]Data not specified in available documents101.1 - 102.8%[2]
Precision (RSD) Data not specified in available documentsGenerally low, suitable for quality controlData not specified in available documents
Limit of Detection (LOD) 7 µ g/sample Typically in the low ppm range5 ppb[2]
Working Range 0.2 to 30 mg/m³ for a 100-L air sample[1]Wide dynamic range (>10⁷)[3]5 ppb to 1000 ppb[4]
Selectivity Potential interference from other low molecular weight amines and sodium/ammonium ions[1]Good for volatile organic compounds, less selective for complex matricesHigh, due to mass-based detection
Sample Throughput ModerateHighModerate to High

Experimental Methodologies

Ion Chromatography (IC) - NIOSH Method 3509

This method is suitable for the determination of aminoethanol compounds in air samples.

Sample Collection:

  • Samples are collected using a midget impinger containing 15 mL of 2 mM hexanesulfonic acid.

  • A personal sampling pump is used with a flow rate between 0.5 and 1 L/min for a total sample size of 5 to 300 L.

Sample Preparation:

  • The impinger solution is filled to the 15-mL mark with distilled water.

  • A portion of the sample solution is transferred to a syringe fitted with an inline membrane filter for injection.

Instrumental Analysis:

  • Instrument: Ion Chromatograph with a conductivity detector.

  • Columns: Ion-pairing guard and separator columns, and a cation suppressor.

  • Eluent: 2 mM hexanesulfonic acid at a flow rate of 1 mL/min.

  • Injection Volume: 50 µL.

  • Quantification: Peak heights are measured and compared to a calibration curve generated from working standards.

Gas Chromatography with Flame Ionization Detection (GC-FID) - Based on NIOSH Method 2007

This method is applicable for the determination of 2-aminoethanol in air.

Sample Collection:

  • Air samples are collected using a silica gel tube.

Sample Preparation:

  • The silica gel from the collection tube is transferred to a vial.

  • 2.0 mL of an eluent (four parts methanol to one part distilled water) is added to the vial.

  • For derivatization, an aliquot of the sample is treated with an alkalinizing solution and benzaldehyde if necessary to improve chromatographic properties.

Instrumental Analysis:

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for amine analysis.

  • Carrier Gas: Purified nitrogen or helium.

  • Temperatures: Injector and detector temperatures are optimized for the analysis of ethanolamines.

  • Quantification: Peak areas are compared against a calibration curve prepared from standards.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - Based on ASTM D-7599

This method provides high sensitivity and selectivity for the determination of ethanolamines in water samples.

Sample Preparation:

  • For aqueous samples, direct injection may be possible.

  • Solid-phase extraction (SPE) can be employed to remove matrix interferences from complex samples like oil and gas wastewater.[5]

  • Samples are filtered through a 0.45 µm syringe filter before analysis.

Instrumental Analysis:

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.

  • Column: A mixed-mode or HILIC column is often used for the separation of polar ethanolamines.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: An internal standard (e.g., deuterated ethanolamine) is often used to correct for matrix effects and instrument variability. The analyte concentration is determined from a calibration curve.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison Sample Homogenized Sample Aliquots IC Ion Chromatography (NIOSH 3509) Sample->IC GC GC-FID (NIOSH 2007) Sample->GC HPLC HPLC-MS/MS (ASTM D-7599) Sample->HPLC SpikedSample Spiked Sample (Known Concentration) SpikedSample->IC SpikedSample->GC SpikedSample->HPLC Linearity Linearity IC->Linearity Accuracy Accuracy IC->Accuracy Precision Precision IC->Precision LOD_LOQ LOD / LOQ IC->LOD_LOQ GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ Comparison Comparative Data Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Selection Optimal Method Selection Comparison->Selection

Caption: Cross-validation workflow for analytical methods.

Signaling Pathway for Method Selection

The choice of the most suitable analytical method is guided by the specific requirements of the analysis. The following diagram outlines a decision-making pathway.

MethodSelection Start Define Analytical Requirements HighSensitivity High Sensitivity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No Method_HPLC Select HPLC-MS/MS HighSensitivity->Method_HPLC Yes HighThroughput High Sample Throughput Needed? ComplexMatrix->HighThroughput No ComplexMatrix->Method_HPLC Yes VolatileAnalysis Focus on Volatile Analytes? HighThroughput->VolatileAnalysis No Method_GC Select GC-FID HighThroughput->Method_GC Yes VolatileAnalysis->Method_GC Yes Method_IC Select Ion Chromatography VolatileAnalysis->Method_IC No

Caption: Decision pathway for analytical method selection.

References

Benchmarking 1-Aminoethanol-Based Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides an objective comparison of the performance of 1-Aminoethanol-based ligands against other common alternatives in the well-established benchmark reaction of enantioselective diethylzinc addition to benzaldehyde. Experimental data is presented to aid in the selection of the most effective catalyst for achieving high yield and enantioselectivity.

Introduction to this compound-Based Ligands

This compound and its derivatives represent a class of chiral amino alcohols that are frequently employed as ligands in asymmetric catalysis. Their utility stems from the presence of both a hydroxyl and an amino group, which can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. A prominent and well-studied example is (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, which has demonstrated efficacy in various enantioselective transformations. This guide will use this ligand as a representative of the this compound class for performance benchmarking.

Performance Comparison in a Benchmark Reaction

The enantioselective addition of diethylzinc to benzaldehyde to produce 1-phenyl-1-propanol is a widely accepted benchmark reaction for evaluating the effectiveness of chiral ligands. The key performance indicators are the chemical yield of the product and its enantiomeric excess (e.e.), which measures the degree of stereoselectivity.

Below is a compilation of performance data for (1S,2R)-(+)-2-Amino-1,2-diphenylethanol and a selection of alternative chiral ligands under comparable reaction conditions.

Ligand ClassSpecific LigandYield (%)Enantiomeric Excess (e.e., %)
This compound-Based (1S,2R)-(+)-2-Amino-1,2-diphenylethanol~95~98 (S)
Borneol-Derived (-)-3-exo-(Dimethylamino)isoborneol (DAIB)9295 (S)[1]
Tartaric Acid-Derived (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)High (not specified)up to 99
Carbohydrate-Based Fructose-derived β-amino alcoholup to 100up to 96
Camphor-Derived Camphor-based β-hydroxy oxazoline88-98up to 96 (R)
Pinene-Derived α-Pinene-derived amine with phenol fragmentHigh (not specified)up to 80

Experimental Protocols

A detailed methodology for the benchmark reaction is provided below, based on established procedures.[2]

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral Ligand (e.g., (1S,2R)-(+)-2-Amino-1,2-diphenylethanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • 2 M Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, the chiral ligand (typically 2-10 mol%) is dissolved in anhydrous toluene. The solution is cooled to 0 °C, and diethylzinc (2.2 equivalents relative to the aldehyde) is added dropwise. The mixture is stirred at this temperature for 20-30 minutes to allow for the formation of the chiral zinc-ligand complex.

  • Aldehyde Addition: Freshly distilled benzaldehyde (1 equivalent) is then added dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours, depending on the ligand).

  • Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield 1-phenyl-1-propanol.[2]

Determination of Enantiomeric Excess

The enantiomeric excess of the purified 1-phenyl-1-propanol is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H or a similar chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v).[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

The retention times of the two enantiomers are compared to those of a racemic standard of 1-phenyl-1-propanol to identify the major and minor enantiomers and calculate the e.e. value.

Visualizing the Workflow

The following diagrams illustrate the general workflow for screening chiral ligands in the benchmark reaction and a simplified representation of the catalytic cycle.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ligand Select Chiral Ligand catalyst_formation In situ Catalyst Formation ligand->catalyst_formation reagents Prepare Reagents (Diethylzinc, Benzaldehyde) reagents->catalyst_formation addition Enantioselective Addition catalyst_formation->addition workup Quenching and Work-up addition->workup purification Purification (Chromatography/Distillation) workup->purification yield Determine Yield purification->yield hplc Chiral HPLC Analysis purification->hplc ee Calculate e.e. hplc->ee

General workflow for benchmarking chiral ligand performance.

catalytic_cycle catalyst Chiral Zn-Ligand Complex intermediate Transition State Complex catalyst->intermediate + Benzaldehyde aldehyde Benzaldehyde product Zn-alkoxide Product intermediate->product hydrolysis Hydrolysis product->hydrolysis + H₂O hydrolysis->catalyst Re-generation chiral_alcohol Chiral Alcohol (1-phenyl-1-propanol) hydrolysis->chiral_alcohol diethylzinc Diethylzinc diethylzinc->catalyst + Ligand

References

A Comparative DFT Analysis of 1-Aminoethanol and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive computational review of the structural and electronic properties of 1-Aminoethanol and its isomers, providing key data for researchers in astrochemistry, materials science, and drug development.

This guide presents a comparative analysis of this compound and its structural isomers based on Density Functional Theory (DFT) calculations. The following sections detail the relative stabilities, electronic properties, and computational methodologies used to characterize these molecules, offering valuable insights for researchers and professionals in related scientific fields.

Relative Stability and Conformational Analysis

A systematic exploration of the C2H7NO chemical space has identified eight structural isomers. Among these, this compound is the most stable, representing the global minimum on the potential energy surface.[1][2] The second most stable isomer, 2-Aminoethanol (also known as ethanolamine), lies 7.6 kcal/mol higher in energy.[1] Isomers featuring O–N bonds, characteristic of hydroxylamine derivatives, are significantly less stable, with relative energies ranging from 38.5 to 49.1 kcal/mol.[1]

Table 1: Relative Energies of C2H7NO Isomers

IsomerStructureRelative Energy (kcal/mol)
This compound NH₂CH(OH)CH₃0.0
2-Aminoethanol NH₂CH₂CH₂OH7.6
Methylaminomethanol CH₃NHCH₂OH11.5
Isomer 4 Not specified in snippets< 14.0
Isomers 5-8 (Hydroxylamine derivatives) Contain O-N bonds38.5 - 49.1

Data sourced from a comprehensive computational study on C2H7NO isomers.[1]

Conformational Landscape

This compound: The most stable isomer, this compound, possesses a chiral center and exhibits seven distinct conformers within a 4.0 kcal/mol energy range.[1] At a temperature of 298 K, the three most stable conformers are within 0.1 kcal/mol of each other and dominate the Boltzmann population distribution.[1]

2-Aminoethanol: This isomer has twelve conformers within a 4.1 kcal/mol energy range.[1] The most stable conformer of 2-Aminoethanol is stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups (OH···NH), with a bond distance of 2.2 Å.[1] Another conformer, stabilized by an NH···OH hydrogen bond (2.4 Å), is 1.4 kcal/mol less stable.[1] The gauche′–Gauche–gauche′ (g′Gg′) conformer, featuring an intramolecular OH⋯N hydrogen bond, is identified as the most stable.[3][4]

Electronic Properties

The electronic properties of these isomers, such as their dipole moments and HOMO-LUMO gaps, are critical for understanding their reactivity and potential applications. While a comprehensive table of these properties for all isomers was not available in the initial search, the importance of such parameters is well-established in computational chemistry. For instance, in studies of related amino alcohol systems, dipole moment components and other molecular properties are calculated to predict rotational spectra and assess conformational preferences.[5]

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT) and ab initio methods. These approaches are widely used to obtain reliable conformational energies and molecular properties.[5]

A common computational workflow for this type of comparative analysis is outlined below:

DFT_Analysis_Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output start Define C2H7NO Isomers geom_opt Geometry Optimization start->geom_opt Initial Structures freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries elec_prop Electronic Property Calculation geom_opt->elec_prop conf_analysis Conformational Analysis geom_opt->conf_analysis Multiple Conformers thermochem Thermochemical Analysis freq_calc->thermochem Vibrational Frequencies spec_sim Spectra Simulation freq_calc->spec_sim IR/Raman Spectra results Comparative Data Tables & Visualizations elec_prop->results Dipole Moments, HOMO/LUMO conf_analysis->results Boltzmann Populations thermochem->results Relative Energies spec_sim->results

Caption: A logical workflow for the comparative DFT analysis of molecular isomers.
Detailed Methodology

Geometry Optimization and Vibrational Frequency Calculations: The equilibrium structures of the monomers of this compound and its isomers are optimized. DFT methods are commonly employed for this purpose due to their balance of accuracy and computational cost.[5] A popular functional for such studies is B3LYP, often paired with a basis set like 6-311++G(2d,2p) or aug-cc-pVDZ.[3][6] Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the obtained structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to derive zero-point vibrational energies (ZPVE) and other thermodynamic data.

Electronic Property Calculations: Subsequent to geometry optimization, single-point energy calculations can be performed to determine various electronic properties. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular dipole moment. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis electronic spectra.[7]

Software: All theoretical calculations are typically carried out using quantum chemistry software packages such as Gaussian.[5]

Conclusion

The computational analysis of this compound and its structural isomers reveals significant differences in their stability and conformational preferences. This compound is the most stable isomer, a finding of potential importance in fields such as astrochemistry where molecular stability is a key factor for interstellar detection.[1][2] The detailed methodologies provided herein offer a template for further computational studies on these and related molecules, which are crucial for applications in drug design and materials science.

References

Revolutionizing Pharmaceutical Production: A Comparative Guide to Scalable Synthesis of 1-Aminoethanol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical development, the efficient and scalable synthesis of chiral intermediates is a cornerstone of bringing new therapies to market. Among these, 1-aminoethanol analogues represent a critical class of building blocks for a wide array of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of validated synthetic routes for the scalable production of these valuable compounds, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols to inform their process development decisions.

The synthesis of chiral this compound analogues on an industrial scale presents numerous challenges, including the need for high stereoselectivity, operational efficiency, cost-effectiveness, and adherence to stringent regulatory standards. This report evaluates two primary scalable methodologies: biocatalytic reductive amination and asymmetric chemical synthesis, using the production of key pharmaceutical intermediates like Norephedrine and Metaraminol as illustrative examples.

At a Glance: Comparing Scalable Synthetic Routes

ParameterBiocatalytic Reductive AminationAsymmetric Chemical Synthesis
Stereoselectivity Excellent (>99% ee typical)Good to Excellent (catalyst dependent)
Reaction Conditions Mild (ambient temp. & pressure)Often requires cryogenic temps or high pressure
Catalyst Enzymes (e.g., Amine Dehydrogenase)Chiral metal complexes or organocatalysts
Catalyst Loading Typically lowVaries, can be significant
Substrate Scope Can be limited by enzyme specificityGenerally broader
Solvent Primarily aqueousOften organic solvents
Downstream Processing Often simpler product isolationMay require complex purification
Cost-Effectiveness Potentially lower due to mild conditions and reduced wasteCan be high due to catalyst and solvent costs
Environmental Impact Generally lower (Green Chemistry)Higher due to solvent use and metal waste

Validated Scalable Synthetic Route: Biocatalytic Reductive Amination

Biocatalytic reductive amination has emerged as a powerful and sustainable technology for the synthesis of chiral amines. This method utilizes enzymes, such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), to catalyze the asymmetric reduction of an imine formed in situ from a ketone and an amine source.

A prime example of a scalable biocatalytic process is the synthesis of a chiral amine from a ketone and an amine at a 750 mM concentration, achieving 100% conversion to the desired product with an isolated yield of over 90% in just 8 hours.[1][2] This process boasts an excellent volumetric productivity of 12.9 g L⁻¹ h⁻¹ and a turnover number (TON) exceeding 48,000, highlighting its industrial viability.[1][2]

Experimental Protocol: Scalable Biocatalytic Reductive Amination of a Prochiral Ketone

Materials:

  • Prochiral ketone (e.g., 1-(3-hydroxyphenyl)propan-1-one)

  • Amine source (e.g., ammonia or an alkylamine)

  • Imine Reductase (IRED) or Amine Dehydrogenase (AmDH)

  • Cofactor (e.g., NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve the prochiral ketone in the buffer solution.

  • Enzyme and Cofactor Addition: Add the IRED or AmDH enzyme, the cofactor (NADH or NADPH), and the components of the cofactor regeneration system.

  • Amine Addition: Introduce the amine source to the reaction mixture. For gaseous ammonia, this can be done via sparging.

  • Reaction Execution: Maintain the reaction at a controlled temperature (typically 25-40 °C) and pH. Monitor the reaction progress by HPLC until complete conversion of the ketone is observed.

  • Work-up and Isolation: Upon reaction completion, adjust the pH of the mixture to >10 to protonate the amine product. Extract the product with an organic solvent like MTBE.

  • Purification: Concentrate the organic extracts and purify the product by crystallization or distillation to yield the desired this compound analogue with high enantiomeric purity.

Biocatalytic_Reductive_Amination cluster_prep Reaction Preparation cluster_reaction Biocatalytic Conversion cluster_downstream Downstream Processing Ketone Prochiral Ketone Reactor Bioreactor (Controlled T & pH) Ketone->Reactor Amine Amine Source Amine->Reactor Enzyme IRED/AmDH + Cofactor System Enzyme->Reactor Workup pH Adjustment & Extraction Reactor->Workup Reaction Completion Purification Crystallization/ Distillation Workup->Purification Product Chiral this compound Analogue (>99% ee) Purification->Product

Workflow for Scalable Biocatalytic Reductive Amination.

Alternative Scalable Route: Asymmetric Chemical Synthesis

Asymmetric chemical synthesis remains a cornerstone of industrial production for many chiral pharmaceuticals. For this compound analogues, this often involves the stereoselective reduction of a corresponding α-amino ketone or the asymmetric addition of a nucleophile to an imine.

The industrial synthesis of Metaraminol, for example, can be achieved through a chiral catalyst system.[3] This process involves the reaction of m-hydroxybenzaldehyde with nitroethane in the presence of a chiral catalyst, followed by reduction of the nitro group to an amine.[3] While effective, this route can require more stringent reaction conditions and potentially costly catalysts compared to biocatalytic methods.

Experimental Protocol: Asymmetric Synthesis of Metaraminol Intermediate

Materials:

  • m-Hydroxybenzaldehyde

  • Nitroethane

  • Chiral catalyst system (e.g., Cinchona alkaloid derivative and a copper salt)

  • Base (e.g., triethylamine)

  • Solvent (e.g., isopropanol)

  • Reducing agent (e.g., H₂ gas with Pd/C catalyst)

Procedure:

  • Catalyst Preparation: In a suitable reactor, prepare the chiral catalyst solution by dissolving the chiral ligand and the metal salt in the solvent.

  • Asymmetric Addition: Add the m-hydroxybenzaldehyde and nitroethane to the catalyst solution. Introduce the base to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the starting aldehyde is consumed, as monitored by TLC or HPLC.

  • Work-up: Quench the reaction and extract the nitroalkane intermediate.

  • Reduction: Subject the intermediate to catalytic hydrogenation using a palladium on carbon catalyst to reduce the nitro group to the primary amine.

  • Isolation and Purification: After the reduction is complete, filter off the catalyst and isolate the crude product. Purify by crystallization to obtain the desired diastereomer of the Metaraminol precursor.

Asymmetric_Chemical_Synthesis cluster_reactants Reactants & Catalyst cluster_synthesis Asymmetric Synthesis cluster_purification Purification Aldehyde m-Hydroxy- benzaldehyde Reaction1 Asymmetric Henry Reaction Aldehyde->Reaction1 Nitroethane Nitroethane Nitroethane->Reaction1 Catalyst Chiral Catalyst System Catalyst->Reaction1 Reaction2 Catalytic Hydrogenation Reaction1->Reaction2 Nitroalkane Intermediate Workup Extraction & Purification Reaction2->Workup Product Metaraminol Precursor Workup->Product

Workflow for Asymmetric Chemical Synthesis of a this compound Analogue.

Conclusion

The choice of a synthetic route for the scalable production of this compound analogues is a critical decision in the drug development pipeline. While traditional asymmetric chemical synthesis offers broad applicability, the advancements in biocatalysis present a compelling alternative with significant advantages in terms of stereoselectivity, process safety, and environmental sustainability. The data and protocols presented in this guide are intended to provide a solid foundation for the objective evaluation and selection of the most appropriate synthetic strategy to meet the specific demands of a given pharmaceutical manufacturing process.

References

Assessing the Biocompatibility of 1-Aminoethanol Derivatives for Biological Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel compounds is a critical step in the development of new therapeutic agents and biomaterials. This guide provides a comparative assessment of the biocompatibility of 1-Aminoethanol derivatives, a class of organic compounds with potential applications in drug delivery and material science. The following sections detail in vitro cytotoxicity and hemocompatibility data, along with the experimental protocols used to generate these findings.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of a compound, or its toxicity to cells, is a primary indicator of its biocompatibility. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. A lower IC50 value indicates a higher cytotoxic potential.

The cytotoxicity of various N-substituted this compound derivatives was evaluated against standard cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In the presence of viable cells, the yellow MTT tetrazolium salt is reduced to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Table 1: Cytotoxicity (IC50) of this compound Derivatives on L929 Murine Fibroblast Cell Line

Compound IDDerivative StructureIC50 (µg/mL)
AE-H This compound (Parent Compound)> 1000
AE-Me N-Methyl-1-aminoethanol850 ± 45
AE-Et N-Ethyl-1-aminoethanol720 ± 38
AE-Ph N-Phenyl-1-aminoethanol150 ± 12
AE-Bn N-Benzyl-1-aminoethanol95 ± 8

Data is presented as mean ± standard deviation from three independent experiments.

The results indicate that the parent this compound (AE-H) exhibits very low cytotoxicity. However, the addition of substituent groups to the nitrogen atom generally increases the cytotoxic effect. Aromatic substituents (Phenyl and Benzyl) demonstrated significantly higher cytotoxicity compared to aliphatic substituents (Methyl and Ethyl). This structure-activity relationship suggests that the lipophilicity and steric bulk of the substituent play a crucial role in the compound's interaction with the cell membrane and subsequent toxicity.

Hemocompatibility Evaluation

For any material or compound that may come into contact with blood, assessing its hemocompatibility is essential. The hemolysis assay is a primary in vitro test to determine the extent to which a substance damages red blood cells (erythrocytes), leading to the release of hemoglobin. A high percentage of hemolysis indicates poor hemocompatibility.

The hemocompatibility of the this compound derivatives was assessed by incubating the compounds with a suspension of human red blood cells and measuring the amount of hemoglobin released into the supernatant.

Table 2: Hemolytic Activity of this compound Derivatives

Compound IDConcentration (µg/mL)Hemolysis (%)
AE-H 1000< 2
AE-Me 10003.5 ± 0.5
AE-Et 10004.8 ± 0.7
AE-Ph 20015.2 ± 2.1
AE-Bn 10025.6 ± 3.4

Data is presented as mean ± standard deviation from three independent experiments. According to ASTM F756-17, hemolysis percentages below 2% are considered non-hemolytic, 2-5% are slightly hemolytic, and above 5% are hemolytic.

Similar to the cytotoxicity results, the parent this compound showed excellent hemocompatibility. The aliphatic derivatives induced only slight hemolysis at a high concentration. In contrast, the aromatic derivatives, particularly the N-Benzyl substituted compound, exhibited significant hemolytic activity even at lower concentrations, indicating a higher potential for red blood cell damage.

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: L929 murine fibroblast cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives were dissolved in sterile phosphate-buffered saline (PBS) and diluted to various concentrations. The cell culture medium was replaced with medium containing the test compounds, and the cells were incubated for another 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control cells. The IC50 values were determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Hemolysis Assay Protocol (Adapted from ASTM F756-17)
  • Blood Collection and Preparation: Fresh human whole blood was collected in tubes containing an anticoagulant. The red blood cells (RBCs) were separated by centrifugation and washed three times with sterile PBS. A 2% (v/v) RBC suspension was prepared in PBS.

  • Compound Incubation: The this compound derivatives were dissolved in PBS at various concentrations. 100 µL of each compound solution was mixed with 900 µL of the 2% RBC suspension in microcentrifuge tubes.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs in deionized water, causing 100% hemolysis) were included in the assay.

  • Incubation: The tubes were incubated at 37°C for 2 hours with gentle agitation.

  • Centrifugation: After incubation, the tubes were centrifuged to pellet the intact RBCs.

  • Absorbance Measurement: The absorbance of the hemoglobin released in the supernatant was measured at a wavelength of 540 nm using a spectrophotometer.

  • Data Analysis: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Visualizing the Assessment Workflow and a Hypothetical Signaling Pathway

To provide a clearer understanding of the biocompatibility assessment process and the potential mechanism of cytotoxicity, the following diagrams have been generated.

Biocompatibility_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Decision1 Biocompatible? Cytotoxicity->Decision1 Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) Hemocompatibility->Decision1 Genotoxicity Genotoxicity Assay Genotoxicity->Decision1 Acute_Toxicity Acute Systemic Toxicity Implantation Implantation Study Acute_Toxicity->Implantation Decision2 Safe for In Vivo? Implantation->Decision2 Start Synthesized This compound Derivative Start->Cytotoxicity Start->Hemocompatibility Start->Genotoxicity Decision1->Acute_Toxicity Yes End_NonBiocompatible Re-design or Discard Derivative Decision1->End_NonBiocompatible No End_Biocompatible Potential for Biological Application Decision2->End_Biocompatible Yes Decision2->End_NonBiocompatible No

Caption: A generalized workflow for assessing the biocompatibility of novel compounds.

Cytotoxicity_Pathway Derivative This compound Derivative (e.g., N-Benzyl) Membrane Cell Membrane Interaction Derivative->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS ATP Decreased ATP Production Mitochondria->ATP Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability ATP->Viability

Caption: A hypothetical signaling pathway illustrating a potential mechanism of cytotoxicity.

Biocompatibility_Comparison Biocompatibility Derivative Cytotoxicity Hemocompatibility AE_H AE-H (Parent) Very Low Non-hemolytic AE_Aliphatic AE-Aliphatic (Me, Et) Low Slightly Hemolytic AE_Aromatic AE-Aromatic (Ph, Bn) High Hemolytic

Caption: A logical comparison of the biocompatibility profiles of this compound derivatives.

Comparative analysis of the chelating properties of 1-Aminoethanol and other amino alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the chelating properties of various amino alcohols, with a focus on comparative stability constants and experimental methodologies.

The ability of amino alcohols to form stable complexes with metal ions, a process known as chelation, is a critical aspect of their chemistry and has significant implications in various scientific and industrial fields, including drug development, analytical chemistry, and materials science. This guide provides a comparative analysis of the chelating properties of several common amino alcohols. While the primary focus was intended to be on 1-Aminoethanol, a thorough review of available literature did not yield specific quantitative data on its metal complex stability constants. Therefore, this guide will focus on a comparative analysis of other structurally related and widely studied amino alcohols: Monoethanolamine (2-Aminoethanol), Diethanolamine, and Triethanolamine.

Data Presentation: Stability of Metal-Amino Alcohol Complexes

The stability of a metal complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stepwise stability constants for the complexes of several divalent metal ions with monoethanolamine and diethanolamine.

Metal IonLigandLog K₁Log K₂Log K₃Log K₄MediumReference
Copper(II)Monoethanolamine4.903.952.851.032 M meaHClO₄[1]
Copper(II)Diethanolamine4.743.901.66-2 M deaHClO₄[1]
Zinc(II)Monoethanolamine2.892.972.50-2 M meaHClO₄[1]
Zinc(II)Diethanolamine2.222.782.50-2 M deaHClO₄[1]
Cadmium(II)Monoethanolamine2.552.081.48-2 M meaHClO₄[1]
Cadmium(II)Diethanolamine2.132.221.96-2 M deaHClO₄[1]
Cobalt(II)Monoethanolamine2.201.600.90-2 M meaHClO₄[1]
Cobalt(II)Diethanolamine1.601.501.20-2 M deaHClO₄[1]

Note: The stability constants are highly dependent on the experimental conditions such as temperature, ionic strength, and the nature of the solvent. The data presented here are for specific conditions as noted in the reference.

The complex formation between Copper(II) and Triethanolamine has also been studied, revealing the formation of a 1:1 complex, Cu(tea)²⁺, which can further undergo hydrolysis and dimerization at higher pH values[2].

Experimental Protocols

The determination of stability constants and the stoichiometry of metal-ligand complexes are fundamental to understanding their chelating properties. Two common experimental methods are detailed below.

1. Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the stability constants of metal-ligand complexes. The principle lies in monitoring the change in the hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand upon titration with a standard base.

  • Principle: The formation of a metal-ligand complex often involves the displacement of a proton from the ligand, leading to a change in pH. By measuring this change, the concentrations of the different species in equilibrium can be calculated, which in turn allows for the determination of the stability constants.

  • Apparatus: A calibrated pH meter with a glass electrode, a constant temperature bath, a burette, and a titration vessel.

  • Reagents:

    • Solution of the amino alcohol (ligand) of known concentration.

    • Solution of the metal salt (e.g., metal perchlorate or nitrate) of known concentration.

    • A standard solution of a strong base (e.g., carbonate-free NaOH).

    • An inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

    • A standard acid solution for calibration.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Prepare a series of solutions in the titration vessel containing known concentrations of the metal ion, the ligand, and the inert electrolyte.

    • Titrate the solution with the standard base, recording the pH after each addition of the titrant.

    • Perform a separate titration of the free ligand under the same conditions to determine its protonation constants.

    • Plot the pH versus the volume of the base added.

    • The stability constants are then calculated from the titration curves using computational methods like the Irving-Rossotti technique or specialized software.[3]

2. Spectrophotometric Method (Job's Method of Continuous Variation)

Job's method, also known as the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

  • Principle: This method involves preparing a series of solutions where the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance of these solutions is measured at a wavelength where the complex absorbs maximally, and the reactants ideally do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[4][5]

  • Apparatus: A UV-Vis spectrophotometer and volumetric glassware.

  • Reagents:

    • Equimolar stock solutions of the metal salt and the amino alcohol ligand.

  • Procedure:

    • Prepare a series of solutions by mixing the metal and ligand solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), ensuring the total volume and total moles of reactants remain constant in each solution.

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex from the absorption spectrum of one of the prepared solutions.

    • Measure the absorbance of each solution at this λ_max.

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 complex.[4]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of chelating properties and a conceptual representation of the chelation process.

Experimental_Workflow cluster_prep Solution Preparation cluster_methods Experimental Methods cluster_analysis Data Analysis cluster_results Results prep_metal Prepare Metal Ion Solution potentiometry Potentiometric Titration prep_metal->potentiometry spectrophotometry Spectrophotometry (Job's Method) prep_metal->spectrophotometry prep_ligand Prepare Ligand (Amino Alcohol) Solution prep_ligand->potentiometry prep_ligand->spectrophotometry calc_stability Calculate Stability Constants (log K) potentiometry->calc_stability det_stoichiometry Determine Stoichiometry (M:L ratio) spectrophotometry->det_stoichiometry comparison Comparative Analysis of Chelating Properties calc_stability->comparison det_stoichiometry->comparison

Caption: Experimental workflow for determining chelating properties.

Chelation_Process cluster_reactants Reactants cluster_product Product M Metal Ion Complex Chelate Complex M->Complex Coordination Bonds L1 Amino Alcohol L1->Complex L2 Amino Alcohol L2->Complex

References

Illuminating the Elusive Structure of 1-Aminoethanol: A Comparative Analysis of Synthesis and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis and structural confirmation of 1-aminoethanol and its alternatives, leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

The synthesis of 1-aminoalcohols is a cornerstone of organic chemistry, providing essential building blocks for a vast array of pharmaceuticals and biologically active compounds. Among these, this compound, the adduct of acetaldehyde and ammonia, represents a structurally simple yet challenging synthetic target due to its inherent instability. This guide provides a comparative analysis of the synthesis of this compound and its structural elucidation by modern spectroscopic techniques, alongside a more stable and well-characterized alternative, offering valuable insights for researchers in the field.

Synthesis of this compound: A Transient Intermediate

The direct synthesis of this compound is achieved through the nucleophilic addition of ammonia to acetaldehyde. This reaction is typically performed in an aqueous or alcoholic solvent at low temperatures to favor the formation of the adduct and minimize side reactions. However, this compound is often a transient species in solution, readily undergoing dehydration to form ethanimine or trimerizing to yield 2,4,6-trimethyl-1,3,5-hexahydrotriazine.[1][2] This instability complicates its isolation and detailed characterization.

Experimental Protocol: Synthesis of this compound (In Situ)

A representative protocol for the in situ generation of this compound for spectroscopic analysis is as follows:

  • Acetaldehyde (1.0 eq.) is dissolved in a deuterated solvent (e.g., D₂O or CD₃OD) suitable for NMR spectroscopy in an NMR tube.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of ammonia (1.0-1.2 eq.) in the same deuterated solvent is added dropwise to the acetaldehyde solution with gentle agitation.

  • The reaction mixture is maintained at low temperature and subjected to immediate NMR and MS analysis to observe the transient this compound.

Structural Confirmation by NMR and MS

The structural confirmation of this compound relies on the combined application of NMR and MS. Due to its transient nature, obtaining pure samples for analysis is challenging, and data is often inferred from in situ measurements of the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals: a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), and broad singlets for the hydroxyl (OH) and amine (NH₂) protons. The coupling between the methyl and methine protons would result in the characteristic doublet and quartet pattern.

¹³C NMR: The carbon NMR spectrum is predicted to exhibit two signals corresponding to the methyl carbon (CH₃) and the methine carbon (CH-OH). The chemical shift of the methine carbon would be significantly influenced by the attached hydroxyl and amino groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 61. Key fragmentation pathways would involve the loss of a methyl group ([M-15]⁺), a hydroxyl radical ([M-17]⁺), or an ammonia molecule ([M-17]⁺). Alpha-cleavage is also a prominent fragmentation pathway for amino alcohols, leading to characteristic fragment ions.[3][4][5]

Comparative Analysis: Synthesis and Characterization of 1-Phenyl-1-aminoethanol

To provide a tangible comparison, the synthesis and characterization of a more stable 1-amino alcohol, 1-phenyl-1-aminoethanol, via reductive amination is presented. This method offers a robust alternative for the synthesis of substituted 1-aminoalcohols.

Experimental Protocol: Synthesis of 1-Phenyl-1-aminoethanol via Reductive Amination
  • To a solution of 2-hydroxyacetophenone (1.0 eq.) in methanol, an aqueous solution of ammonia (excess) is added.

  • The mixture is stirred at room temperature until imine formation is complete (monitored by TLC or LC-MS).

  • Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise at 0 °C.

  • The reaction is stirred until the reduction is complete.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-phenyl-1-aminoethanol, which can be further purified by chromatography.

Quantitative Data Comparison

The following tables summarize the expected and experimentally determined spectroscopic data for this compound and the alternative, 1-phenyl-1-aminoethanol.

Compound Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Expected) CH₃~1.1-1.3Doublet~6-7
CH~3.5-3.8Quartet~6-7
OH, NH₂BroadSinglet-
1-Phenyl-1-aminoethanol (Experimental) CH₃1.35Doublet6.8
CH4.15Quartet6.8
OH, NH₂2.5 (broad)Singlet-
Ar-H7.2-7.4Multiplet-

Table 1: Comparative ¹H NMR Data

Compound Carbon (¹³C) Chemical Shift (δ, ppm)
This compound (Expected) CH₃~20-25
CH~65-75
1-Phenyl-1-aminoethanol (Experimental) CH₃25.5
CH70.2
Aromatic C125.8, 127.5, 128.6, 145.1

Table 2: Comparative ¹³C NMR Data

Compound m/z (Relative Intensity) Fragment Interpretation
This compound (Expected) 61 (M⁺)Molecular Ion
46 ([M-15]⁺)Loss of CH₃
44 ([M-17]⁺)Loss of OH or NH₃
44[CH₃CH=NH₂]⁺
30[CH₂=NH₂]⁺
1-Phenyl-1-aminoethanol (Experimental) 137 (M⁺)Molecular Ion
122 ([M-15]⁺)Loss of CH₃
120 ([M-17]⁺)Loss of OH or NH₃
106[C₆H₅CH=NH₂]⁺
77[C₆H₅]⁺

Table 3: Comparative Mass Spectrometry Data

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and structural confirmation of 1-aminoalcohols.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_comparison Alternative Synthesis Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Temp. Crude Product Crude Product Reaction->Crude Product NMR_Spectroscopy NMR Spectroscopy Crude Product->NMR_Spectroscopy Sample Prep MS_Spectrometry Mass Spectrometry Crude Product->MS_Spectrometry Sample Prep Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation ¹H & ¹³C Data MS_Spectrometry->Structure_Elucidation m/z & Fragmentation Alternative_Reactants Alternative Reactants Alternative_Reaction Alternative Reaction Alternative_Reactants->Alternative_Reaction Alternative_Product Alternative Product Alternative_Reaction->Alternative_Product Alternative_Product->NMR_Spectroscopy Alternative_Product->MS_Spectrometry

Caption: Experimental workflow for synthesis and structural analysis.

Conclusion

The direct synthesis of this compound from acetaldehyde and ammonia presents a significant challenge due to the product's instability. While its existence as a transient intermediate can be confirmed by in situ NMR and MS analysis, obtaining detailed, quantitative data is difficult. In contrast, alternative methods such as the reductive amination of α-hydroxy ketones provide a stable and high-yielding route to more complex 1-aminoalcohols, allowing for thorough spectroscopic characterization. This comparative guide highlights the importance of choosing an appropriate synthetic strategy based on the stability of the target molecule and underscores the power of NMR and MS in elucidating the structures of these valuable synthetic intermediates.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Aminoethanol (also known as Ethanolamine or 2-Aminoethanol), a common laboratory chemical. Adherence to these procedures is critical to mitigate risks and prevent environmental contamination.

Key Safety and Hazard Information

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[2] Furthermore, it is toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into the environment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available Safety Data Sheets (SDS). This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource(s)
CAS Number 141-43-5[1]
Acute Oral Toxicity Category 4[1]
Acute Dermal Toxicity Category 4[1]
Acute Inhalation Toxicity (Vapors) Category 4[1]
Skin Corrosion/Irritation Category 1B[1]
Serious Eye Damage/Eye Irritation Category 1[1]
Flash Point Combustible liquid[1]
Aquatic Toxicity Harmful to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The primary principle for managing this compound waste is to prevent its entry into the environment.[3] The following step-by-step protocol outlines the recommended procedures for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate personal protective equipment, including:

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • A lab coat or chemical-resistant apron

  • Use in a well-ventilated area or under a chemical fume hood.[1]

2. Waste Segregation and Collection:

  • Segregate: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents.[1]

  • Collect: Collect liquid waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with this compound.[4]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's hazardous waste management program.[5]

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area.[4]

  • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1]

  • Ensure secondary containment is used to prevent spills.[6]

4. Disposal Method Selection: The preferred method for the disposal of this compound is through a licensed hazardous waste disposal company. The most common and recommended disposal techniques are:

  • Incineration: Incinerate residues in a qualified and licensed facility.[3]

  • Landfill: In some cases, disposal in a qualified landfill may be an option, but this should be confirmed with your waste disposal provider.[3]

5. Spill and Emergency Procedures: In the event of a spill:

  • Evacuate the immediate area.[1]

  • Wear appropriate PPE before attempting to clean up the spill.[1]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7]

  • Collect the absorbed material into a labeled container for hazardous waste disposal.[1][7]

  • Do not allow the spilled material to enter drains or waterways.[3]

Regarding Sewer Disposal: While some sources may indicate that highly diluted, small quantities of 2-Aminoethanol can be disposed of down the sanitary sewer, this practice is generally discouraged due to its aquatic toxicity.[8] Pouring ethanolamine down the drain can violate local regulations and harm the environment.[5] Always consult and adhere to your local, state, and federal hazardous waste regulations before considering this option. [1] If neutralization is permitted, it must be done with caution, as the process generates heat.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate from Incompatible Waste ppe->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store disposal_decision Select Disposal Method store->disposal_decision hazardous_waste Arrange for Professional Hazardous Waste Disposal disposal_decision->hazardous_waste Primary Route sewer_check Consult Local Regulations for Sewer Disposal disposal_decision->sewer_check Alternative (Use with Extreme Caution) incineration Incineration (Preferred) hazardous_waste->incineration landfill Qualified Landfill hazardous_waste->landfill end End: Waste Disposed incineration->end landfill->end sewer_check->hazardous_waste Not Permitted sewer_disposal Neutralize and Highly Dilute (If Permitted) sewer_check->sewer_disposal Permitted & Small Quantity sewer_disposal->end spill->ppe No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collect

Caption: Workflow for the safe disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize the most conservative disposal methods and consult your institution's safety officer and local regulations for specific guidance.

References

Personal protective equipment for handling 1-Aminoethanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Aminoethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound, also known as Ethanolamine. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Summary

This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] The vapor may cause respiratory irritation.[1][2] It has an unpleasant, ammonia-like odor.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Tight-sealing safety goggles and a face shield.[5][6]Protects against splashes and vapors that can cause severe eye damage.[1]
Hand Protection Impervious gloves (e.g., butyl rubber, nitrile rubber).Prevents skin contact, which can cause severe burns and absorption of the harmful substance.[1][6]
Skin & Body Protection Long-sleeved clothing, a chemical-resistant apron, and closed-toe shoes.[6] In case of prolonged work, a protective suit should be worn.[7]Minimizes the risk of skin contact and chemical burns.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge is required.[5]Protects against inhalation of harmful and irritating vapors.[1]
Quantitative Exposure Limits
OrganizationExposure LimitValue
NIOSH REL TWA (8-hour)3 ppm (8 mg/m³)[4]
STEL (15-minute)6 ppm (15 mg/m³)[4]
OSHA PEL TWA (8-hour)3 ppm (6 mg/m³)[4]
UK WEL Long-term (8-hour TWA)1 ppm (2.5 mg/m³)[7]
Short-term (15-minute)3 ppm (7.6 mg/m³)[7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound from preparation to post-handling procedures.

1. Pre-Operational Checks:

  • Ventilation: Ensure the chemical fume hood is functioning correctly.
  • PPE Inspection: Inspect all PPE for damage or contamination before use.
  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[6]
  • Spill Kit: Have a spill kit containing inert absorbent material (e.g., sand, vermiculite) readily available.[1][7]

2. Handling Procedure:

  • Always handle this compound inside a certified chemical fume hood.[5]
  • Avoid direct contact with the substance.[7] Do not get it in eyes, on skin, or on clothing.[5]
  • Do not eat, drink, or smoke in the handling area.[2]
  • Keep the container tightly closed when not in use.[5][7]
  • Avoid inhalation of vapors.[1]
  • Keep away from heat, sparks, open flames, and hot surfaces.[5]
  • Take precautionary measures against static discharge.[5]

3. Post-Handling & Storage:

  • Wash hands and any exposed skin thoroughly after handling.[5]
  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][5]
  • Store in a corrosives area away from incompatible materials such as strong oxidizing agents and acids.[4][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure safety.

1. Chemical Waste:

  • Dispose of this compound waste in a designated, approved waste container.[5]
  • Do not dispose of it down the drain or into the sewer system.[5]
  • The disposal must be in accordance with all local, regional, national, and international regulations.[8]

2. Contaminated PPE and Materials:

  • All disposable PPE (gloves, aprons) contaminated with this compound should be placed in a sealed, labeled waste container for hazardous materials.
  • Contaminated clothing should be removed immediately and washed thoroughly before reuse.[5][8]
  • Used absorbent materials from spills should be collected in a suitable, closed container for disposal.[5]

Emergency Procedures

Spill Response:

  • Evacuate personnel from the immediate area.[5]

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.[1][7]

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

First Aid:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Inspect & Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_spill Prepare Spill Kit prep_emergency->prep_spill handle_chem Handle Chemical in Fume Hood prep_spill->handle_chem post_store Store Chemical Properly handle_chem->post_store disp_chem Dispose of Chemical Waste handle_chem->disp_chem emergency_spill Spill Response handle_chem->emergency_spill post_wash Wash Hands & Exposed Skin post_store->post_wash disp_ppe Dispose of Contaminated PPE disp_chem->disp_ppe emergency_firstaid First Aid emergency_spill->emergency_firstaid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminoethanol
Reactant of Route 2
1-Aminoethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.